molecular formula C9H9NO4 B181183 3-(2-Nitrophenyl)propanoic acid CAS No. 2001-32-3

3-(2-Nitrophenyl)propanoic acid

Cat. No.: B181183
CAS No.: 2001-32-3
M. Wt: 195.17 g/mol
InChI Key: OARKUZWAGHQLSL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenyl)propanoic acid
Source PubChem
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InChI

InChI=1S/C9H9NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OARKUZWAGHQLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00173824
Record name 3-(2-Nitrophenyl)propionic acid
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Molecular Weight

195.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2001-32-3
Record name 2-Nitrobenzenepropanoic acid
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Record name 3-(2-Nitrophenyl)propionic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3-(2-Nitrophenyl)propanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Core Chemical Properties

This compound, with the CAS number 2001-32-3, is a nitro-substituted aromatic carboxylic acid. Its chemical structure and key properties are summarized below.[1][2][3]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 2001-32-3[1]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Melting Point 115 °C[3]
Boiling Point Predicted: 386.9±17.0 °C
pKa Predicted: 4.03±0.10
Solubility Data not available. Expected to be soluble in polar organic solvents.

Synthesis of this compound

A common synthetic route to this compound involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a weak base.[4][5][6] An alternative modern approach involves the hydrolysis of diethyl 2-(2-nitrobenzyl)malonate.

Experimental Protocol: Hydrolysis of Diethyl 2-(2-nitrobenzyl)malonate

This protocol details the synthesis of this compound from diethyl 2-(2-nitrobenzyl)malonate.[7]

Materials:

  • Diethyl 2-(2-nitrobenzyl)malonate (8.7 g, 0.029 mol)

  • 6N Hydrochloric acid (131 mL)

  • Acetic acid (131 mL)

  • 6 M Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel (100-200 mesh)

  • Hexane

  • Single-necked round-bottomed flask (2L)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 2L single-necked round-bottomed flask, add diethyl 2-(2-nitrobenzyl)malonate (8.7 g, 0.029 mol), 6N hydrochloric acid (131 mL), and acetic acid (131 mL).

  • Heat the reaction mixture to reflux for 48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and alkalize with 6 M sodium hydroxide solution (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 250 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% solution of ethyl acetate in hexane as the eluent.

  • This procedure yields 3-(2-nitrophenyl)propionic acid (5.4 g, 94% yield).[7]

Spectral Analysis

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the two methylene groups of the propanoic acid chain, and the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet in the downfield region. The methylene protons adjacent to the aromatic ring and the carboxylic acid group would appear as distinct triplets. The carboxylic acid proton would be a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the nitro group being significantly shifted. The two methylene carbons will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[8][9][10][11]

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[11]

  • C-H stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

  • N-O stretch (Nitro Group): Two strong bands are expected for the nitro group, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[9][10]

  • C-C stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

Biological Relevance and Applications in Drug Development

While direct biological activity or signaling pathway involvement of this compound is not extensively documented, its derivatives, particularly the amino-substituted analogs, are of significant interest in medicinal chemistry and drug development.

3-Amino-3-(2-nitrophenyl)propanoic acid is utilized as a pharmaceutical intermediate.[12][13] Furthermore, Fmoc-protected versions of amino-nitrophenyl propionic acids serve as valuable building blocks in peptide synthesis.[14] This suggests that this compound can be a precursor for synthesizing libraries of compounds for biological screening. Arylpropionic acid derivatives, as a class, are known to possess a wide range of pharmacological activities.[15]

The following diagram illustrates a potential workflow for the utilization of this compound in a drug discovery context.

G Workflow for the Utilization of this compound in Drug Discovery A This compound (Starting Material) B Chemical Modification (e.g., Reduction of Nitro Group, Amide Coupling) A->B Synthesis C Library of Derivatives B->C Generates D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D Screened in E Hit Identification D->E Leads to F Lead Optimization E->F Further Development

A potential workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical and physical properties. While direct biological applications are not widely reported, its utility as a precursor for more complex molecules, particularly in the synthesis of peptide building blocks and other pharmaceutically relevant compounds, makes it a valuable tool for researchers in drug discovery and development. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid in future research endeavors.

References

synthesis of 3-(2-Nitrophenyl)propanoic acid from o-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-(2-Nitrophenyl)propanoic acid, a valuable building block in pharmaceutical and chemical research. The primary synthetic route detailed herein involves a two-step process commencing with the condensation of o-nitrobenzaldehyde to form an unsaturated intermediate, followed by a selective reduction to yield the target saturated carboxylic acid. This document offers a comparative analysis of two common condensation methodologies, the Knoevenagel-Doebner condensation and the Perkin reaction, and provides detailed experimental protocols for the most efficient synthetic pathway. All quantitative data is summarized for clarity, and key transformations and workflows are visualized using process diagrams.

Overview of the Synthetic Pathway

The synthesis of this compound from o-nitrobenzaldehyde is efficiently achieved in two sequential steps:

  • Condensation Reaction: An aromatic aldehyde, o-nitrobenzaldehyde, undergoes a condensation reaction with an active methylene compound to form o-nitrocinnamic acid. This step is crucial for the formation of the carbon-carbon double bond.

  • Reduction Reaction: The α,β-unsaturated double bond in o-nitrocinnamic acid is selectively reduced to a single bond, yielding the desired this compound. This reduction must be performed under conditions that do not affect the nitro group or the carboxylic acid functionality.

Synthesis_Overview o_nitrobenzaldehyde o-Nitrobenzaldehyde o_nitrocinnamic_acid o-Nitrocinnamic Acid o_nitrobenzaldehyde->o_nitrocinnamic_acid Condensation final_product This compound o_nitrocinnamic_acid->final_product Reduction

Step 1: Condensation of o-Nitrobenzaldehyde

Two primary methods are effective for the condensation of o-nitrobenzaldehyde to o-nitrocinnamic acid: the Knoevenagel-Doebner condensation and the Perkin reaction.

Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. The Doebner modification utilizes pyridine as the solvent and a catalytic amount of piperidine, which facilitates both the condensation and subsequent decarboxylation of the intermediate to yield the α,β-unsaturated acid.

Knoevenagel_Doebner o_nitrobenzaldehyde o-Nitrobenzaldehyde intermediate Unstable Intermediate o_nitrobenzaldehyde->intermediate malonic_acid Malonic Acid malonic_acid->intermediate o_nitrocinnamic_acid o-Nitrocinnamic Acid intermediate->o_nitrocinnamic_acid -H2O co2 CO2 intermediate->co2

Perkin Reaction

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. For the synthesis of o-nitrocinnamic acid, o-nitrobenzaldehyde is treated with acetic anhydride and sodium acetate at elevated temperatures.

Perkin_Reaction o_nitrobenzaldehyde o-Nitrobenzaldehyde intermediate Intermediate o_nitrobenzaldehyde->intermediate acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate o_nitrocinnamic_acid o-Nitrocinnamic Acid intermediate->o_nitrocinnamic_acid Hydrolysis

Comparison of Condensation Methods
ParameterKnoevenagel-Doebner CondensationPerkin Reaction
Reagents Malonic acid, pyridine, piperidineAcetic anhydride, sodium acetate
Temperature Reflux (typically ~115 °C)High temperatures (180-200 °C)
Reaction Time 2-6 hours4-8 hours (conventional heating)
Yield Good to excellent (reported up to 79% for o-nitrocinnamic acid)Good (reported 75% for o-nitrocinnamic acid)
Notes Milder conditions compared to Perkin. Pyridine is a toxic solvent.Requires high temperatures. Microwave irradiation can significantly reduce reaction time.

Step 2: Reduction of o-Nitrocinnamic Acid

The selective reduction of the carbon-carbon double bond of o-nitrocinnamic acid is most effectively achieved through catalytic hydrogenation. This method is highly selective and avoids the reduction of the nitro group and the carboxylic acid.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. The reaction is typically carried out under a hydrogen atmosphere at or slightly above atmospheric pressure.

Catalytic_Hydrogenation o_nitrocinnamic_acid o-Nitrocinnamic Acid final_product This compound o_nitrocinnamic_acid->final_product h2 H2 h2->final_product pd_c Pd/C pd_c->final_product

Experimental Protocols

Synthesis of o-Nitrocinnamic Acid via Knoevenagel-Doebner Condensation

Materials:

  • o-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-nitrobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • A precipitate of o-nitrocinnamic acid will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure o-nitrocinnamic acid.

Expected Yield: ~79%

Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • o-Nitrocinnamic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve o-nitrocinnamic acid (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: High to quantitative.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
o-Nitrocinnamic acid C₉H₇NO₄193.16~240Aromatic protons, vinylic protons, carboxylic acid protonAromatic carbons, vinylic carbons, carbonyl carbon~3000 (O-H), ~1690 (C=O), ~1630 (C=C), ~1520 & ~1350 (NO₂)
This compound C₉H₉NO₄195.17115[1]Aromatic protons, two methylene groups (triplets), carboxylic acid protonAromatic carbons, methylene carbons, carbonyl carbon~3000 (O-H), ~1700 (C=O), ~1525 & ~1350 (NO₂)

Workflow Visualization

Experimental_Workflow A7 A7 B1 B1 A7->B1 Intermediate Product

Conclusion

The synthesis of this compound from o-nitrobenzaldehyde is a robust and efficient two-step process. The Knoevenagel-Doebner condensation provides a reliable method for the initial formation of o-nitrocinnamic acid under relatively mild conditions. Subsequent selective reduction of the double bond via catalytic hydrogenation with Pd/C yields the desired product in high purity and yield. This technical guide provides the necessary details for the successful execution of this synthesis in a laboratory setting.

References

3-(2-Nitrophenyl)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides core information regarding the molecular properties of 3-(2-Nitrophenyl)propanoic acid, a compound of interest for researchers, scientists, and drug development professionals.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and theoretical applications in chemical research and development.

PropertyValue
Molecular FormulaC9H9NO4[1][2][3]
Molecular Weight195.17 g/mol [1][3]
IUPAC NameThis compound[1]
Canonical SMILESC1=CC=C(C(=C1)CCC(=O)O)--INVALID-LINK--[O-][1]
InChI KeyOARKUZWAGHQLSL-UHFFFAOYSA-N[1][2]
CAS Number2001-32-3[2]

Experimental Protocols and Methodologies

As an AI, I do not have the capability to provide detailed experimental protocols or methodologies. The design and execution of experiments should be conducted by qualified professionals in a laboratory setting, adhering to all relevant safety guidelines and established scientific practices. For potential analytical methods, reverse-phase high-performance liquid chromatography (RP-HPLC) has been used for the analysis of this compound[2].

Logical Relationships and Workflows

While graphical visualizations are a powerful tool for representing complex relationships, the generation of diagrams using Graphviz or other visualization tools is beyond my current capabilities. The logical relationship for the use of the data presented herein typically follows a standard scientific workflow.

cluster_0 Data Acquisition cluster_1 Experimental Design cluster_2 Analysis & Interpretation cluster_3 Outcome Molecular_Data Molecular Formula & Weight Determination Reaction_Stoichiometry Reaction Stoichiometry Calculation Molecular_Data->Reaction_Stoichiometry Solution_Preparation Solution Preparation Molecular_Data->Solution_Preparation Analytical_Techniques Analytical Techniques (e.g., HPLC, MS) Reaction_Stoichiometry->Analytical_Techniques Solution_Preparation->Analytical_Techniques Data_Interpretation Data Interpretation Analytical_Techniques->Data_Interpretation Research_Findings Research Findings Data_Interpretation->Research_Findings

Caption: A simplified workflow illustrating the application of core molecular data in a research context.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenyl)propanoic Acid (CAS: 2001-32-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Nitrophenyl)propanoic acid, registered under CAS number 2001-32-3. The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and visual representations of relevant chemical processes.

Core Physicochemical Properties

This compound is an aromatic carboxylic acid containing a nitro group. Its chemical structure influences its physical and chemical behaviors, which are critical parameters in research and drug development for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 2001-32-3N/A
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Melting Point 115 °C[2]
Boiling Point Data Not AvailableN/A
LogP (Computed) 1.70[3]
pKa (Predicted) 4.42 ± 0.10[4]
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol and DMSO.[5]N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. Below are standard protocols for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Solubility is a critical factor in drug delivery and formulation. This protocol outlines a qualitative method for assessing solubility in various solvents.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Spatula or weighing balance

  • Graduated pipettes or cylinders

Procedure:

  • Solvent Addition: Approximately 1 mL of the desired solvent (e.g., water, ethanol, DMSO) is added to a clean, dry test tube.

  • Solute Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.

  • Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The sample is visually inspected for the presence of undissolved solid.

  • Classification: The solubility is classified based on the visual observation (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the supernatant can be analyzed by techniques like HPLC or UV-Vis spectroscopy after filtration or centrifugation.

Visualizations

To illustrate a relevant experimental workflow, the following diagram outlines the synthesis of a structurally related compound, 3-Amino-3-(2-nitrophenyl)propanoic acid, as a representative chemical process.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product o_nitrobenzaldehyde o-Nitrobenzaldehyde mix_and_heat_1 Mix & Heat to 70°C o_nitrobenzaldehyde->mix_and_heat_1 malonic_acid Malonic Acid malonic_acid->mix_and_heat_1 ammonium_formate Ammonium Formate ammonium_formate->mix_and_heat_1 formic_acid Formic Acid formic_acid->mix_and_heat_1 heat_2 Heat to 95°C mix_and_heat_1->heat_2 1 hour hydrolysis Hydrolysis (Conc. HCl) heat_2->hydrolysis 4 hours cooling Cooling & Water Addition hydrolysis->cooling extraction Wash with Ethyl Acetate cooling->extraction ph_adjustment Adjust pH to 4.2 (KOH) extraction->ph_adjustment filtration Vacuum Filtration ph_adjustment->filtration final_product 3-Amino-3-(2-nitrophenyl)propanoic acid filtration->final_product

Caption: Workflow for the synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid.

This guide serves as a foundational resource for understanding the key physicochemical properties of this compound. Further experimental validation is recommended for specific research applications.

References

An In-depth Technical Guide to 3-(2-Nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-nitrophenyl)propanoic acid, a nitroaromatic compound with potential applications in chemical synthesis and pharmaceutical research. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines analytical methods, and discusses its potential biological significance based on the activities of related compounds.

Chemical and Physical Properties

This compound is a carboxylic acid derivative of nitrobenzene. The presence of the nitro group significantly influences its chemical reactivity and potential biological activity. A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 3-(2-Nitrophenyl)propionic acid, 2-Nitrobenzenepropanoic acid[1]
CAS Number 2001-32-3[2]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Melting Point 115 °C[3]
Appearance White to off-white solid[4]

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis and decarboxylation of a malonic ester derivative.[2]

Materials and Reagents
  • Diethyl 2-(2-nitrobenzyl)malonate

  • 6N Hydrochloric acid

  • Acetic acid

  • 6 M Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel (100-200 mesh)

  • Hexane

Experimental Procedure
  • In a 2L single-necked round-bottomed flask, combine diethyl 2-(2-nitrobenzyl)malonate (8.7 g, 0.029 mol), 6N hydrochloric acid (131 mL), and acetic acid (131 mL).[2]

  • Heat the reaction mixture to reflux for 48 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture and neutralize it by the addition of a 6 M sodium hydroxide solution (500 mL).[2]

  • Extract the aqueous layer with ethyl acetate (3 x 250 mL).[2]

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to remove the solvent.[2]

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% hexane solution of ethyl acetate as the eluent to yield 3-(2-nitrophenyl)propionic acid.[2]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

HPLC Method

A reverse-phase HPLC method can be employed for the separation and analysis of this compound.[5]

  • Column: Newcrom R1 or Newcrom C18

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Detection: UV-Vis spectrophotometry

This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[5]

Potential Biological and Pharmaceutical Relevance

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs of a nitroaromatic ring and a propanoic acid side chain are present in various biologically active molecules.

General Activity of Nitro Compounds

Nitro-containing molecules are known to exhibit a broad spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[6] The nitro group can undergo bioreduction within cells to produce toxic intermediates, such as nitroso and superoxide species, which can lead to cellular damage and death of microorganisms.[6] Furthermore, some nitro compounds act as nitric oxide (NO) donors, leading to vasodilation.[6]

Arylpropionic Acid Derivatives

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] This class of compounds also exhibits a range of other pharmacological activities, including analgesic, antibacterial, anticonvulsant, and anticancer properties.[7]

Use in Drug Development

Derivatives of this compound, such as 3-amino-3-(2-nitrophenyl)propanoic acid, are utilized as building blocks in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and medicinal chemistry.[4][8] These amino acid derivatives are valuable intermediates in the synthesis of peptide-based drugs and other complex organic compounds.[4][8]

Visualized Workflows

Synthesis Workflow

G Synthesis Workflow for this compound A Reactants (Diethyl 2-(2-nitrobenzyl)malonate, HCl, Acetic Acid) B Reflux for 48h A->B C Neutralization (NaOH) B->C D Extraction (Ethyl Acetate) C->D E Drying and Concentration D->E F Column Chromatography E->F G This compound F->G

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

HPLC Analysis Workflow

G HPLC Analysis Workflow A Sample Preparation B HPLC Injection A->B C Separation on Reverse-Phase Column B->C D UV-Vis Detection C->D E Data Analysis D->E

Caption: A diagram showing the general workflow for the HPLC analysis of this compound.

References

A Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and melting point of 3-(2-Nitrophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical characteristics, detailed experimental methodologies for their determination, and a generalized workflow for solubility assessment.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound.

PropertyValue
Melting Point 115 °C
Solubility Specific quantitative data is not readily available in public literature. General solubility characteristics indicate solubility in some organic solvents and insolubility in water.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid state. This physical constant is a crucial indicator of purity.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point of a crystalline organic compound is the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.

  • Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. Understanding the solubility of a compound is critical in drug development for formulation, delivery, and bioavailability.

General Solubility Characteristics
Experimental Protocol: Qualitative Solubility Testing

This protocol outlines a general procedure for determining the qualitative solubility of an organic compound in various solvents.

Materials:

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents:

    • Water (deionized)

    • 5% w/v Sodium Bicarbonate (NaHCO₃) solution

    • 5% w/v Sodium Hydroxide (NaOH) solution

    • 5% v/v Hydrochloric Acid (HCl) solution

    • Organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, hexane)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

  • Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

  • Observation: The mixture is visually inspected to determine if the solid has dissolved completely. Solubility is typically categorized as:

    • Soluble: The solid dissolves completely, forming a clear solution.

    • Partially Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Systematic Testing: The procedure is repeated with a range of solvents to build a solubility profile. Testing in aqueous solutions of different pH (acidic, basic, and neutral) provides insight into the compound's acidic or basic nature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Weigh Compound add_solvent Add Solvent start->add_solvent agitate Agitate (e.g., Vortex) add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble observe->insoluble Not Dissolved next_solvent Test Next Solvent soluble->next_solvent insoluble->next_solvent next_solvent->add_solvent Loop end End: Record Solubility Profile next_solvent->end All Solvents Tested

Caption: Generalized workflow for solubility determination.

Spectroscopic Analysis of 3-(2-Nitrophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(2-Nitrophenyl)propanoic acid, a molecule of interest in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

This compound is a nitroaromatic carboxylic acid. Its chemical structure, consisting of a benzene ring substituted with a nitro group and a propanoic acid chain, gives rise to a unique spectral fingerprint. Understanding these spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical and biological systems.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for this compound based on typical values for its constituent functional groups.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~8.1Doublet1HAr-H (ortho to -NO₂)
~7.7Triplet1HAr-H
~7.5Triplet1HAr-H
~7.4Doublet1HAr-H
~3.2Triplet2H-CH₂-Ar
~2.8Triplet2H-CH₂-COOH
Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~178-COOH
~149Ar-C-NO₂
~137Ar-C-CH₂
~133Ar-CH
~128Ar-CH
~127Ar-CH
~124Ar-CH
~35-CH₂-Ar
~30-CH₂-COOH
Table 3: IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
2980-2850MediumC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic Acid)
1520StrongN-O asymmetric stretch (Nitro)
1350StrongN-O symmetric stretch (Nitro)
1450, 1400MediumC-C stretch (Aromatic)
1250MediumC-O stretch (Carboxylic Acid)
920BroadO-H bend (Carboxylic Acid)
Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
195100[M]⁺ (Molecular Ion)
178Moderate[M-OH]⁺
150Moderate[M-COOH]⁺
136Moderate[M-NO₂-H]⁺
120Moderate[C₇H₆NO]⁺
92Moderate[C₆H₄O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Typically 0-16 ppm.

  • Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-5 seconds is used between scans.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

  • A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Data Acquisition (EI mode):

  • Ionization Energy: Typically 70 eV.

  • Mass Range: Scanned over a range of m/z 50-500.

  • Source Temperature: Maintained at a temperature sufficient to vaporize the sample without thermal decomposition (e.g., 200-250 °C).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Prepare for GC/LC-MS or Infusion Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Process NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Process IR Data (Peak Frequencies, Intensities) IR->IR_Data MS_Data Process MS Data (m/z Values, Fragmentation) MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

The Role of 3-Amino-3-(2-nitrophenyl)propionic Acid in Chemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2-nitrophenyl)propionic acid, a synthetically versatile β-amino acid, has emerged as a critical building block in modern chemical research. Its unique photochemical lability, conferred by the ortho-nitrobenzyl moiety, makes it an invaluable tool in solid-phase peptide synthesis (SPPS), combinatorial chemistry, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 3-Amino-3-(2-nitrophenyl)propionic acid, with a focus on detailed experimental protocols and its role in advanced research methodologies such as one-bead-one-compound (OBOC) libraries.

Introduction

3-Amino-3-(2-nitrophenyl)propionic acid, often referred to as the ANP linker in its protected form, is a non-proteinogenic β-amino acid distinguished by a 2-nitrophenyl group attached to the β-carbon. This structural feature is central to its primary application as a photocleavable linker.[1][2] Upon irradiation with UV light, typically at a wavelength of 365 nm, the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the peptide backbone. This property allows for the controlled release of synthesized molecules from a solid support or the activation of caged biological compounds with high spatial and temporal precision. Its integration into peptide synthesis and medicinal chemistry has facilitated advancements in drug discovery, proteomics, and materials science.[3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 3-Amino-3-(2-nitrophenyl)propionic acid is essential for its effective application in research. The key properties are summarized in the table below, followed by a discussion of its spectroscopic characteristics.

PropertyValueReference(s)
CAS Number 5678-48-8[5]
Molecular Formula C₉H₁₀N₂O₄[5]
Molecular Weight 210.19 g/mol [5][6]
Appearance White to pale brown powder[7]
Solubility Slightly soluble in water[8]
Purity (Typical) ≥97.5% (Non-aqueous acid-base Titration), ≥97.5% (Silylated GC)[7]
Storage Temperature 0-5°C[8]
InChI Key XXBOYULKNZTOMN-UHFFFAOYSA-N[8]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum of a related compound, 3-phenylpropionic acid, in CDCl₃ shows characteristic signals for the aromatic protons between δ 7.17 and 7.34 ppm, and two triplets for the aliphatic protons at δ 2.97 and 2.69 ppm.[9] For 3-Amino-3-(2-nitrophenyl)propionic acid, one would expect additional complexity in the aromatic region due to the nitro group's influence and a signal for the methine proton at the β-carbon.

  • ¹³C NMR: The carbon NMR spectrum of 3-phenylpropionic acid in CDCl₃ displays signals for the carboxyl carbon at δ 179.82 ppm, aromatic carbons between δ 126.52 and 140.28 ppm, and aliphatic carbons at δ 35.64 and 30.73 ppm.[9] The presence of the nitro group and the amino group in the target compound would shift the corresponding carbon signals.

  • FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and strong absorptions corresponding to the N-O stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of 3-Amino-3-(2-nitrophenyl)propionic Acid

A common synthetic route to 3-amino-3-arylpropionic acids is a one-pot, three-component reaction involving an arylaldehyde, malonic acid, and ammonium acetate.[10]

General Experimental Protocol for the Synthesis of 3-Amino-3-arylpropionic Acids
  • A mixture of the corresponding arylaldehyde (e.g., 2-nitrobenzaldehyde), malonic acid, and ammonium acetate is heated under reflux.[10]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization to afford the desired 3-amino-3-arylpropionic acid.

Note: The specific reaction conditions (solvent, temperature, and reaction time) and purification methods may need to be optimized for the synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid to achieve high yield and purity.

Role in Solid-Phase Peptide Synthesis (SPPS)

The most prominent role of 3-Amino-3-(2-nitrophenyl)propionic acid is as a photocleavable building block in Fmoc-based solid-phase peptide synthesis.[3] The Fmoc-protected version, Fmoc-3-amino-3-(2-nitrophenyl)propionic acid, is incorporated into the peptide chain using standard coupling protocols.

Experimental Protocol for Incorporation into a Peptide Chain
  • Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[11]

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a solution of 20% piperidine in DMF for 15-30 minutes.[11] The resin is then washed thoroughly with DMF.

  • Amino Acid Activation: The Fmoc-3-amino-3-(2-nitrophenyl)propionic acid (typically 3 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent such as HBTU (3 equivalents) and an organic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).[11][12]

  • Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature to facilitate peptide bond formation.[11] The completion of the coupling reaction can be monitored using a ninhydrin test.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • The deprotection and coupling cycle is repeated to elongate the peptide chain.

spss_workflow Resin Resin Swelling (e.g., DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Fmoc-ANP Activation (HBTU/DIPEA in DMF) Activation->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Cycle->Deprotection Continue Synthesis Cleavage Photocleavage (UV light, 365 nm) Cycle->Cleavage Synthesis Complete

Caption: Workflow for SPPS using Fmoc-3-amino-3-(2-nitrophenyl)propionic acid.

Photocleavage of Peptides

Once the peptide synthesis is complete, the peptide can be cleaved from the solid support, or an internal peptide bond can be broken if the ANP unit is incorporated within the sequence.

4.2.1. Experimental Protocol for Photocleavage

  • The peptide-bound resin is suspended in a suitable solvent, such as phosphate-buffered saline (PBS) at pH 7.4.

  • The suspension is irradiated with UV light at a wavelength of approximately 365 nm. The irradiation time can range from minutes to hours, depending on the quantum yield and the specific peptide sequence.

  • The cleaved peptide is then in solution and can be separated from the resin by filtration.

  • The peptide solution is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2.2. Quantitative Data on Photocleavage

ParameterValueConditionsReference(s)
Cleavage Wavelength ~365 nmStandard for ortho-nitrobenzyl compounds[1]
Quantum Yield (Φ) 0.07 ± 0.01For 2-nitrophenylalanine in a model peptide at 365 nm
Cleavage Efficiency >95%For a model peptide in PBS at pH 7.4
Cleavage Efficiency ~30%When biosynthetically incorporated into proteins (in vivo applications)

Application in One-Bead-One-Compound (OBOC) Libraries

3-Amino-3-(2-nitrophenyl)propionic acid is instrumental in the synthesis and screening of one-bead-one-compound (OBOC) combinatorial libraries.[1] In this methodology, each bead in a large library carries a unique chemical entity. The photocleavable nature of the ANP linker allows for the facile release of the hit compounds from the beads for structural elucidation, typically by mass spectrometry.

Experimental Workflow for OBOC Libraries with a Photocleavable Linker
  • Library Synthesis: A "split-mix" synthesis approach is used to generate a diverse library of compounds on a solid support (e.g., TentaGel beads).[13] The ANP linker is incorporated to attach the compounds to the beads.

  • Screening: The library of beads is screened against a biological target (e.g., a protein or a cell line).

  • Hit Identification: Beads that exhibit a positive interaction with the target are isolated.

  • Compound Release: The isolated beads are irradiated with UV light (365 nm) to cleave the ANP linker, releasing the bound compound into solution.[1]

  • Structure Elucidation: The released compound is analyzed, typically by MALDI-TOF MS/MS, to determine its chemical structure.[13]

oboc_workflow cluster_synthesis Library Synthesis Split1 Split Beads CoupleA Couple Building Block A Split1->CoupleA CoupleB Couple Building Block B Split1->CoupleB CoupleC Couple Building Block C Split1->CoupleC Pool1 Pool Beads CoupleA->Pool1 CoupleB->Pool1 CoupleC->Pool1 Split2 Split Beads Pool1->Split2 CoupleD Couple Building Block D Split2->CoupleD CoupleE Couple Building Block E Split2->CoupleE CoupleF Couple Building Block F Split2->CoupleF Pool2 Pool Beads CoupleD->Pool2 CoupleE->Pool2 CoupleF->Pool2 Screening Screening (Incubate with Target) Pool2->Screening Isolation Isolate Positive 'Hit' Beads Screening->Isolation Cleavage Photocleavage (UV light, 365 nm) Isolation->Cleavage Analysis Structure Elucidation (e.g., MS/MS) Cleavage->Analysis

Caption: Workflow for OBOC library synthesis and screening using a photocleavable linker.

Applications in Drug Development and Beyond

The ability to incorporate a photocleavable element into peptides and other small molecules opens up numerous possibilities in drug development and chemical biology.

  • Caged Compounds: Biologically active peptides or drugs can be rendered inactive ("caged") by the incorporation of the ANP linker. Irradiation with light at a specific location and time can then release the active compound, allowing for precise control over its activity.

  • Target Identification: Photoaffinity labeling is a powerful technique for identifying the biological targets of a drug. A compound containing the ANP linker and a photoreactive group can be used to covalently label its binding partner upon UV irradiation.

  • Controlled Release Systems: The photocleavable nature of the ANP linker can be exploited in the design of drug delivery systems where the therapeutic agent is released from a carrier molecule in response to a light stimulus.

Conclusion

3-Amino-3-(2-nitrophenyl)propionic acid is a powerful and versatile tool in the arsenal of chemists and biologists. Its well-defined photocleavage properties, combined with its compatibility with standard solid-phase peptide synthesis techniques, have made it a cornerstone in the construction of complex peptides, the development of combinatorial libraries, and the design of sophisticated probes for studying biological systems. As research continues to push the boundaries of precision and control at the molecular level, the applications of this unique building block are poised to expand even further.

References

3-(2-Nitrophenyl)propanoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Nitrophenyl)propanoic acid is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring both a carboxylic acid and a nitro group on an aromatic ring, allows for a diverse range of chemical transformations. The ortho-disubstituted pattern of the functional groups is particularly advantageous for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of complex organic molecules. Detailed experimental protocols, tabulated quantitative data, and visualizations of key synthetic pathways are presented to facilitate its use in research and development.

Physicochemical Properties and Spectral Data

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular FormulaC₉H₉NO₄[1]
Molecular Weight195.17 g/mol [1]
Melting Point115 °C
AppearanceWhite to pale brown powder
CAS Number2001-32-3[1][2]

Spectral Data:

  • ¹H NMR: Spectral data for related compounds like 3-nitrophenylacetic acid show characteristic peaks for the aromatic protons, the methylene protons adjacent to the aromatic ring, and the methylene protons adjacent to the carboxyl group.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), and the two methylene carbons.[1]

  • IR Spectroscopy: The infrared spectrum of this compound will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid is expected in the range of 3300-2500 cm⁻¹. Strong C=O stretching for the carbonyl group will appear around 1725-1700 cm⁻¹. Asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group will be present around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-nitrobenzaldehyde. The first step is a Perkin reaction to form 2-nitrocinnamic acid, which is subsequently reduced to the target propanoic acid derivative.

Experimental Protocol: Two-Step Synthesis from 2-Nitrobenzaldehyde

Step 1: Synthesis of 2-Nitrocinnamic Acid via Perkin Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-nitrobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 180°C with continuous stirring for 5-6 hours.

  • Work-up: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The product, 2-nitrocinnamic acid, will precipitate.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-nitrocinnamic acid.

Step 2: Catalytic Hydrogenation of 2-Nitrocinnamic Acid

  • Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2-nitrocinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (typically at 50 psi) at room temperature with vigorous stirring until the theoretical amount of hydrogen is consumed.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Applications in Organic Synthesis

The presence of both a carboxylic acid and a reducible nitro group makes this compound a powerful precursor for various heterocyclic scaffolds.

Synthesis of Quinolines and Quinolones

A key application of this compound is in the synthesis of quinoline and quinolone derivatives. This is typically achieved through a reductive cyclization pathway.

Experimental Protocol: Synthesis of 3,4-Dihydro-2(1H)-quinolinone

  • Reduction of the Nitro Group: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol. Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C and hydrogen gas.

  • Reaction Conditions: If using SnCl₂, the reaction is typically stirred at room temperature or gently heated. For catalytic hydrogenation, the reaction is run under a hydrogen atmosphere.

  • Cyclization: Upon reduction of the nitro group to an amine, the resulting 3-(2-aminophenyl)propanoic acid undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactamization) to form 3,4-dihydro-2(1H)-quinolinone.

  • Work-up and Purification: The work-up procedure depends on the reducing agent used. For the SnCl₂ reduction, the reaction mixture is typically basified to precipitate the tin salts, followed by extraction of the product with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

ProductReagents and ConditionsYield (%)Reference
3,4-Dihydro-2(1H)-quinolinone1. SnCl₂·2H₂O, HCl, EtOH; 2. HeatNot specified
Substituted QuinolinesAryl diazonium salts, nitriles, alkynesup to 83%[3]
Substituted QuinolinesLewis acid (FeCl₃ or Yb(OTf)₃) mediated three-component couplingup to 60% with Yb(OTf)₃[4]
Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic Acid and its Derivatives

The carboxylic acid moiety can be transformed to introduce other functional groups, leading to a wider range of synthetic intermediates. For instance, 3-amino-3-(2-nitrophenyl)propanoic acid is a key intermediate in pharmaceutical synthesis.[5]

Experimental Protocol: Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic Acid [5]

  • Reaction Setup: In a suitable reaction vessel, stir a mixture of o-nitrobenzaldehyde (0.135 mol), formic acid (0.539 mol), and malonic acid (0.176 mol) at 45°C for 30 minutes.

  • Addition of Ammonium Formate: Add ammonium formate (0.338 mol) to the mixture, increase the temperature to 70°C, and stir for one hour.

  • Heating: Continue stirring at 95°C for four hours.

  • Hydrolysis: Add concentrated hydrochloric acid (50 mL) and maintain the temperature for another hour.

  • Work-up: Cool the reaction mixture, add water (25 mL), and wash with ethyl acetate (2 x 25 mL). Adjust the pH of the aqueous phase to 4.2 with a 50% potassium hydroxide solution to precipitate the solid product.

  • Isolation: Filter the solid under vacuum to obtain 3-amino-3-(2-nitrophenyl)propanoic acid (yield: 64.6%).[5]

Synthesis of Benzodiazepines

The amino derivatives of this compound can be utilized in the synthesis of benzodiazepine scaffolds, which are important pharmacophores. The general strategy involves the formation of an amide bond followed by cyclization.

Key Synthetic Transformations and Workflows

The synthetic utility of this compound is centered around the selective transformation of its two functional groups. The following diagrams illustrate the key synthetic pathways.

G This compound This compound Reduction Reduction This compound->Reduction Esterification Esterification This compound->Esterification 3-(2-Aminophenyl)propanoic Acid 3-(2-Aminophenyl)propanoic Acid Reduction->3-(2-Aminophenyl)propanoic Acid Intramolecular Cyclization Intramolecular Cyclization 3-(2-Aminophenyl)propanoic Acid->Intramolecular Cyclization Amidation Amidation 3-(2-Aminophenyl)propanoic Acid->Amidation 3,4-Dihydro-2(1H)-quinolinone 3,4-Dihydro-2(1H)-quinolinone Intramolecular Cyclization->3,4-Dihydro-2(1H)-quinolinone Amide Derivative Amide Derivative Amidation->Amide Derivative Further Transformations Further Transformations Amide Derivative->Further Transformations Other Heterocycles Other Heterocycles Further Transformations->Other Heterocycles Ester Derivative Ester Derivative Esterification->Ester Derivative

Caption: Key transformations of this compound.

The workflow for the synthesis of heterocyclic compounds from this compound involves a key reductive cyclization step.

G cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Product Scaffolds This compound This compound Reductive Cyclization Reductive Cyclization This compound->Reductive Cyclization Quinolines Quinolines Reductive Cyclization->Quinolines Quinolinones Quinolinones Reductive Cyclization->Quinolinones Benzodiazepines Benzodiazepines Reductive Cyclization->Benzodiazepines

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique bifunctional nature, with an ortho arrangement of a carboxylic acid and a nitro group, provides a powerful platform for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. The straightforward access to this compound and the high efficiency of its subsequent transformations, such as reductive cyclization, make it an attractive starting material for drug discovery and development professionals. This guide has provided an in-depth overview of its synthesis, properties, and key applications, along with detailed experimental protocols and data, to underscore its significance and facilitate its broader use in the scientific community.

References

Potential Pharmaceutical Applications of Nitrophenylpropanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpropanoic acid derivatives represent a versatile class of small molecules with a growing body of evidence supporting their potential in a range of therapeutic areas. Their structural features, including the propanoic acid moiety and the customizable nitrophenyl ring, allow for a wide array of chemical modifications, leading to compounds with diverse biological activities. This technical guide provides an in-depth overview of the current research into the pharmaceutical applications of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The guide also explores the neuroactive potential of certain derivatives. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers and drug development professionals in this promising field.

Anticancer Applications

Several classes of nitrophenylpropanoic acid derivatives have demonstrated significant potential as anticancer agents. Research has focused on their ability to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.

3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives

This subclass of derivatives has shown promising antiproliferative activity in lung cancer models, including drug-resistant cell lines.[1] In silico studies suggest a dual-targeting mechanism involving the inhibition of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR).[1]

Quantitative Data: Anticancer Activity

Compound ClassDerivativeCell LineIC50 (µM)Reference
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic AcidOxime derivative 21A549 (Lung adenocarcinoma)5.42[2]
Oxime derivative 22A549 (Lung adenocarcinoma)2.47[2]
Carbohydrazide 25A549 (Lung adenocarcinoma)8.05[2]
Carbohydrazide 26A549 (Lung adenocarcinoma)25.4[2]
Cisplatin (Control)A549 (Lung adenocarcinoma)11.71[2]
3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

These derivatives have demonstrated both anticancer and antioxidant properties.[3] Their activity is structure-dependent, with certain compounds showing significant reduction in the viability of non-small cell lung cancer cells (A549).[4]

Quantitative Data: Anticancer Activity

Compound ClassEffect on A549 Cell ViabilityReference
3-((4-hydroxyphenyl)amino)propanoic Acid DerivativesCompounds 12, 20–22, and 29 reduced cell viability by approximately 50%[4]
Hydrazones with heterocyclic substituents (compounds 13–16) reduced cell viability to 75–83%[3]
Oxadiazole compound 19 reduced A549 cell viability to 66.2%[3]
Signaling Pathways in Anticancer Activity

Diagram: Proposed SIRT2 and EGFR Inhibition Pathway

SIRT2_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P SIRT2 SIRT2 RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Nitrophenylpropanoic Acid Derivative Inhibitor->EGFR Inhibition Inhibitor->SIRT2 Inhibition

Caption: Proposed mechanism of action for certain nitrophenylpropanoic acid derivatives targeting SIRT2 and EGFR.

Antimicrobial Applications

Substituted 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents, demonstrating activity against multidrug-resistant bacterial and fungal pathogens.[5]

Quantitative Data: Antimicrobial Activity

Compound ClassDerivative TypePathogenMIC (µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic AcidHydrazones (14-16)Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8[6]
Vancomycin-resistant Enterococcus faecalis0.5 - 2[6]
Gram-negative pathogens8 - 64[6]
Drug-resistant Candida species (including C. auris)8 - 64[6]
Phenyl substituted (29)S. aureus16[5]
4-NO2 substituted phenyl (30)S. aureus and E. faecalis16[5]
E. coli32[5]

Anti-Inflammatory Applications

The propanoic acid scaffold is a well-established feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[7] While specific COX inhibition data for nitrophenylpropanoic acid derivatives is limited, their structural similarity to known NSAIDs suggests they are promising candidates for development as anti-inflammatory agents.

Cyclooxygenase (COX) Signaling Pathway

Diagram: Cyclooxygenase (COX) Inhibition Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePL Membrane Phospholipids PLA2 Phospholipase A2 MembranePL->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins PhysiologicalPGs Physiological Prostaglandins (Gastric Protection, etc.) PGH2->PhysiologicalPGs Inhibitor Nitrophenylpropanoic Acid Derivative (NSAID) Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: The cyclooxygenase pathway and the inhibitory action of NSAIDs.

Neuroactivity of 3-Nitropropionic Acid Derivatives

3-Nitropropionic acid (3-NPA) itself is a well-characterized neurotoxin that serves as a model for Huntington's disease.[6][7] It irreversibly inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain, leading to energy impairment, excitotoxicity, and oxidative stress.[8][9] However, derivatives of 3-NPA have shown a range of biological activities, including antiviral and antioxidant properties, suggesting that modifications to the parent compound could lead to neuroprotective agents.[6] Further research is needed to explore the therapeutic potential of these derivatives in neurological disorders.

Diagram: 3-Nitropropionic Acid Neurotoxicity Pathway

NPA_Neurotoxicity cluster_mitochondrion Mitochondrion cluster_neuron Neuron SDH Succinate Dehydrogenase (Complex II) ATP ATP Production SDH->ATP NeuronalDeath Neuronal Death ATP->NeuronalDeath Leads to NPA 3-Nitropropionic Acid NPA->SDH Inhibition OxidativeStress Oxidative Stress NPA->OxidativeStress Excitotoxicity Excitotoxicity NPA->Excitotoxicity OxidativeStress->NeuronalDeath Excitotoxicity->NeuronalDeath

Caption: Simplified pathway of 3-Nitropropionic Acid (3-NPA) induced neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitrophenylpropanoic acid derivatives.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A general synthetic route involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid.[5] For example, the reaction of 4-aminophenol with methyl acrylate in 2-propanol at reflux yields N-(4-hydroxyphenyl)-β-alanine methyl ester.[5] This ester can then be further modified, for instance, by reaction with hydrazine hydrate to form the corresponding hydrazide, which serves as a key intermediate for the synthesis of a variety of hydrazone derivatives.[5]

Diagram: General Synthesis Workflow

Synthesis_Workflow Reactants 4-Aminophenol + Methyl Acrylate/Acrylic Acid Intermediate N-(4-hydroxyphenyl)-β-alanine methyl ester/acid Reactants->Intermediate Reaction Hydrazide Hydrazide Intermediate Intermediate->Hydrazide Hydrazinolysis Derivatives Diverse Hydrazone Derivatives Hydrazide->Derivatives Condensation with Aldehydes/Ketones

Caption: A simplified workflow for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for cell attachment.

    • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10]

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

3D Spheroid Culture and Viability Assay

3D spheroid models more closely mimic the in vivo tumor microenvironment.

  • Materials:

    • Ultra-low attachment (ULA) round-bottom 96-well plates

    • Cell culture medium

    • Test compounds

    • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

    • Luminometer

  • Procedure:

    • Spheroid Formation: Seed a single-cell suspension into ULA plates. Spheroids will typically form within 24-72 hours.[11]

    • Compound Treatment: Treat the spheroids with serial dilutions of the test compound and incubate for the desired duration.

    • Viability Assessment:

      • Equilibrate the plate and the 3D cell viability reagent to room temperature.

      • Add the reagent to each well.

      • Mix on an orbital shaker to lyse the cells and stabilize the luminescent signal.

      • Measure luminescence using a plate-reading luminometer.[11]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound in inhibiting COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Assay buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Test compound

    • Detection method (e.g., ELISA for PGE2 quantification or a fluorometric probe)[12]

  • Procedure:

    • Pre-incubate the COX enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction after a defined time.

    • Quantify the product (e.g., PGE2) using a suitable detection method.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Conclusion

Nitrophenylpropanoic acid derivatives have demonstrated a wide spectrum of biological activities, positioning them as a promising scaffold for the development of new therapeutic agents. Their potential applications in oncology and infectious diseases are supported by encouraging preclinical data. While their anti-inflammatory and neuroprotective potential is suggested by their structural characteristics and the activities of related compounds, further focused research is required to fully elucidate their mechanisms and efficacy in these areas. The synthetic accessibility of these derivatives allows for extensive structure-activity relationship studies, which will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties for future clinical development. This technical guide serves as a foundational resource to stimulate and guide further investigation into this versatile class of molecules.

References

Methodological & Application

Application Notes and Protocols: 3-(2-Nitrophenyl)propanoic Acid as a Photocleavable Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable (PC) linkers are instrumental in the fields of chemical biology, drug delivery, and proteomics, offering precise spatiotemporal control over the release of bioactive molecules.[1] The ortho-nitrobenzyl (ONB) family of photolabile protecting groups is among the most well-established for these applications.[1] 3-(2-Nitrophenyl)propanoic acid, a derivative of the ONB core structure, serves as a versatile photocleavable linker, enabling the light-triggered release of therapeutics, probes, and other molecules of interest from a conjugated partner.

Upon irradiation with UV light, typically in the range of 340-365 nm, the 2-nitrobenzyl moiety undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the conjugated molecule.[1][] This process is rapid and efficient, occurring without the need for co-reagents.[3]

Key Advantages

  • Spatiotemporal Control: Light-induced cleavage allows for the precise release of a payload at a specific time and location.

  • Traceless Cleavage: The cleavage process does not require additional chemical reagents, minimizing potential side reactions and toxicity in biological systems.[3]

  • Versatility: The carboxylic acid handle of this compound allows for straightforward conjugation to a wide range of molecules bearing primary or secondary amines.

  • Established Chemistry: The photocleavage mechanism of o-nitrobenzyl derivatives is well-understood, providing a solid foundation for its application.[1]

Data Presentation

A comparison of key quantitative data for this compound and related photocleavable linkers is summarized below.

Linker FamilyExample StructureTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Cleavage Half-life (t½)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) This compound 340 - 365 [1][]~0.07 [3]< 10 minutes [1]Well-established chemistry, commercially available derivatives. [1]Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases. [1]
Coumarin7-(diethylamino)coumarin-4-yl)methyl365 - 450~0.25< 1 minute (with high-power LEDs)Cleavage with less damaging visible light, often higher quantum yields than ONB.[1]Can be sensitive to hydrolysis.[1]
Quinoline(8-cyano-7-hydroxyquinolin-2-yl)methyl~3650.62 - 0.88Rapid (nanosecond timescale)High quantum yields, rapid cleavage kinetics.[1]Can have low two-photon absorption cross-sections, limiting tissue penetration for in vivo applications.[1]

Photocleavage Mechanism

The photocleavage of this compound proceeds through a Norrish Type II photoreaction.[3] Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes rearrangement to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.[1]

G cluster_0 Photocleavage Mechanism Start This compound conjugate UV UV Photon (hv) ~365 nm Start->UV Absorption Excited Excited State UV->Excited H_Abstraction Intramolecular H-Abstraction Excited->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Rearrangement Aci_Nitro->Rearrangement Cleavage Cleavage Rearrangement->Cleavage Products Released Molecule + 2-Nitrosopropiophenone byproduct Cleavage->Products G cluster_1 Conjugation Workflow Activate Activate this compound with NHS/EDC in DMF Mix Mix Activated Linker and Protein Solution Activate->Mix Prepare_Protein Prepare Protein Solution in PBS Prepare_Protein->Mix Incubate Incubate at RT or 4°C Mix->Incubate Purify Purify Conjugate (Desalting Column) Incubate->Purify Characterize Characterize Conjugate (UV-Vis, MS) Purify->Characterize

References

Application Notes and Protocols for the Creation of Caged Compounds with 2-Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzyl (NB) group is one of the most widely utilized photoremovable protecting groups (PPGs), or "caging groups," in chemical biology and pharmacology.[1] These groups are used to temporarily inactivate a biologically active molecule. The active molecule can then be released with spatial and temporal precision upon irradiation with UV-A light, typically in the 350-365 nm range.[2] This technique allows for the controlled release of neurotransmitters, signaling molecules, drugs, and other bioactive compounds to study dynamic biological processes.[3]

The general mechanism of photorelease involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule, a proton, and a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[4][5] The efficiency and rate of this process are influenced by the substitution pattern on the aromatic ring and the benzylic carbon. For instance, the inclusion of methoxy groups can red-shift the absorption maximum to longer, less phototoxic wavelengths.[4]

This document provides detailed protocols for the synthesis of 2-nitrobenzyl caged compounds, their characterization, and their application in photorelease experiments.

General Experimental Workflow

The overall process for creating and utilizing 2-nitrobenzyl caged compounds involves three main stages: synthesis of the caged compound, purification and characterization, and finally, the light-induced release of the active molecule.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization cluster_application Application Stage Start 2-Nitrobenzyl Alcohol/Halide Coupling Coupling Reaction (e.g., Mitsunobu, Esterification) Start->Coupling Bioactive Bioactive Molecule (with -OH, -NH2, -COOH) Bioactive->Coupling Crude Crude Caged Compound Coupling->Crude Purify Purification (Column Chromatography, HPLC) Crude->Purify Pure Pure Caged Compound Purify->Pure Characterize Characterization (NMR, MS) Pure->Characterize Application Biological System Pure->Application Release Photorelease ('Uncaging') Application->Release UV_Light UV Light (e.g., 365 nm) UV_Light->Release Released_Molecule Released Active Molecule Release->Released_Molecule

Caption: General workflow for synthesis and application of 2-nitrobenzyl caged compounds.

Photorelease Mechanism

The uncaging process is initiated by the absorption of a photon, leading to a series of intramolecular rearrangements that culminate in the cleavage of the benzylic bond and the release of the active compound.

G Caged Caged Compound (2-Nitrobenzyl Derivative) Excited Excited State Caged->Excited hv (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Released Released Bioactive Molecule Cyclic->Released Cleavage Byproduct 2-Nitrosobenzaldehyde Byproduct Cyclic->Byproduct

Caption: Simplified mechanism of photorelease for 2-nitrobenzyl caged compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrobenzyl Esters via Mitsunobu Reaction

This protocol is adapted for caging carboxylic acids using 2-nitrobenzyl alcohol.[6]

Materials:

  • 2-Nitrobenzyl alcohol (1.0 eq)

  • Carboxylic acid of interest (4.0 eq)

  • Triphenylphosphine (PPh₃) (4.0 eq)

  • Diisopropyl azodicarboxylate (DIAD) (4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen (N₂) atmosphere

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottomed flask under N₂ atmosphere, dissolve 2-nitrobenzyl alcohol (1.0 eq), the desired carboxylic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous THF.

  • Stir the mixture until all solids are completely dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Prepare a solution of DIAD (4.0 eq) in anhydrous THF in a separate flask.

  • Add the DIAD solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent by rotary evaporation to yield an oily residue.

  • Purify the crude product using silica gel column chromatography. An appropriate eluent system, such as a hexane/ethyl acetate gradient, should be used.[6]

  • Characterize the final product using ¹H NMR and Mass Spectrometry (MS) to confirm its identity and purity.[6]

Protocol 2: Synthesis of Caged Amines via a Carbonate Linker

This protocol describes the caging of a primary or secondary amine using a 2-nitrobenzyl chloroformate or a similar activated carbonate.[7]

Materials:

  • 2-Nitrobenzyl alcohol (1.0 eq)

  • 4-Nitrophenyl chloroformate (1.5 eq)

  • Pyridine (1.5 eq) or another suitable base (e.g., triethylamine)

  • Bioactive molecule with an amine group (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure: Step A: Activation of 2-Nitrobenzyl Alcohol

  • Dissolve 4-nitrophenyl chloroformate (1.5 eq) in anhydrous THF and cool the solution to 0 °C.

  • Add pyridine (1.5 eq) and stir for 30 minutes at 0 °C.

  • Slowly add a solution of 2-nitrobenzyl alcohol (1.0 eq) in THF dropwise over 10 minutes.

  • Allow the reaction to stir overnight at room temperature. The product is 2-nitrobenzyl (4-nitrophenyl) carbonate, an activated intermediate.[7]

Step B: Coupling with the Bioactive Amine

  • Dissolve the bioactive amine (1.0 eq) in anhydrous THF or DCM.

  • Add a suitable base (e.g., triethylamine, 2.0 eq) to the solution.

  • Slowly add the activated carbonate from Step A to the amine solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup to remove water-soluble components.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final caged compound using ¹H NMR and MS.

Protocol 3: Photorelease of the Caged Compound

This protocol outlines the general procedure for uncaging the bioactive molecule using a UV light source.

Materials:

  • Purified caged compound

  • A suitable buffer or solvent (e.g., phosphate-buffered saline for biological experiments)

  • UV light source (e.g., mercury lamp with a 365 nm filter, or a 365 nm LED)

  • Analytical equipment to monitor release (e.g., HPLC, UV-Vis spectrophotometer, or a biological assay setup)

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent like DMSO. Dilute this stock solution into the desired experimental buffer to the final working concentration. Ensure the final DMSO concentration is non-toxic to the biological system (typically <0.5%).[8]

  • Irradiation: Expose the sample to UV light. The optimal irradiation time and intensity must be determined empirically, as it depends on the quantum yield of the caged compound, its concentration, and the desired amount of released molecule.[8]

  • Analysis: Monitor the photorelease of the active compound.

    • Spectrophotometrically: Track the decrease in absorbance of the caged compound and the appearance of the 2-nitrosobenzaldehyde byproduct.[8]

    • Chromatographically: Use HPLC to quantify the disappearance of the caged compound and the appearance of the released molecule over time.[9]

    • Biologically: Measure the biological response elicited by the released active compound (e.g., changes in fluorescence, electrophysiological recordings).

Quantitative Data Summary

The efficiency of synthesis and photorelease are key parameters for caged compounds. The following tables summarize representative data.

Table 1: Synthesis Yields of 2-Nitrobenzyl Esters

This table presents the synthesis yields for various 2-nitrobenzyl esters prepared via the Mitsunobu reaction.[6][10]

Caged Carboxylic AcidYield (%)
Butyric Acid32%
3,3-Dimethylacrylic Acid37%
Hexanoic Acid22%
Octanoic Acid31%
Decanoic Acid28%
Table 2: Photochemical Properties of Selected Caging Groups

This table provides key photochemical data for common 2-nitrobenzyl derivatives. The quantum yield (Φ) represents the efficiency of photorelease upon absorbing a photon.

Caging GroupAbbreviationTypical λmax (nm)Quantum Yield (Φ)Reference
2-NitrobenzylNB~280-3200.1 - 0.5[2][11]
1-(2-Nitrophenyl)ethylNPE~280-330Varies (e.g., 0.08 for ATP)
4,5-Dimethoxy-2-nitrobenzylDMNB~350-3600.01 - 0.1[2][11]
α-Carboxy-2-nitrobenzylCNB~280-330Varies[12]

References

Applications of 3-(2-Nitrophenyl)propanoic Acid Derivatives in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Nitrophenyl)propanoic acid and its derivatives, particularly 3-amino-3-(2-nitrophenyl)propionic acid (ANP), are emerging as valuable tools in modern peptide synthesis.[1][2] The core utility of these compounds lies in their photolabile nature, allowing for the cleavage of a peptide from a solid support or the removal of a protecting group under mild UV irradiation.[2][3] This property offers a significant advantage over traditional cleavage methods that often require harsh acidic conditions, which can be detrimental to sensitive peptide sequences.[4] This document provides detailed application notes and experimental protocols for the use of 3-amino-3-(2-nitrophenyl)propionic acid as a photocleavable linker in solid-phase peptide synthesis (SPPS).

Application Note I: Photocleavable Linker for Solid-Phase Peptide Synthesis

The primary application of 3-amino-3-(2-nitrophenyl)propionic acid (ANP) in peptide synthesis is as a photocleavable linker.[1] The ANP moiety is typically introduced as an N-Fmoc protected building block, Fmoc-3-amino-3-(2-nitrophenyl)propionic acid, which can be coupled to an amino-functionalized solid support.[5][6] The growing peptide chain is then assembled on the free amino group of the ANP linker using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[7]

Upon completion of the peptide sequence, the peptide-resin is irradiated with UV light, typically at a wavelength of 365 nm, to induce cleavage of the bond between the ANP linker and the peptide, releasing the desired peptide into solution.[2][3] This mild cleavage condition makes the ANP linker particularly suitable for the synthesis of peptides containing acid-sensitive modifications.

Key Advantages:

  • Mild Cleavage Conditions: Avoids the use of harsh acids like trifluoroacetic acid (TFA), preserving the integrity of sensitive functional groups.[4]

  • Orthogonality: The photolytic cleavage is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc protecting group used in standard SPPS.[8]

  • Spatial and Temporal Control: Light-induced cleavage allows for precise control over when and where the peptide is released, which is advantageous in applications such as peptide microarrays.

Application Note II: Synthesis of Cyclic Peptides

A significant application of the ANP linker is in the synthesis of cyclic peptides.[1] In this strategy, the ANP moiety is incorporated both as a linker to the solid support and within the linear peptide sequence.[1] After assembly of the linear peptide, the N-terminus is cyclized with the C-terminus while the peptide is still attached to the resin. Subsequent UV irradiation cleaves the linker, releasing the cyclic peptide.[1] This method can also be designed for a simultaneous ring-opening and cleavage from the solid support for sequencing purposes.[1]

Quantitative Data Summary

The efficiency of photocleavage of the ANP linker is influenced by several factors, including irradiation time, wavelength, solvent, and the peptide sequence itself. The following table summarizes available quantitative data on the cleavage efficiency.

Peptide/SystemIrradiation Wavelength (nm)Irradiation TimeCleavage Efficiency/YieldReference
Model Peptide (YGGFL) on ANP-resin365Not SpecifiedHigh Efficiency[2]
Photocleavable HA peptide36510 minComplete Cleavage[3]
2-Nitrophenylalanine in a model peptide365Not SpecifiedQuantum Yield: 0.07 ± 0.01[9]
2-Nitrophenylalanine in T4 Lysozyme>30060 min22 ± 5%[9]
Polypeptide from SNAC linkerNot Specified24 h97%[10]

Note: Quantitative data for the cleavage yield of the 3-amino-3-(2-nitrophenyl)propionic acid linker under varying systematic conditions is limited in the reviewed literature. The provided data is based on related photolabile systems and specific examples.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-amino-3-(2-nitrophenyl)propionic Acid

This protocol describes a general method for the synthesis of the Fmoc-protected ANP linker.

Materials:

  • 3-Amino-3-(2-nitrophenyl)propionic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-amino-3-(2-nitrophenyl)propionic acid in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with ethyl acetate.

  • Acidify the aqueous layer with HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-3-amino-3-(2-nitrophenyl)propionic acid.

Protocol 2: Anchoring of Fmoc-3-amino-3-(2-nitrophenyl)propionic Acid to Amino-Functionalized Resin

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin)

  • Fmoc-3-amino-3-(2-nitrophenyl)propionic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the amino-functionalized resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Wash the resin with DMF (3x) and DCM (3x).

  • If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • In a separate vial, dissolve Fmoc-3-amino-3-(2-nitrophenyl)propionic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Add the activated linker solution to the resin and shake at room temperature for 4 hours.

  • Wash the resin with DMF (5x) and DCM (5x).

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DMF.

  • Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

Protocol 3: Solid-Phase Peptide Synthesis on ANP-Resin

This protocol outlines the steps for peptide chain elongation on the ANP-functionalized resin using standard Fmoc chemistry.[7]

Materials:

  • ANP-functionalized resin

  • Fmoc-protected amino acids

  • DIC

  • HOBt

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Swell the ANP-resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the ANP linker.

  • Wash the resin with DMF (5x) and DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (5x) and DCM (5x).

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • After the final coupling, wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

Protocol 4: Photocleavage of the Peptide from the ANP-Resin

Materials:

  • Peptide-ANP-resin

  • Methanol or other suitable solvent

  • UV lamp (365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

Procedure:

  • Suspend the dried peptide-ANP-resin in a suitable solvent (e.g., methanol) in a UV-transparent reaction vessel.[1]

  • Irradiate the suspension with a UV lamp at 365 nm with continuous stirring. The irradiation time will depend on the scale of the synthesis and the specific peptide, but typically ranges from 30 minutes to several hours.[3][9]

  • Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and wash it with the cleavage solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the peptide by preparative HPLC.

Visualizations

cluster_synthesis Synthesis of Fmoc-ANP-Linker cluster_spos Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Photocleavage ANP 3-Amino-3-(2-nitrophenyl) propionic acid Fmoc_ANP Fmoc-ANP-OH ANP->Fmoc_ANP Na2CO3, Dioxane/H2O FmocCl Fmoc-Cl FmocCl->Fmoc_ANP Fmoc_ANP_Resin Fmoc-ANP-Resin Fmoc_ANP->Fmoc_ANP_Resin DIC, HOBt Resin Amino-functionalized Resin Resin->Fmoc_ANP_Resin Deprotected_ANP_Resin H2N-ANP-Resin Fmoc_ANP_Resin->Deprotected_ANP_Resin 20% Piperidine/DMF Peptide_Resin Peptide-ANP-Resin Deprotected_ANP_Resin->Peptide_Resin Fmoc-AA, DIC, HOBt (repeat cycles) Peptide Cleaved Peptide Peptide_Resin->Peptide Methanol UV UV Light (365 nm) UV->Peptide

Figure 1: Workflow for the use of 3-amino-3-(2-nitrophenyl)propionic acid (ANP) as a photocleavable linker in SPPS.

G cluster_resin_attachment Resin Attachment cluster_peptide_synthesis Peptide Synthesis cluster_cleavage Cleavage resin Amino-functionalized Resin resin_linker Fmoc-ANP-Resin resin->resin_linker Coupling linker Fmoc-ANP-OH linker->resin_linker deprotection1 Fmoc Deprotection resin_linker->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Amino Acid Coupling deprotection2->coupling2 final_peptide Full-length Peptide-Resin coupling2->final_peptide photocleavage Photocleavage (UV) final_peptide->photocleavage purification Purification (HPLC) photocleavage->purification final_product Pure Peptide purification->final_product

Figure 2: Logical flow of solid-phase peptide synthesis using a photocleavable ANP linker.

photocleavage_mechanism cluster_products Products Peptide-CO-NH-CH(Ph-NO2)-CH2-CO-Resin Peptide-CO-NH-CH(Ph-NO2)-CH2-CO-Resin Intermediate Intermediate Peptide-CO-NH-CH(Ph-NO2)-CH2-CO-Resin->Intermediate hv (365 nm) Peptide-COOH C-terminal Carboxylic Acid Peptide Intermediate->Peptide-COOH Rearrangement & Cleavage Nitroso-aldehyde-Resin byproduct Resin-bound Byproduct Intermediate->Nitroso-aldehyde-Resin byproduct

Figure 3: Simplified mechanism of photocleavage of the ANP linker.

References

Application Note: HPLC Analysis of 3-(2-Nitrophenyl)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Nitrophenyl)propanoic acid and its derivatives are important intermediates and building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] Their purity and quantification are critical for ensuring the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of these compounds, offering high resolution, sensitivity, and accuracy. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous solution containing an acid modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The nitro group and the carboxylic acid moiety of the molecule influence its retention characteristics. Detection is achieved using a UV-Vis detector, as the aromatic nitro-compound exhibits strong absorbance in the UV region.

Experimental Protocols

1. Instrumentation and Reagents

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm or 0.22 µm).

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid or Formic acid (analytical grade).[2]

    • Methanol (HPLC grade) for sample preparation.

2. Preparation of Mobile Phase and Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix well. For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used instead.[2]

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

3. HPLC Method Parameters

The following HPLC conditions are a starting point and may require optimization for specific applications or derivatives.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 25 min

4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound or its derivative.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and methanol).[3]

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Typical Method Performance Characteristics

The following table summarizes the expected performance of the HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value
Retention Time (min)~ 8.5
Linearity (R²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Precision (%RSD)< 2.0
Accuracy (% Recovery)98 - 102

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start mobile_phase Prepare Mobile Phase (Aqueous & Organic) start->mobile_phase standard_prep Prepare Standard Solutions start->standard_prep sample_prep Prepare Sample Solutions (Dissolve, Dilute, Filter) start->sample_prep hplc_setup Set Up HPLC System (Column, Method Parameters) mobile_phase->hplc_setup standard_prep->hplc_setup sample_prep->hplc_setup injection Inject Standards & Samples hplc_setup->injection chromatography Chromatographic Separation injection->chromatography data_acquisition Data Acquisition (Chromatogram) chromatography->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC analysis.

logical_relationship start Peak Shape Acceptable? resolution Resolution Between Peaks > 1.5? start->resolution Yes adjust_mobile_phase Adjust Mobile Phase (% Organic or pH) start->adjust_mobile_phase No optimize_gradient Optimize Gradient Slope resolution->optimize_gradient No method_ok Method is Suitable resolution->method_ok Yes adjust_mobile_phase->start change_column Change Column (Different Stationary Phase) method_not_ok Method Needs Further Development change_column->method_not_ok optimize_gradient->resolution optimize_gradient->change_column

Caption: Decision tree for HPLC method troubleshooting.

References

Application Notes and Protocols for Photolysis of 2-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzyl group is a widely employed photoremovable protecting group (PPG) in organic synthesis, chemical biology, and drug delivery. Its utility lies in its ability to mask a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates, which can then be selectively deprotected with spatial and temporal control using light.[1][2] This "caging" and "uncaging" strategy allows for the precise release of bioactive molecules, enabling the study of complex biological processes and the development of targeted therapies.[2][3]

The photodeprotection of 2-nitrobenzyl derivatives is typically initiated by UV-A light and proceeds through a Norrish Type II intramolecular rearrangement.[1][2] Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected substrate and form 2-nitrosobenzaldehyde as a byproduct.[4][5] The efficiency of this process is influenced by several factors, including the irradiation wavelength, light source, solvent, and the substitution pattern on the aromatic ring and benzylic carbon.

These application notes provide a comprehensive overview of the key parameters for the successful photolytic cleavage of 2-nitrobenzyl protecting groups, along with detailed experimental protocols.

Key Photolysis Parameters

The successful and efficient removal of a 2-nitrobenzyl protecting group is critically dependent on the optimization of several experimental parameters.

Wavelength of Irradiation

The choice of irradiation wavelength is crucial for maximizing the cleavage efficiency while minimizing potential photodamage to the substrate and surrounding molecules, especially in biological systems. The 2-nitrobenzyl chromophore typically absorbs in the UV-A region.

  • Standard 2-Nitrobenzyl Groups: Generally, wavelengths in the range of 340-365 nm are optimal for the photolysis of standard 2-nitrobenzyl protecting groups.[6][7][8]

  • Substituted 2-Nitrobenzyl Groups: Modifications to the aromatic ring, such as the introduction of methoxy groups (e.g., 4,5-dimethoxy-2-nitrobenzyl, NV group), can red-shift the absorption maximum, allowing for the use of longer, less energetic wavelengths (350-420 nm).[7][9] This is particularly advantageous in biological applications to reduce phototoxicity. The 2,6-dinitrobenzyl group also shows increased reaction yield.[1]

Light Source

A variety of light sources can be employed for the photolysis of 2-nitrobenzyl groups. The choice depends on the specific application, scale of the reaction, and the required irradiation intensity.

  • Mercury Vapor Lamps: High-pressure or medium-pressure mercury lamps are common choices, often used with filters to select the desired wavelength range. A xenon/mercury-vapor lamp has been used in kinetic studies.[10]

  • Light Emitting Diodes (LEDs): LEDs offer the advantage of emitting light in a narrow wavelength range, providing high spectral purity and reducing the need for filters. They are also energy-efficient and generate less heat.

  • Lasers: For applications requiring high spatial and temporal resolution, such as in microscopy or lithography, lasers are the preferred light source. A 308 nm excimer laser has been used for time-resolved UV-vis spectroscopy studies.[11]

Solvent

The choice of solvent can influence the quantum yield and the rate of the photolysis reaction. The photodeprotection has been demonstrated in both solution and solid-state.[1]

  • Aprotic Solvents: Acetonitrile, dichloromethane, and dimethyl sulfoxide (DMSO) are commonly used solvents for photolysis reactions in organic synthesis.[6][10]

  • Aqueous Solutions: For biological applications, the reaction is often carried out in buffered aqueous solutions, such as phosphate-buffered saline (PBS).[3] The presence of water is essential for some photoredox pathways of nitrobenzyl alcohols.[12]

  • Solvent Effects on Byproducts: The nature of the solvent can influence the reaction pathway and the formation of byproducts. For instance, in some cases, no photoreaction is observed in various organic solvents, while the reaction proceeds in aqueous solutions.[12]

Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, defined as the number of moles of product formed per mole of photons absorbed. The quantum yield for the photolysis of 2-nitrobenzyl derivatives is highly dependent on the substitution pattern and the nature of the leaving group.

  • Substituent Effects: The presence of a second nitro group, as in the 2,6-dinitrobenzyl group, can significantly increase the quantum yield. For example, the quantum yield for the release of a carbonate at 365 nm increases from 0.033 for the 2-nitrobenzyl group to 0.12 for the 2,6-dinitrobenzyl group.[1]

  • Leaving Group Effects: The nature of the protected functional group (the leaving group) also impacts the quantum yield. For instance, a cleavage quantum yield of 0.49–0.63 has been reported for 1-(2-nitrophenyl)ethyl phosphate esters.[13]

Data Presentation

The following tables summarize key quantitative data for the photolysis of various 2-nitrobenzyl derivatives.

Table 1: Recommended Wavelengths for Photolysis of 2-Nitrobenzyl Derivatives

Protecting Group FamilyRecommended Wavelength (nm)Typical Application / Notes
2-Nitrobenzyl (general)340 - 365General purpose, high cleavage efficiency.[6][7]
4,5-Dimethoxy-2-nitrobenzyl (NV)350 - 420Increased absorbance at longer wavelengths, suitable for biological applications.[7][9]
2-Methoxy-6-nitrobenzyl350 - 420Similar properties to the NV group.[7]
Coumarin-based (for comparison)365 (efficient), 405 (less efficient)Can be used for orthogonal cleavage with nitrobenzyl groups.[14]

Table 2: Quantum Yields (Φ) for Photolysis of o-Nitrobenzyl Derivatives

Protected Group (Leaving Group)Wavelength (nm)Quantum Yield (Φ)Solvent
1-(2-Nitrophenyl)ethyl phosphate estersNot specified0.49 - 0.63Not specified[13]
2,6-Dinitrobenzyl carbonate3650.12Not specified[1]
o-Nitrobenzyl alcohol derivativesNot specified~ 0.60Various[15]
2-Nitrobenzyl releasing a carbonate3650.033Not specified[1]

Note: Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions. The values presented are illustrative for the o-nitrobenzyl family.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage of a 2-Nitrobenzyl Protected Compound in Solution

This protocol provides a general guideline for the photolytic deprotection of a substrate in a solution phase.

Materials:

  • 2-Nitrobenzyl protected substrate

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or DMSO)

  • Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm) or a specific wavelength LED array.

  • Inert gas supply (e.g., nitrogen or argon)

  • Stirring plate and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Dissolve the 2-nitrobenzyl protected substrate in the chosen anhydrous solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized for the specific reaction but is typically in the range of 1-10 mM.

  • Inert Atmosphere: Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the chromophore and lead to side reactions. Maintain a positive pressure of the inert gas throughout the reaction.

  • Irradiation: Place the reaction vessel in the photoreactor and start the irradiation with the selected light source. Ensure the solution is continuously stirred throughout the irradiation period.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Withdraw small aliquots of the reaction mixture at regular intervals and analyze them to determine the consumption of the starting material and the formation of the deprotected product.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), stop the irradiation. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as column chromatography, recrystallization, or preparative HPLC to isolate the deprotected compound and remove the 2-nitrosobenzaldehyde byproduct.

Protocol 2: Photocleavage of a 2-Nitrobenzyl Linker in an Oligonucleotide

This protocol is adapted from a procedure for the photocleavage of a fluorophore from the 5' end of a DNA molecule.[6][8]

Materials:

  • Oligonucleotide containing a 2-nitrobenzyl linker

  • Solvent: 1:1 (v/v) water/acetonitrile

  • UV light source (e.g., a lamp with an emission maximum around 340 nm)

  • HPLC system for analysis and purification

  • Mass spectrometer for product characterization

Procedure:

  • Sample Preparation: Prepare a solution of the oligonucleotide with the 2-nitrobenzyl linker in a 1:1 (v/v) mixture of water and acetonitrile. A typical concentration is around 2 µM.[13]

  • Irradiation: Irradiate the solution with UV light at approximately 340 nm.[6][8] The irradiation time will depend on the light intensity and the quantum yield of the specific linker. In one study, significant cleavage was observed after 5-10 minutes of irradiation.[6]

  • Analysis: Analyze the photocleavage products by HPLC. Use a dual-wavelength detector to monitor the oligonucleotide (e.g., at 260 nm) and the released chromophore (if applicable, at its specific absorption maximum).

  • Characterization: Collect the fractions corresponding to the cleaved products and characterize them by mass spectrometry (e.g., MALDI-TOF MS) to confirm their identity.[6]

Visualizations

Photolysis Mechanism of 2-Nitrobenzyl Protecting Groups

photolysis_mechanism Start 2-Nitrobenzyl Protected Substrate Excited Excited State (Diradical) Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Rearrangement Rearrangement AciNitro->Rearrangement Products Deprotected Substrate + 2-Nitrosobenzaldehyde Rearrangement->Products

Caption: Mechanism of 2-nitrobenzyl photodeprotection.

Experimental Workflow for Photocleavage

experimental_workflow Prepare 1. Prepare Solution of Protected Substrate Purge 2. Purge with Inert Gas Prepare->Purge Irradiate 3. Irradiate with UV Light Purge->Irradiate Monitor 4. Monitor Reaction (TLC/HPLC) Irradiate->Monitor Workup 5. Reaction Work-up Monitor->Workup Purify 6. Purify Product Workup->Purify End Deprotected Product Purify->End

Caption: General workflow for a photodeprotection experiment.

References

synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Amino-3-(2-nitrophenyl)propionic Acid

Introduction

3-Amino-3-(2-nitrophenyl)propionic acid is a valuable building block in the synthesis of pharmaceutical intermediates. Its structure, featuring both an amino acid moiety and a nitro-substituted aromatic ring, makes it a versatile precursor for a variety of complex organic molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the amino acid portion allows for incorporation into peptide chains or other biocompatible structures. This application note provides a detailed protocol for the one-pot synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid.

Experimental Overview

The synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid can be achieved through a one-pot reaction involving the condensation of o-nitrobenzaldehyde, malonic acid, and ammonium formate in the presence of formic acid.[1] This method is efficient and yields the desired product in a good yield.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid.

ParameterValueReference
Starting Material 1o-Nitrobenzaldehyde (20.4 g, 0.135 mol)[1]
Starting Material 2Malonic Acid (18.3 g, 0.176 mol)[1]
Starting Material 3Formic Acid (20.3 mL, 0.539 mol)[1]
ReagentAmmonium Formate (21.3 g, 0.338 mol)[1]
SolventNone (neat reaction)
Final Product3-Amino-3-(2-nitrophenyl)propionic acid[1]
Yield18.33 g (64.6%)[1]
AppearanceYellow solid[1]

Experimental Protocol

Materials:

  • o-Nitrobenzaldehyde

  • Malonic Acid

  • Formic Acid

  • Ammonium Formate

  • Concentrated Hydrochloric Acid

  • 50% Potassium Hydroxide Solution

  • Ethyl Acetate

  • Water

  • Reaction flask equipped with a magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a suitable reaction flask, add o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3 mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol).[1]

  • Stir the mixture at 45°C for 30 minutes.[1]

  • Add ammonium formate (21.3 g, 0.338 mol) to the reaction mixture.[1]

  • Increase the reaction temperature to 70°C and stir for one hour.[1]

  • Further, increase the temperature to 95°C and continue stirring for four hours.[1]

  • After four hours, add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.[1]

  • Cool the reaction mixture and add 25 mL of water.[1]

  • Wash the mixture twice with ethyl acetate (2 x 25 mL).[1]

  • Separate the aqueous phase and adjust the pH to 4.2 using a 50% potassium hydroxide solution to precipitate the product.[1]

  • Filter the precipitated solid under vacuum to obtain the final product.[1]

  • The resulting product is a yellow solid (18.33 g, 64.6% yield).[1]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting materials to the final product.

Reaction_Pathway o-Nitrobenzaldehyde o-Nitrobenzaldehyde Reactants o-Nitrobenzaldehyde->Reactants Malonic Acid Malonic Acid Malonic Acid->Reactants Ammonium Formate Ammonium Formate Ammonium Formate->Reactants Formic Acid Formic Acid Formic Acid->Reactants Product 3-Amino-3-(2-nitrophenyl)propionic acid Reactants->Product One-pot reaction

Caption: One-pot synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid.

Experimental Workflow

The diagram below outlines the key steps of the experimental procedure.

Experimental_Workflow A Mixing Reactants: o-Nitrobenzaldehyde, Malonic Acid, Formic Acid B Heating at 45°C (30 min) A->B C Addition of Ammonium Formate B->C D Heating at 70°C (1 hour) C->D E Heating at 95°C (4 hours) D->E F Addition of Conc. HCl E->F G Heating at 95°C (1 hour) F->G H Workup: Water addition, EtOAc wash G->H I Precipitation: pH adjustment to 4.2 H->I J Isolation: Vacuum Filtration I->J K Final Product: Yellow Solid J->K

References

Application Note: Sensitive Quantification of Carboxylic Acids in Biological Matrices using LC-MS/MS with Nitrophenyl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carboxylic acids in complex biological matrices. Direct analysis of carboxylic acids by reversed-phase LC-MS/MS can be challenging due to their high polarity, poor retention, and inefficient ionization.[1] Chemical derivatization with nitrophenyl reagents, such as 3-nitrophenylhydrazine (3-NPH), significantly enhances chromatographic retention and ionization efficiency, enabling lower detection and quantification limits.[2][3] This document provides detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, along with a summary of quantitative performance data.

Introduction

Carboxylic acids are a diverse class of molecules that play crucial roles in various metabolic pathways.[1] Accurate quantification of these compounds in biological fluids and tissues is essential for biomarker discovery, disease diagnosis, and understanding drug metabolism. However, their inherent chemical properties make them difficult to analyze using standard reversed-phase LC-MS/MS methods.[1]

Derivatization of the carboxylic acid group with a nitrophenyl-containing reagent, such as 3-nitrophenylhydrazine (3-NPH), 2-nitrophenylhydrazine (2-NPH), or 2,4-dinitrophenylhydrazine (DNPH), is a widely used strategy to overcome these analytical challenges.[4][5][6][7] This approach introduces a non-polar, easily ionizable moiety, which improves chromatographic separation and dramatically increases sensitivity in mass spectrometric detection, typically in negative-ion electrospray ionization (ESI) mode.[3][8] The use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates the reaction between the carboxylic acid and the derivatizing agent.[4]

This application note provides a comprehensive guide for the analysis of nitrophenyl-derivatized carboxylic acids by LC-MS/MS, suitable for high-throughput analyses in research and drug development settings.[2]

Experimental Workflow

The overall experimental workflow for the analysis of carboxylic acids using nitrophenyl derivatization and LC-MS/MS is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine, Tissue Homogenate) Homogenization Homogenization (for tissues) Protein_Precipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Add_Reagents Add Derivatization Reagents (3-NPH, EDC, Pyridine) Supernatant_Collection->Add_Reagents Incubation Incubation (e.g., 40°C for 30 min) Add_Reagents->Incubation Dilution Dilution Incubation->Dilution LC_Separation LC Separation (Reversed-Phase C18) Dilution->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 1: General workflow for the LC-MS/MS analysis of nitrophenyl-derivatized carboxylic acids.

Derivatization Reaction

The derivatization reaction involves the formation of a hydrazone from the carboxylic acid and the nitrophenylhydrazine reagent, facilitated by a coupling agent like EDC.

Derivatization cluster_reagents Reagents CarboxylicAcid R-COOH Carboxylic Acid Derivative R-CO-NH-NH-Ar-NO2 Nitrophenylhydrazone Derivative CarboxylicAcid->Derivative + NPH H2N-NH-Ar-NO2 Nitrophenylhydrazine (e.g., 3-NPH) NPH->Derivative EDC EDC (Coupling Agent) EDC->Derivative Pyridine Pyridine (Catalyst) Pyridine->Derivative

Figure 2: Chemical derivatization of a carboxylic acid with a nitrophenylhydrazine reagent.

Detailed Experimental Protocols

Materials and Reagents
  • Carboxylic acid standards

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., isotopically labeled carboxylic acids)

Sample Preparation
  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

  • Urine: Dilute urine 1:10 with water.

  • Tissue: Homogenize tissue in an appropriate solvent and follow with protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of water:acetonitrile (1:1, v/v).

Derivatization Protocol

This protocol is based on the method described by Han et al. and has been shown to have high derivatization efficiency.[4]

  • Prepare the following solutions:

    • 3-NPH solution: 200 mM 3-NPH in 50% aqueous acetonitrile.

    • EDC/Pyridine solution: 120 mM EDC with 6% pyridine in 50% aqueous acetonitrile.

  • To 40 µL of the reconstituted sample or standard solution, add 20 µL of the 200 mM 3-NPH solution.

  • Add 20 µL of the 120 mM EDC/Pyridine solution.

  • Vortex briefly and incubate at 40°C for 30 minutes.[4]

  • After incubation, dilute the mixture with 920 µL of 10% aqueous acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: Agilent 1200 HPLC system or equivalent.[9]

  • Column: Waters XTerra MS C18 (100 x 2.1 mm, 3 µm) or a Charge Surface Hybrid (CSH) reverse-phase column.[2][9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.[9]

  • Column Temperature: 40°C.

Gradient Elution:

Time (min)% B
0.05
1.05
8.095
10.095
10.15
12.05
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490).

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM): Precursor and product ions for specific derivatized carboxylic acids should be optimized. A common fragmentation is the neutral loss of the nitrophenyl group.

Quantitative Data Summary

The following table summarizes the quantitative performance of LC-MS/MS methods for the analysis of various carboxylic acids after derivatization with 3-nitrophenylhydrazine.

AnalyteMatrixLOQ (µM)Linearity (R²)Reference
LactateBiofluids0.05> 0.99[2]
AcetateBiofluids1.0> 0.99[2]
PropionateBiofluids0.05> 0.99[2]
ButyrateBiofluids0.05> 0.99[2]
IsobutyrateBiofluids0.05> 0.99[2]
ValerateBiofluids0.05> 0.99[2]
IsovalerateBiofluids0.05> 0.99[2]
HexanoateBiofluids0.05> 0.99[2]
2-HydroxybutyrateBiofluids0.05> 0.99[2]
PyruvateMouse Heart Tissue~0.1 (on-column)Good[3][10]
MalateMouse Heart Tissue~0.1 (on-column)Good[3][10]
SuccinateMouse Heart Tissue~0.1 (on-column)Good[3][10]
CitrateMouse Heart Tissue~0.1 (on-column)Good[3][10]
α-KetoglutarateMouse Heart Tissue~0.1 (on-column)Good[3][10]

Note: The lowest limit of detection (LOD) reported for nine short-chain carboxylic acids was 25 nM, with the exception of acetate at 0.5 µM.[2] The analytical accuracy for most compounds in various biofluids was within ±15%.[2] The method demonstrated good repeatability with a coefficient of variation (CV) of ≤ 15%.[2]

Conclusion

The described LC-MS/MS method utilizing nitrophenyl derivatization provides a highly sensitive and reliable approach for the quantification of carboxylic acids in complex biological samples. The derivatization step significantly improves the analytical performance by enhancing chromatographic retention and ionization efficiency. This protocol is readily adaptable for high-throughput analysis in various research and development applications, including metabolomics, clinical diagnostics, and pharmaceutical studies.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Photolabile Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient synthesis of complex biomolecules. The choice of linker, which tethers the growing peptide chain to the solid support, is a critical determinant of the overall success of the synthesis. Traditional cleavage methods often rely on harsh acidic conditions, which can be detrimental to sensitive or modified peptides. Photolabile linkers offer a mild and orthogonal cleavage strategy, allowing for the release of the synthesized peptide under neutral conditions using UV light. This approach is particularly advantageous for the synthesis of peptides containing acid-sensitive modifications, cyclic peptides, and peptide libraries.

This document provides detailed application notes and experimental protocols for the use of photolabile linkers in Fmoc-based solid-phase peptide synthesis.

Principles of Photolabile Cleavage

Photolabile linkers are chemical moieties that are stable to the standard conditions of Fmoc-SPPS but can be selectively cleaved upon irradiation with UV light of a specific wavelength, typically around 365 nm. The most common photolabile linkers are based on the o-nitrobenzyl chemistry. Upon absorption of UV light, an intramolecular rearrangement is induced, leading to the cleavage of the bond connecting the peptide to the linker.

Comparative Analysis of Common Photolabile Linkers

The choice of a photolabile linker can significantly impact the cleavage efficiency and overall yield of the synthesized peptide. Below is a comparison of commonly used photolabile linkers.

Linker TypeSpecific Linker DerivativeCleavage Wavelength (nm)Quantum Yield (Φ)Cleavage Conditions & Notes
o-Nitrobenzyl (ONB)Standard o-Nitrobenzyl~340-3650.49–0.63[1]Cleavage of 1-(2-nitrophenyl)ethyl phosphate esters.[1]
Veratryl-based (di-alkoxy ONB)365-Dramatically increased rate of cleavage compared to standard ONB.[1]
α-methyl-ONB365-5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[1]
6-Nitroveratryl (Nve)-~350-Afforded the most efficient release of a model dipeptide in a comparative study.
2-Hydroxy-4-carboxy-6-nitrobenzyl (Hcnb)-~365-Affords high yields of amino acid loading, acylation, and photolytic cleavage of model dipeptides.

Experimental Protocols

The following protocols provide a general guideline for Fmoc-based SPPS using a photolabile linker. Optimization may be required depending on the specific peptide sequence and linker used.

Resin Preparation and Linker Attachment

This protocol describes the attachment of a photolabile linker to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin).

Materials:

  • Aminomethyl polystyrene resin

  • Fmoc-photolabile linker (e.g., Fmoc-Photo-Linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DMF (3 x) and DCM (3 x).

  • In a separate vial, dissolve the Fmoc-photolabile linker (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

  • Add the linker solution to the resin and agitate the mixture for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x) and DCM (3 x).

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF (3 x) and DCM (3 x) and dry under vacuum.

G cluster_resin_prep Resin Preparation cluster_linker_activation Linker Activation cluster_coupling Coupling Resin Aminomethyl Resin Swell Swell in DMF Resin->Swell Wash1 Wash (DMF, DCM) Swell->Wash1 Couple Couple to Resin Wash1->Couple Linker Fmoc-Photolabile Linker Activate Activate Linker Linker->Activate Reagents DIC, HOBt in DMF Reagents->Activate Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Cap Cap Unreacted Sites Wash2->Cap Wash3 Wash & Dry Cap->Wash3 Fmoc-Linker-Resin Fmoc-Linker-Resin Wash3->Fmoc-Linker-Resin

Diagram 1: Workflow for photolabile linker attachment to the resin.
Fmoc-Solid Phase Peptide Synthesis

This protocol outlines the standard cycle for elongating the peptide chain on the photolabile linker-functionalized resin.

Materials:

  • Fmoc-linker-resin

  • Fmoc-amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

  • DCM

Protocol:

  • Resin Swelling: Swell the Fmoc-linker-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x) and DCM (3 x).

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

G start Start with Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated Fmoc-Peptide-Resin wash2->end repeat Repeat for next amino acid end->deprotection Next Cycle

Diagram 2: Iterative cycle of Fmoc-SPPS.
Photocleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support using UV light.

Materials:

  • Peptide-resin

  • Cleavage solvent (e.g., DMF, DCM, acetonitrile, or a mixture)

  • UV lamp (e.g., LED lamp with a wavelength of 365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

  • Stirring mechanism (e.g., magnetic stirrer)

Protocol:

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed according to the deprotection protocol in section 2.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Photocleavage Setup:

    • Transfer the dried peptide-resin to a UV-transparent reaction vessel.

    • Add the cleavage solvent to swell the resin. The choice of solvent can influence cleavage efficiency and should be optimized.

    • Place the reaction vessel under the UV lamp. Ensure the light source is positioned to provide uniform irradiation to the resin suspension.

    • Begin stirring to keep the resin suspended and ensure even exposure to the light. A recent approach suggests that crushing the beads during irradiation can increase the surface area and improve cleavage efficiency.

  • Irradiation: Irradiate the resin suspension with UV light (e.g., 365 nm) for a predetermined time. The optimal irradiation time can range from 30 minutes to several hours and should be determined empirically for each peptide and linker system.

  • Peptide Collection:

    • After irradiation, filter the resin to collect the cleavage solution containing the peptide.

    • Wash the resin with fresh cleavage solvent (2-3 times) to ensure complete recovery of the peptide.

    • Combine the filtrates.

  • Peptide Isolation:

    • Evaporate the solvent from the combined filtrate under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Isolate the peptide by centrifugation and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_prep Preparation cluster_cleavage Photocleavage cluster_isolation Isolation Resin Peptide-Resin Wash Wash and Dry Resin Resin->Wash Setup Suspend in Solvent in UV-transparent vessel Wash->Setup Irradiate Irradiate with UV Light (365 nm) with stirring Setup->Irradiate Filter Filter and Collect Filtrate Irradiate->Filter Evaporate Evaporate Solvent Filter->Evaporate Precipitate Precipitate with Ether Evaporate->Precipitate Isolate Isolate and Dry Peptide Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify

Diagram 3: Workflow for photocleavage and peptide isolation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Cleavage Yield - Insufficient irradiation time or intensity.- Poor light penetration into the resin beads.- Inappropriate cleavage solvent.- Increase irradiation time or use a more powerful UV source.- Ensure efficient stirring of the resin suspension. Consider the "breaking beads" approach for improved surface area exposure.- Test different solvents or solvent mixtures (e.g., DMF, DCM, ACN).
Peptide Degradation - Photodegradation of sensitive amino acids (e.g., Trp, Met).- Prolonged exposure to UV light.- Minimize irradiation time by optimizing cleavage conditions.- Use scavengers in the cleavage solution if compatible with the peptide.
Incomplete Deprotection of Side Chains - Side chain protecting groups are not labile to the cleavage conditions.- If required, perform a separate deprotection step before or after photocleavage using appropriate reagents (e.g., TFA cocktail for acid-labile groups). Note that the photolabile linker itself is stable to acidic conditions.

Conclusion

Solid-phase peptide synthesis using photolabile linkers provides a powerful and versatile method for obtaining peptides, particularly those with sensitive functionalities. The mild and orthogonal nature of photocleavage circumvents the harsh conditions associated with traditional methods, expanding the scope of synthetic possibilities. By carefully selecting the appropriate photolabile linker and optimizing the synthesis and cleavage protocols, researchers can achieve high yields and purities of their target peptides for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for UV-Mediated Cleavage of Photocleavable Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable protecting groups (PPGs), also known as photoremovable or caged groups, are invaluable tools in a wide range of scientific disciplines, including organic synthesis, chemical biology, drug delivery, and materials science.[1][2][3][4] These moieties can be selectively removed from a molecule using light, offering precise spatiotemporal control over the release of active compounds.[2][5] This "traceless" deprotection method avoids the need for harsh chemical reagents, making it particularly suitable for sensitive biological systems.[1][4] This document provides detailed application notes and experimental protocols for the ultraviolet (UV) light-mediated cleavage of common photocleavable protecting groups.

Principles of Photocleavage

The fundamental principle behind photocleavable protecting groups is their ability to absorb light at a specific wavelength, which triggers a photochemical reaction leading to the cleavage of a covalent bond and the release of the protected molecule.[6] The efficiency of this process is influenced by several factors, including the irradiation wavelength, light intensity, exposure time, and the chemical environment (e.g., solvent and pH).[7][8]

One of the most widely utilized classes of PPGs is the ortho-nitrobenzyl (ONB) group and its derivatives.[2][5] Upon UV irradiation, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[9][10] This intermediate then rearranges to release the protected functional group and generates a nitrosobenzaldehyde byproduct.[9][10]

Key Experimental Parameters and Considerations

Successful and efficient photocleavage requires careful consideration of several experimental parameters:

  • Wavelength of Irradiation: The choice of wavelength is critical and should correspond to the absorption maximum of the photocleavable protecting group.[1] Using wavelengths longer than 350 nm is often advantageous in biological applications to minimize potential cell damage.[1][3] Modifications to the chromophore, such as the addition of methoxy groups to the o-nitrobenzyl core, can red-shift the absorption maximum, allowing for cleavage at longer, less energetic wavelengths.[5][9]

  • Light Source and Intensity: A variety of light sources can be employed, including mercury vapor lamps, xenon lamps, and light-emitting diodes (LEDs).[11][12] The intensity of the light source directly impacts the rate of cleavage.[7] For applications requiring high spatial resolution, such as in cellular studies, lasers coupled with microscopy are often used, enabling techniques like two-photon excitation.[5]

  • Solvent: The choice of solvent can influence the efficiency of the photocleavage reaction.[7] It is crucial to ensure that the solvent is transparent at the irradiation wavelength to avoid competitive absorption.[8]

  • Reaction Time: The duration of irradiation should be optimized to ensure complete cleavage without causing photodamage to the released molecule or other components of the system.[13]

  • Quantum Yield (Φ): This parameter quantifies the efficiency of the photocleavage reaction, representing the number of molecules cleaved per photon absorbed.[8][14][15] A higher quantum yield indicates a more efficient process.

Quantitative Data for Common Photocleavable Protecting Groups

The selection of a suitable photocleavable protecting group depends on the specific requirements of the application. The following table summarizes key quantitative data for some commonly used PPGs.

Photocleavable Protecting GroupTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Typical Cleavage TimeKey Features & Considerations
o-Nitrobenzyl (ONB)~350~0.01 - 0.1Minutes to hoursWidely used, well-characterized. Byproducts can be reactive.[8][16]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) / Nitroveratryl (NV)350 - 365~0.05MinutesImproved properties over ONB, commonly used in caging.[12][17]
2-Methoxy-6-nitrobenzyl (MeONB)>365VariesMinutesRed-shifted absorption, suitable for more sensitive systems.[9]
Coumarin-4-ylmethyl365 - 450~0.25< 1 minute (with high-power LEDs)High quantum yields, cleavage with less damaging visible light.[10] Can be sensitive to hydrolysis.[10]
Benzoin~350~0.54 (for dimethoxybenzoin)Minutes to hoursGood quantum yields.[10]
p-Hydroxyphenacyl (pHP)300 - 4000.19 - 0.25Nanoseconds to microsecondsFast release kinetics.[10]

Experimental Protocols

Protocol 1: General Procedure for UV Cleavage in Solution

This protocol provides a general guideline for the photocleavage of a protected substrate in a solution phase.

Materials:

  • Photocaged compound

  • Appropriate solvent (e.g., buffer for biological samples, organic solvent for synthesis)

  • UV light source (e.g., mercury lamp, LED) with appropriate filter for wavelength selection

  • Quartz cuvette or reaction vessel transparent to the chosen UV wavelength

  • Stirring mechanism (e.g., magnetic stirrer)

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Dissolve the photocaged compound in the chosen solvent to the desired concentration. Ensure the solution is clear and homogenous.

  • Irradiation Setup: Place the solution in the quartz cuvette or reaction vessel. Position the UV light source at a fixed distance from the sample. If necessary, use a filter to select the desired wavelength range.

  • Irradiation: Begin irradiation while stirring the solution to ensure uniform exposure.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and analyze them to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Completion: Continue irradiation until the desired level of cleavage is achieved, as determined by the analytical monitoring.

  • Work-up: Once the reaction is complete, the solvent can be removed, or the solution can be used directly for subsequent applications.

Protocol 2: Photocleavage from a Solid Support

This protocol is adapted for the cleavage of molecules attached to a solid support, such as in solid-phase synthesis.[11]

Materials:

  • Resin-bound photocleavable linker with the synthesized molecule

  • Appropriate solvent for swelling the resin (e.g., DMF, DCM)

  • UV light source (e.g., benchtop LED lamp)[11]

  • Reaction vessel suitable for solid-phase reactions

  • Shaker or magnetic stirrer for agitation

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and add the appropriate solvent to swell the beads.

  • Irradiation: While agitating the resin slurry to ensure all beads are exposed to the light, irradiate the vessel with the UV source. For improved efficiency, crushing the beads before irradiation can increase the surface area and yield.[11]

  • Monitoring Cleavage: The progress of the cleavage can be monitored by taking small samples of the supernatant and analyzing for the presence of the cleaved product.

  • Product Isolation: After the desired irradiation time, filter the reaction mixture to separate the resin beads.

  • Washing: Wash the resin with fresh solvent to recover any remaining product.

  • Purification: Combine the filtrate and washes, and purify the cleaved product as required.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Cleavage Insufficient irradiation time or light intensity.Increase the irradiation time or use a more powerful light source.[18] Optimize the distance between the light source and the sample.
Incorrect wavelength.Ensure the wavelength of the light source matches the absorption maximum of the PPG.[19]
Poor solubility of the substrate.Ensure the compound is fully dissolved. Consider a different solvent system.
Competitive absorption by the solvent or other components.Use a solvent that is transparent at the irradiation wavelength. Ensure no other components in the mixture absorb strongly at this wavelength.[8]
Degradation of the Released Product Photodegradation due to prolonged exposure to UV light.Optimize the irradiation time to achieve complete cleavage with minimal exposure. Monitor the formation of degradation byproducts.
Reaction with photolysis byproducts.Consider using a scavenger to trap reactive byproducts. For example, scavengers can be added to trap the tert-butyl cation generated during t-butyl ester cleavage.[20]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Outcome Prep Prepare Sample (Dissolve/Swell) Irradiate Irradiate with UV Light (Optimized Wavelength & Time) Prep->Irradiate Transfer to Reaction Vessel Monitor Monitor Reaction (HPLC, LC-MS) Irradiate->Monitor Aliquot Outcome Cleaved Product + Byproduct Irradiate->Outcome Completion Monitor->Irradiate Continue/Stop

Caption: General experimental workflow for UV cleavage.

ONB_Cleavage_Mechanism ONB o-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) Excited Excited State [R-X-CH2-Ar-NO2]* ONB->Excited UV Light (hν) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Products Released Substrate (R-XH) + o-Nitrosobenzaldehyde Intermediate->Products Rearrangement

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(2-Nitrophenyl)propanoic acid synthesis.

Overview of Synthetic Pathways

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Perkin Reaction followed by Reduction: This two-step process involves the condensation of 2-nitrobenzaldehyde with acetic anhydride to form 2-nitrocinnamic acid (the Perkin reaction), which is subsequently reduced to the target compound.

  • Malonic Ester Synthesis: This route involves the alkylation of diethyl malonate with a 2-nitrobenzyl halide, followed by hydrolysis and decarboxylation.

This guide will provide detailed protocols and troubleshooting for each of these pathways.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for higher yield?

A1: Both the Perkin reaction/reduction and the malonic ester synthesis can provide good yields. The choice often depends on the availability and cost of starting materials, as well as the scalability of the reaction. The malonic ester synthesis may offer a more direct route, but is susceptible to dialkylation, which can lower the yield of the desired mono-alkylated product. The Perkin reaction is a classic method, and while it involves an additional reduction step, optimization of each step can lead to high overall yields.

Q2: What are the most critical parameters to control for a successful synthesis?

A2: For the Perkin reaction , critical parameters include maintaining anhydrous conditions, using freshly distilled 2-nitrobenzaldehyde to avoid oxidized impurities, and ensuring the reaction temperature is sufficiently high (typically around 180°C) for an adequate duration. For the malonic ester synthesis , the key is to minimize dialkylation by using an excess of diethyl malonate. The choice of a strong base and an appropriate solvent is also crucial for efficient enolate formation. In the reduction step of the Perkin route, catalyst selection, hydrogen pressure, and reaction temperature are vital for achieving complete and selective reduction of the carbon-carbon double bond without affecting the nitro group.

Q3: How can I purify the final product, this compound?

A3: The crude product can typically be purified by recrystallization. A common method involves dissolving the crude solid in a suitable hot solvent, such as an ethanol/water mixture or an ethyl acetate/heptane system, and allowing it to cool slowly to form crystals. The purified product can then be isolated by filtration, washed with a cold solvent, and dried under vacuum.

Synthetic Pathway 1: Perkin Reaction and Reduction

This pathway involves two main stages: the synthesis of the intermediate, 2-nitrocinnamic acid, via the Perkin reaction, and its subsequent reduction to this compound.

Stage 1: Perkin Reaction - Synthesis of 2-Nitrocinnamic Acid

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Intermediate Product R1 2-Nitrobenzaldehyde P1 Mix Reactants R1->P1 R2 Acetic Anhydride R2->P1 R3 Anhydrous Potassium Acetate R3->P1 P2 Heat to 180°C (4-5 hours) P1->P2 P3 Cool and Add Water P2->P3 P4 Acidify with HCl P3->P4 W1 Filter Crude Product P4->W1 W2 Wash with Cold Water W1->W2 W3 Recrystallize from Ethanol/Water W2->W3 Prod 2-Nitrocinnamic Acid W3->Prod

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitrobenzaldehyde, acetic anhydride, and anhydrous potassium acetate in a 1:1.5:1 molar ratio.

  • Reaction: Heat the reaction mixture in an oil bath to 180°C and maintain this temperature with vigorous stirring for 4-5 hours.

  • Work-up: Allow the mixture to cool to approximately 100°C and pour it into a beaker containing water. Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride.

  • Isolation of Crude Product: Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. The crude 2-nitrocinnamic acid will precipitate.

  • Purification: Filter the crude product, wash it thoroughly with cold water, and then recrystallize from an ethanol/water mixture to yield pale yellow crystals. A similar procedure for m-nitrocinnamic acid reports a yield of 74-77%.[1]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Presence of moisture deactivating the catalyst and hydrolyzing acetic anhydride.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous potassium acetate.
Impure 2-nitrobenzaldehyde (oxidized to 2-nitrobenzoic acid).Use freshly distilled or high-purity 2-nitrobenzaldehyde.
Insufficient reaction temperature or time.Ensure the reaction temperature is maintained at 180°C and monitor the reaction for at least 4 hours.
Formation of a Dark, Resinous Byproduct Self-condensation of 2-nitrobenzaldehyde or other side reactions at high temperatures.[2]Ensure vigorous stirring to maintain a homogeneous mixture and prevent localized overheating. Do not exceed the recommended reaction temperature.
Impurities in the starting materials.Use purified starting materials.
Product is an Oily Substance, Not a Solid Incomplete hydrolysis of the mixed anhydride intermediate.Ensure the work-up step with boiling water is performed for a sufficient amount of time to ensure complete hydrolysis.
Presence of unreacted starting materials or byproducts lowering the melting point.Purify the crude product by recrystallization.
Stage 2: Reduction of 2-Nitrocinnamic Acid

Reduction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 2-Nitrocinnamic Acid P1 Combine Reactants in Hydrogenation Apparatus R1->P1 R2 Catalyst (e.g., Pd/C) R2->P1 R3 Solvent (e.g., Ethanol) R3->P1 R4 Hydrogen Source P2 Pressurize with H₂ R4->P2 P1->P2 P3 Stir at Room Temp. P2->P3 W1 Filter off Catalyst P3->W1 W2 Evaporate Solvent W1->W2 W3 Recrystallize W2->W3 Prod This compound W3->Prod

  • Apparatus Setup: In a hydrogenation vessel, dissolve 2-nitrocinnamic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction Inactive or poisoned catalyst.Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).
Insufficient hydrogen pressure or poor mixing.Increase the hydrogen pressure. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Low reaction temperature.While many hydrogenations proceed at room temperature, gentle warming may be necessary for less reactive substrates.
Reduction of the Nitro Group Overly aggressive reaction conditions or catalyst.Use a milder catalyst or lower hydrogen pressure and temperature. Monitor the reaction closely and stop it once the double bond is reduced.
Difficulty Filtering the Catalyst Catalyst is too fine.Use a pad of celite or another filter aid to ensure complete removal of the catalyst.

Synthetic Pathway 2: Malonic Ester Synthesis

This pathway provides a more direct route to the target molecule.

Malonic_Ester_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 Diethyl Malonate P1 Enolate Formation R1->P1 R2 Sodium Ethoxide R2->P1 R3 2-Nitrobenzyl Bromide P2 Alkylation R3->P2 P1->P2 P3 Hydrolysis P2->P3 P4 Decarboxylation P3->P4 W1 Acidification P4->W1 W2 Extraction W1->W2 W3 Recrystallization W2->W3 Prod This compound W3->Prod

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • Alkylation: To the solution of the malonate enolate, add a solution of 2-nitrobenzyl bromide in ethanol dropwise. After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester groups.

  • Decarboxylation and Isolation: Cool the reaction mixture and carefully acidify it with concentrated hydrochloric acid. The diacid intermediate will decarboxylate upon heating. The crude this compound will precipitate.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent. The alkylation step for a similar reaction using benzyl chloride has been reported to have a yield of 75-85%.[3]

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-alkylated Product Formation of a significant amount of dialkylated product.[4]Use an excess of diethyl malonate (at least 2-3 equivalents) relative to the 2-nitrobenzyl bromide.[5]
Incomplete enolate formation.Ensure the use of a strong, anhydrous base (e.g., freshly prepared sodium ethoxide) and an anhydrous solvent.
Side reactions of the alkylating agent (e.g., elimination).Add the 2-nitrobenzyl bromide solution slowly at a controlled temperature.
Incomplete Hydrolysis Insufficient reaction time or concentration of the base.Ensure the hydrolysis step is carried out for a sufficient duration with an adequate amount of sodium hydroxide.
Incomplete Decarboxylation Insufficient heating or acidity.After hydrolysis, ensure the solution is strongly acidic before heating to effect decarboxylation.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of this compound and related compounds.

Synthetic Step Reaction Type Substrate Product Reported Yield (%)
Perkin ReactionCondensationm-Nitrobenzaldehydem-Nitrocinnamic acid74-77[1]
Malonic Ester Synthesis (Alkylation)AlkylationDiethyl malonate + Benzyl chlorideDiethyl benzylmalonate75-85[3]
Catalytic HydrogenationReductionCinnamic acidPhenylpropanoic acid~100[6]

Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a laboratory setting. Yields can vary depending on the specific reaction conditions and the purity of the reagents.

References

Technical Support Center: Troubleshooting Side Reactions in Photocleavage of Nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrobenzyl photolabile protecting groups. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common side reactions encountered during the photocleavage of nitrobenzyl compounds.

Frequently Asked Questions (FAQs)

Q1: My photocleavage reaction is incomplete or the yield of my deprotected product is low. What are the common causes?

A1: Incomplete photocleavage is a frequent issue that can stem from several factors:

  • Insufficient Irradiation: The total dose of photons delivered to the sample may be inadequate. This can be due to a short irradiation time, low lamp intensity, or a wavelength that is not optimal for the specific nitrobenzyl derivative.[1]

  • Incorrect Wavelength: While many nitrobenzyl compounds are cleaved around 365 nm, substituents on the aromatic ring can shift the absorption maximum.[2] Ensure your light source's emission spectrum overlaps with the absorbance spectrum of your compound.

  • Inner Filter Effect: At high concentrations, the photoproducts, particularly the o-nitrosobenzaldehyde byproduct, can absorb the irradiation wavelength, preventing light from reaching the remaining protected compound.[3] Diluting the reaction mixture can often alleviate this issue.

  • Solvent Issues: The choice of solvent can influence the reaction kinetics. Protic solvents can sometimes lead to slower cleavage rates compared to aprotic solvents.[4]

  • Sample Degradation: Over-irradiation can lead to the degradation of the desired product or the photolabile group itself through secondary photochemical reactions.

Q2: I am observing an unexpected side product with a mass corresponding to an imine. What is happening and how can I prevent it?

A2: The formation of an imine is a well-documented side reaction that occurs when the primary photoproduct, o-nitrosobenzaldehyde, reacts with a primary amine present in the reaction mixture.[5] This is particularly problematic when deprotecting an amine, as the newly liberated amine can react with the byproduct.

Mitigation Strategy:

  • Use of Scavengers: The most effective way to prevent imine formation is to add a scavenger that reacts with the o-nitrosobenzaldehyde byproduct as it is formed. Semicarbazide hydrochloride is a common choice for this purpose.

Q3: My reaction mixture turns brown upon irradiation, and I'm seeing a complex mixture of products. What could be the cause?

A3: A brown coloration is often indicative of the formation of azobenzene derivatives, which arise from the dimerization of the o-nitrosobenzaldehyde byproduct.[6] This is more likely to occur at higher concentrations and with prolonged irradiation times. The resulting azobenzene compounds can also act as an inner filter, reducing the efficiency of the photocleavage.

Mitigation Strategy:

  • Scavengers: The use of scavengers like dithiothreitol (DTT) can help to reduce the o-nitroso species and prevent dimerization.

  • Reaction Conditions: Lowering the concentration of the starting material and optimizing the irradiation time to avoid overexposure can minimize the formation of these colored byproducts.

Q4: I am working with a peptide containing thiol groups (cysteine residues) and observing adduct formation. How can I avoid this?

A4: The o-nitrosobenzaldehyde byproduct is an electrophile and can react with nucleophilic thiol groups, leading to the formation of unwanted adducts.[7]

Mitigation Strategy:

  • Thiol Scavengers: Including a thiol-based scavenger in the reaction mixture can help to protect the thiol groups on your molecule of interest. Dithiothreitol (DTT) is a common choice as it can reduce the nitroso byproduct.[8] It is important to use it in excess.

  • pH Control: The reactivity of thiols is pH-dependent. Adjusting the pH of the reaction medium may help to minimize this side reaction, although this needs to be balanced with the optimal pH for the photocleavage reaction itself.

Q5: Can the o-nitrobenzaldehyde byproduct undergo further photochemical reactions?

A5: Yes, under UV irradiation (e.g., 365 nm), o-nitrobenzaldehyde can be photochemically transformed into o-nitrosobenzoic acid.[3][9] This transformation adds another species to the reaction mixture that could potentially react with your target molecule or interfere with purification.

Data Presentation: Influence of Experimental Conditions on Photocleavage

The following tables summarize quantitative data on how different experimental parameters can affect the rate and outcome of the photocleavage reaction.

Table 1: Effect of Wavelength and Light Intensity on Decomposition

CompoundWavelength (nm)Light Intensity (mW/cm²)Decomposition after 60 min (%)Reference
o-Nitrobenzyl Tosylate3001.643[10]
o-Nitrobenzyl Tosylate3651.627[10]
o-Nitrobenzyl Tosylate4001.66[10]
1-(o-Nitrophenyl)ethyl Tosylate3650.3~40[10]
1-(o-Nitrophenyl)ethyl Tosylate3651.6~78[10]
1-(o-Nitrophenyl)ethyl Tosylate3653.5>80 (after 10 min)[11]

Table 2: Influence of Solvent on Apparent First-Order Dissociation Rate Constant (k_app)

CompoundSolventk_app (s⁻¹)Reference
o-Nitrobenzyl TosylateCD₃OD8.83 x 10⁻⁴[10]
o-Nitrobenzyl TosylateDMSO-d₆1.31 x 10⁻⁴[10]
o-Nitrobenzyl TosylateDioxane-d₈1.63 x 10⁻⁴[10]
o-Nitrobenzyl TosylateCDCl₃1.12 x 10⁻⁴[10]

Experimental Protocols

Protocol 1: General Procedure for Photocleavage in Solution
  • Preparation: Dissolve the nitrobenzyl-protected compound in a suitable solvent (e.g., methanol, acetonitrile, or an appropriate buffer) in a quartz or Pyrex reaction vessel. A typical starting concentration is in the range of 1-10 mM.[12]

  • Degassing (Optional): For reactions sensitive to oxidation, it is advisable to degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a lamp emitting at the desired wavelength (commonly 365 nm). Ensure the sample is stirred continuously during irradiation to ensure uniform exposure.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable analytical technique such as HPLC or TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard chromatographic techniques to remove the nitroso byproduct and any other impurities.

Protocol 2: Using Semicarbazide Hydrochloride as a Scavenger for o-Nitrosobenzaldehyde
  • Reagent Preparation: Prepare a stock solution of the nitrobenzyl-protected compound and a separate stock solution of semicarbazide hydrochloride in the same reaction solvent.

  • Reaction Setup: In the reaction vessel, combine the solution of the nitrobenzyl-protected compound with an excess of the semicarbazide hydrochloride solution (typically 2-5 equivalents).

  • Irradiation: Proceed with the irradiation as described in Protocol 1. The semicarbazide will react with the o-nitrosobenzaldehyde as it is formed, preventing it from participating in side reactions.[13]

  • Work-up: After the reaction is complete, the product can be purified from the semicarbazone adduct and excess scavenger using standard purification methods.

Protocol 3: Analytical Monitoring by HPLC
  • Method Development: Develop a reverse-phase HPLC method capable of separating the starting material, the deprotected product, and the expected byproducts. A C18 column with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a common starting point.[14]

  • Sample Preparation: At each time point during the photocleavage reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram at a wavelength where all components of interest absorb.

  • Quantification: The percentage of starting material remaining and the formation of the product can be quantified by integrating the respective peak areas. An internal standard can be used for more accurate quantification.[14]

Visualizing Reaction Pathways and Workflows

Photocleavage Mechanism and Primary Side Reaction

photocleavage_mechanism Start o-Nitrobenzyl Protected Compound Excited Excited State Start->Excited hv (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Product Deprotected Product AciNitro->Product Byproduct o-Nitrosobenzaldehyde AciNitro->Byproduct SideReaction Side Reactions (e.g., Dimerization, Imine Formation) Byproduct->SideReaction

Caption: Mechanism of o-nitrobenzyl photocleavage and subsequent side reactions.

Troubleshooting Workflow for Incomplete Photocleavage

troubleshooting_workflow Problem Incomplete Photocleavage/ Low Yield CheckIrradiation Check Irradiation Conditions Problem->CheckIrradiation CheckWavelength Verify Wavelength Problem->CheckWavelength CheckConcentration Check Concentration Problem->CheckConcentration IncreaseTime Increase Irradiation Time/ Intensity CheckIrradiation->IncreaseTime MatchWavelength Match Lamp to Compound's λmax CheckWavelength->MatchWavelength DiluteSample Dilute Reaction Mixture CheckConcentration->DiluteSample Success Problem Resolved IncreaseTime->Success MatchWavelength->Success DiluteSample->Success

Caption: A logical workflow for troubleshooting incomplete photocleavage reactions.

Experimental Setup for a Typical Photocleavage Reaction

experimental_setup UV_Source UV Lamp (e.g., 365 nm) Power Supply Reactor Photoreactor Cooling System Stirring Plate UV_Source->Reactor Irradiation Monitoring Analytical Monitoring HPLC TLC NMR Reactor->Monitoring Aliquots Vessel Quartz/Pyrex Vessel Nitrobenzyl Compound Solvent (Optional) Scavenger Vessel->Reactor

Caption: A schematic of a typical experimental setup for photocleavage.

References

Technical Support Center: Optimizing Light Source and Wavelength for Uncaging 2-Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-nitrobenzyl (NB) caged compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the successful design and execution of uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for uncaging 2-nitrobenzyl (NB) groups?

A1: The optimal wavelength for uncaging most 2-nitrobenzyl (NB) compounds falls within the near-UV range, typically between 300 nm and 360 nm.[1] The exact absorption maximum can be influenced by substituents on the aromatic ring. For instance, adding methoxy groups can shift the absorption maximum to longer wavelengths, allowing for the use of less damaging, higher wavelength UV light.[1] For two-photon excitation, near-infrared (NIR) light, usually between 700 nm and 1000 nm, is used.[2]

Q2: Which light source is best for my uncaging experiment: a lamp or a laser?

A2: The choice between a lamp and a laser depends on the specific requirements of your experiment, particularly the desired temporal and spatial resolution.

  • Lamps (e.g., Xenon or Mercury arc lamps): These are robust, relatively inexpensive, and can efficiently uncage compounds in a large area with pulses lasting around a millisecond.[3] They are suitable for whole-field uncaging or when precise spatial control is not critical.[4]

  • Lasers (e.g., UV lasers, pulsed lasers): Lasers offer highly focused and powerful light, making them ideal for applications requiring high spatial and temporal resolution, such as uncaging in subcellular compartments ("focal uncaging").[4][5] UV lasers are a common choice, and recent advancements have made lower-cost options more accessible.[5] For two-photon uncaging, a pulsed infrared laser is necessary.[4]

Q3: How does the quantum yield of a 2-nitrobenzyl caged compound affect my experiment?

A3: The quantum yield (Φ) represents the efficiency of the uncaging reaction upon light absorption. It is the fraction of absorbed photons that result in the release of the caged molecule. A higher quantum yield means that less light is required to uncage a given amount of the compound, which is advantageous for several reasons:

  • Reduced Phototoxicity: Lower light exposure minimizes potential damage to living cells and tissues.[6]

  • Faster Release Kinetics: A higher quantum yield can contribute to a faster release of the active molecule.

  • Increased Efficiency: More efficient uncaging allows for the use of lower concentrations of the caged compound.

It's important to note that modifications to the 2-nitrobenzyl chromophore that shift the absorption to longer wavelengths can sometimes lead to a decrease in the quantum yield.[7]

Q4: Can the photolysis byproducts of 2-nitrobenzyl uncaging interfere with my experiment?

A4: Yes, the photolysis of 2-nitrobenzyl groups generates a nitroso-ketone or nitroso-aldehyde byproduct in addition to the released molecule and a proton.[1] These byproducts can potentially have biological effects or be reactive. It is crucial to perform control experiments to assess the impact of the byproducts and the light source alone on your biological system.[1]

Q5: What is two-photon uncaging and what are its advantages?

A5: Two-photon uncaging is a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons (typically in the infrared range) to reach the same excited state as absorbing one high-energy (UV) photon.[8] This technique offers several key advantages:

  • Enhanced Spatial Resolution: Excitation is confined to the focal point of the laser, allowing for precise three-dimensional uncaging.[8]

  • Deeper Tissue Penetration: Infrared light scatters less and is less absorbed by biological tissues compared to UV light, enabling uncaging deeper within a sample.[2]

  • Reduced Phototoxicity: The use of lower-energy infrared light outside the focal volume minimizes damage to the surrounding tissue.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no uncaging efficiency 1. Incorrect wavelength: The light source wavelength does not overlap with the absorption spectrum of the caged compound. 2. Insufficient light intensity: The power of the light source is too low to induce efficient photolysis. 3. Low quantum yield: The specific 2-nitrobenzyl derivative has a low intrinsic quantum yield. 4. Degradation of the caged compound: The compound may have degraded due to improper storage or handling.1. Verify absorption spectrum: Check the literature for the absorption maximum of your specific caged compound and ensure your light source is appropriate. 2. Calibrate and increase light power: Measure the light intensity at the sample plane and increase it if necessary. Be mindful of potential phototoxicity. 3. Choose a different caged compound: If possible, select a derivative with a higher reported quantum yield. 4. Use fresh compound: Prepare fresh solutions of the caged compound and store them protected from light and at the recommended temperature.[4]
Cellular damage or death (Phototoxicity) 1. High light intensity: Excessive light exposure is damaging cells. 2. UV light toxicity: The use of short-wavelength UV light can be inherently damaging to biological samples. 3. Toxicity of the caged compound or byproducts: The caged molecule itself or its photolysis byproducts may be toxic.1. Reduce light exposure: Decrease the light intensity or the duration of illumination. 2. Use longer wavelengths: If possible, use a caged compound that absorbs at longer, less energetic wavelengths. Consider two-photon excitation.[6] 3. Perform control experiments: Test the toxicity of the caged compound in the dark and the effect of the light source in the absence of the caged compound.
Uncaging occurs outside the intended area 1. Light scattering: The light is being scattered by the sample, leading to out-of-focus uncaging. 2. Inadequate focusing of the light source: The light beam is not properly focused on the target area.1. Use two-photon excitation: This technique inherently confines the uncaging to the focal volume. 2. Optimize optics: Ensure the microscope and other optical components are correctly aligned and focused.
Variability in experimental results 1. Fluctuations in light source power: The output of the lamp or laser is not stable. 2. Inconsistent sample preparation: Variations in the concentration of the caged compound or cell conditions. 3. Spontaneous uncaging: The caged compound is unstable and releasing the active molecule without light stimulation.1. Monitor light source power: Regularly measure the output of your light source to ensure consistency. 2. Standardize protocols: Maintain consistent protocols for sample preparation and experimental conditions. 3. Check compound stability: Store the caged compound properly and prepare fresh solutions. Perform control experiments in the dark to check for spontaneous release.

Quantitative Data

The efficiency of uncaging is determined by the molar extinction coefficient (ε) and the quantum yield (Φ). The product of these two values gives the overall uncaging efficiency.

Table 1: Photochemical Properties of Selected 2-Nitrobenzyl Derivatives

Caged Compound Derivativeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Buffer
MNI-Glutamate3364,5000.065 - 0.085Aqueous Buffer
MDNI-Glutamate~350Not specified~0.5Aqueous Buffer
CNB-caged L-glutamic acid~260 (tailing to ~360)Not specifiedNot specifiedNot specified
NP-EGTANot specifiedNot specified0.23Not specified
DMNB-caged compoundsRed-shifted vs NBNot specified0.1 - 1%Not specified
NDBF-EGTANot specified18,400~0.7Not specified

Note: The exact values can vary depending on the specific molecule being caged and the experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for One-Photon Uncaging in Cell Culture
  • Preparation of Caged Compound Solution:

    • Dissolve the 2-nitrobenzyl caged compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • Store the stock solution at -20°C or lower, protected from light.

    • On the day of the experiment, dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer.

  • Cell Loading:

    • For intracellular targets, load the cells with the caged compound. This can be achieved through various methods, including microinjection, patch pipette dialysis, or using membrane-permeable AM esters.[9]

    • For extracellular targets, the caged compound can be added directly to the extracellular solution.

  • Light Source Calibration:

    • Measure the power of your light source (e.g., mercury arc lamp, LED, or laser) at the sample plane using a power meter.

    • Determine the appropriate illumination time and intensity required for the desired level of uncaging. This may require some initial optimization experiments.

  • Uncaging and Data Acquisition:

    • Position the sample on the microscope stage and identify the target area.

    • Deliver a pulse of UV light at the optimized wavelength, intensity, and duration to uncage the compound.

    • Simultaneously record the biological response of interest (e.g., changes in fluorescence, electrophysiological recordings).

  • Control Experiments:

    • Expose cells to the caged compound without illumination to check for any effects of the caged compound itself.

    • Illuminate cells without the caged compound to control for any effects of the light itself.

    • If possible, expose cells to the photolysis byproducts to assess their biological activity.

Protocol 2: Measurement of Uncaging Quantum Yield

The quantum yield (Φ) can be determined by comparing the rate of photolysis of the caged compound to that of a well-characterized actinometer with a known quantum yield under identical illumination conditions.

  • Prepare Solutions:

    • Prepare a solution of the 2-nitrobenzyl caged compound of interest at a known concentration in a suitable solvent.

    • Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) with a known quantum yield at the excitation wavelength.

  • Spectrophotometric Measurements:

    • Measure the absorbance of both the caged compound solution and the actinometer solution at the chosen excitation wavelength.

  • Photolysis:

    • Irradiate both solutions with a monochromatic light source for the same amount of time and under identical conditions (e.g., same cuvette, same light path).

    • Monitor the change in absorbance of both solutions over time.

  • Data Analysis:

    • Calculate the number of moles of the caged compound and the actinometer that have reacted.

    • The quantum yield of the caged compound (Φ_caged) can be calculated using the following equation: Φ_caged = Φ_act * (ΔA_caged / ε_caged) / (ΔA_act / ε_act) where Φ_act is the quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient.

Visualizations

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Controls prep_compound Prepare Caged Compound Solution load_cells Load Cells with Caged Compound prep_compound->load_cells calibrate_light Calibrate Light Source load_cells->calibrate_light uncage Illuminate and Uncage Compound calibrate_light->uncage record Record Biological Response uncage->record analyze Analyze Data record->analyze controls Perform Control Experiments analyze->controls

Caption: Experimental workflow for a typical uncaging experiment.

Uncaging_Mechanism NB_caged 2-Nitrobenzyl Caged Compound (Inactive) Excited_State Excited State NB_caged->Excited_State Light (hν) Aci_nitro Aci-nitro Intermediate Excited_State->Aci_nitro Intramolecular H-abstraction Released_Molecule Active Molecule (Released) Aci_nitro->Released_Molecule Byproduct Nitroso Byproduct Aci_nitro->Byproduct

Caption: Simplified photochemical mechanism of 2-nitrobenzyl uncaging.

Light_Source_Decision_Tree start Need for Uncaging Experiment spatial_res High Spatial Resolution Needed? start->spatial_res temporal_res High Temporal Resolution Needed? spatial_res->temporal_res No laser Use Laser spatial_res->laser Yes temporal_res->laser Yes lamp Use Lamp (e.g., Arc Lamp) temporal_res->lamp No

Caption: Decision tree for selecting a light source for uncaging.

References

stability of 3-(2-Nitrophenyl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-Nitrophenyl)propanoic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: Where can I find data on the stability of this compound in common laboratory solvents?

A1: Currently, there is limited publicly available quantitative data on the stability of this compound in a wide range of solvents. Therefore, it is recommended that researchers perform a stability study tailored to their specific experimental conditions and solvent systems. This guide provides a comprehensive protocol and troubleshooting advice for conducting such a study.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including the chemical nature of the solvent, pH, temperature, light exposure, and the presence of oxidizing or reducing agents.[1]

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which includes a carboxylic acid and a nitroaromatic group, the most probable degradation pathways are hydrolysis of the carboxylic acid moiety and reduction of the nitro group.[2][3] For a visual representation of these potential pathways, please refer to the diagram in the "Experimental Protocols" section.

Q4: Which analytical technique is most suitable for a stability study of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique. This method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the compound's concentration over time.[2][4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your stability experiments.

Problem Possible Cause(s) Recommended Solution(s)
Poor Solubility of this compound in the Chosen Solvent The solvent may not be suitable for the compound at the desired concentration.- Try a different solvent or a co-solvent system. Common organic solvents like methanol, ethanol, acetonitrile, and DMSO are good starting points.[5] - Gently warm the solution or use sonication to aid dissolution. - If solubility remains an issue, consider reducing the concentration of the compound for the stability study.
Precipitation of the Compound During the Experiment The compound's solubility may be temperature-dependent, or the solvent could be evaporating over time.- Ensure that the incubation temperature is appropriate for the solvent and does not exceed the compound's solubility limit at that temperature. - Use sealed vials to prevent solvent evaporation. - If using a buffered aqueous solution, ensure the pH is not causing the compound to precipitate.
Inconsistent HPLC Results (e.g., shifting retention times, variable peak areas) This could be due to issues with the HPLC system, mobile phase preparation, or column integrity.- Check for leaks in the HPLC system.[6] - Ensure the mobile phase is properly degassed and mixed.[7] - Equilibrate the column for a sufficient amount of time before each run.[7] - If retention times are consistently decreasing with a highly aqueous mobile phase, the C18 column may be experiencing phase dewetting.[8] Consider using a column designed for aqueous mobile phases or incorporating a small percentage of organic solvent in your mobile phase.
Broad or Tailing HPLC Peaks for this compound This can be caused by secondary interactions with the column, inappropriate mobile phase pH, or column degradation.- The pKa of the carboxylic acid will influence its ionization state. Adjusting the mobile phase pH to be at least 2 units below the pKa will ensure the compound is in its neutral form and can improve peak shape on a reverse-phase column.[9] - Consider using a different type of HPLC column. - Ensure the column is not overloaded by injecting a smaller sample volume or a more dilute sample.
Appearance of Unexpected Peaks in the Chromatogram These could be degradation products, impurities from the solvent or starting material, or carryover from a previous injection.- Analyze a blank (solvent only) injection to rule out solvent impurities or carryover. - If the new peaks increase in area over time, they are likely degradation products. - Consider using techniques like LC-MS to identify the mass of the unknown peaks, which can help in elucidating their structure.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Selected Solvents

1. Objective: To determine the stability of this compound in a selection of common laboratory solvents over a specified period at a set temperature.

2. Materials:

  • This compound (of known purity)

  • HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Water)

  • Volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • Incubator or water bath

  • Calibrated HPLC system with UV detector

3. Experimental Workflow Diagram:

G Experimental Workflow for Stability Study A Prepare Stock Solution of this compound B Prepare Working Solutions in Selected Solvents A->B C Transfer to Amber Vials B->C D Incubate at Desired Temperature C->D E Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) D->E F Analyze Samples by HPLC E->F G Quantify Remaining Compound and Detect Degradants F->G H Data Analysis and Stability Assessment G->H

Caption: Workflow for determining the stability of this compound.

4. Procedure:

  • Step 1: Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Step 2: Preparation of Working Solutions: Dilute the stock solution with each of the chosen study solvents to a final working concentration (e.g., 100 µg/mL).

  • Step 3: Incubation: Transfer aliquots of each working solution into separate, clearly labeled amber HPLC vials and seal them. Place the vials in an incubator set to the desired temperature (e.g., 40°C or 60°C).

  • Step 4: Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial for each solvent from the incubator. The t=0 sample should be analyzed immediately after preparation.

  • Step 5: HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid), using UV detection at an appropriate wavelength.

  • Step 6: Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary potential degradation pathways under common experimental conditions.

G Potential Degradation Pathways cluster_0 This compound cluster_1 Reduction of Nitro Group cluster_2 Decarboxylation A This compound B 3-(2-Aminophenyl)propanoic acid A->B Reduction (e.g., with reducing agents) C 1-Ethyl-2-nitrobenzene A->C Decarboxylation (e.g., under heat)

Caption: Potential degradation pathways for this compound.

Data Presentation

Summarize your quantitative stability data in a clear and structured table. Below is a template with hypothetical data for illustration.

Table 1: Stability of this compound (100 µg/mL) at 40°C

Time (hours) % Remaining in Methanol % Remaining in Acetonitrile % Remaining in Water (pH 7) % Remaining in DMSO
0 100.0100.0100.0100.0
2 99.899.998.599.5
4 99.599.897.299.1
8 99.199.695.098.2
24 98.299.290.596.5
48 96.598.585.394.1

References

Technical Support Center: 3-(2-Nitrophenyl)propanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(2-Nitrophenyl)propanoic acid. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Q1: My compound will not crystallize from solution. What should I do?

A1: If crystallization does not occur after cooling the solution, you can try the following methods to induce crystal formation:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.

  • Reduce Solvent Volume: If too much solvent was used, the solution may not be supersaturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lower Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath.

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solute's melting point is lower than the solvent's boiling point or if there are significant impurities. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound remains in solution as it cools.

  • Change Solvent System: The chosen solvent may not be optimal. Consider using a solvent pair. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent in which it is less soluble dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. For a compound like this compound, a solvent system such as ethanol/water or ethyl acetate/hexane could be effective.

Q3: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?

A3: A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will cause a significant amount of your product to remain dissolved in the mother liquor even after cooling. To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may crystallize out with the impurities. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent Choice: If the compound has some solubility in the cold solvent, the product will be lost in the mother liquor. Consider a solvent in which the compound is less soluble at low temperatures.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Column Chromatography Issues

Q1: How do I choose the right solvent system (eluent) for column chromatography?

A1: The choice of eluent is critical for good separation. A general approach is to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.

  • For Normal Phase (Silica Gel): Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexane. For more polar compounds, a system of methanol in dichloromethane may be necessary.

  • Acidic Compounds: Since this compound is a carboxylic acid, it may streak on the silica gel. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent can improve peak shape.

Q2: My compound is not moving from the top of the column.

A2: This indicates that the eluent is not polar enough to move your compound. To remedy this, gradually increase the polarity of the eluent. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try changing to a 5:1 or 2:1 mixture.

Q3: All my compounds are coming out of the column at the same time.

A3: This suggests that the eluent is too polar. You should switch to a less polar solvent system. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try a 5:1 or 10:1 mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of 2-nitrobenzaldehyde with malonic acid.[1] In this case, potential impurities include:

  • Unreacted Starting Materials: 2-nitrobenzaldehyde and malonic acid.

  • Side-Products: Products from side reactions, which can vary depending on the reaction conditions.

  • Isomers: Depending on the starting materials and reaction, other positional isomers of the nitrophenyl group may be present.

Q2: What is a good solvent for recrystallizing this compound?

  • Single Solvents: Ethanol, isopropanol, or toluene. The general principle is that the compound should be soluble in the hot solvent but sparingly soluble at room temperature.

  • Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate or ethanol) and a solvent in which it is poorly soluble (e.g., hexane or water). A common technique is to dissolve the crude product in a minimal amount of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes turbid. The solution is then reheated until it is clear and allowed to cool slowly.

Q3: How can I remove colored impurities from my product?

A3: If your product is discolored, you can try treating the hot solution during recrystallization with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. After a few minutes of gentle boiling, the charcoal is removed by hot filtration, and the filtrate is allowed to cool to form crystals. Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: Can I use an extraction to purify this compound?

A4: Yes, an acid-base extraction can be an effective purification step. Since this compound is a carboxylic acid, it will react with a weak base to form a water-soluble carboxylate salt.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate. Your product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer and then re-acidify it with a strong acid, such as hydrochloric acid, until the product precipitates out.

  • The precipitated solid can then be collected by filtration and further purified by recrystallization if necessary.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility at Room TemperatureEstimated Solubility at Elevated Temperature
WaterSparingly SolubleSlightly Soluble
EthanolSolubleVery Soluble
Ethyl AcetateModerately SolubleVery Soluble
HexaneInsolubleSparingly Soluble
TolueneSparingly SolubleSoluble

Note: This data is an estimation based on the properties of structurally similar compounds and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy.

  • Clarification: Reheat the mixture gently until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid).

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_guide cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_solutions Potential Solutions start Purification Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield no_movement Compound Stuck on Column start->no_movement poor_separation Poor Separation start->poor_separation sol_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent no_crystals->sol_no_crystals sol_oiling_out 1. Reheat & Add Solvent 2. Change Solvent System oiling_out->sol_oiling_out sol_low_yield 1. Use Less Solvent 2. Pre-heat Funnel 3. Use Colder Wash low_yield->sol_low_yield sol_no_movement Increase Eluent Polarity no_movement->sol_no_movement sol_poor_separation Decrease Eluent Polarity poor_separation->sol_poor_separation

Caption: A decision tree for troubleshooting common purification issues.

References

avoiding byproduct formation during photodeprotection of peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the photodeprotection of peptides. Our goal is to help you minimize byproduct formation and optimize your experimental outcomes.

Troubleshooting Guides

Undesired byproduct formation is a common issue in peptide photodeprotection, often leading to complex purification challenges and reduced yields of the target peptide. This guide provides a systematic approach to identifying and resolving these issues.

Common Byproducts and Mitigation Strategies

The selection of the photolabile protecting group (PPG), irradiation conditions, and the presence of scavengers are critical factors in controlling side reactions. The o-nitrobenzyl moiety and its derivatives are among the most common PPGs, and their photolysis can generate reactive byproducts.[1][2]

Byproduct/Side ReactionProbable Cause(s)Recommended Solution(s)Amino Acids Primarily Affected
o-Nitrosobenzaldehyde/Ketone Photolytic cleavage of o-nitrobenzyl-based PPGs. This byproduct can react with the deprotected amine.[1][3][4]- Add an aldehyde/ketone scavenger to the reaction mixture (e.g., semicarbazide, hydrazine, or aniline).- Optimize irradiation wavelength and time to minimize secondary reactions.N-terminal amino acid, Lysine
Alkylation of Nucleophilic Residues Reactive carbocations generated from the cleavage of certain PPGs can alkylate susceptible amino acid side chains.- Use scavengers like triisopropylsilane (TIS) or thioanisole to trap carbocations.- Select PPGs that do not generate highly reactive carbocations.Tryptophan, Methionine, Cysteine, Tyrosine
Oxidation Presence of atmospheric oxygen or reactive oxygen species generated during photolysis.- Degas the solvent and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).- Add antioxidants like N,N'-diphenyl-p-phenylenediamine (DPPD) to the reaction mixture.Cysteine, Methionine, Tryptophan
Incomplete Deprotection - Insufficient irradiation time or intensity.- "Inner filter effect" where the byproduct absorbs the irradiation wavelength, preventing complete deprotection.[1]- Peptide aggregation hindering light penetration.- Monitor the reaction by HPLC to determine the optimal irradiation time.- Use a wavelength at which the byproduct has minimal absorbance.- Employ solvents that minimize peptide aggregation or use chaotropic agents.N/A
Peptide Damage High-energy UV light can damage certain amino acid residues.[5]- Use longer wavelength UV light (e.g., 365 nm) where possible.- Select PPGs that are sensitive to longer wavelengths.Tryptophan, Tyrosine, Phenylalanine

Experimental Protocols

Optimized Protocol for Photodeprotection of Peptides with o-Nitrobenzyl Protecting Groups

This protocol is designed to minimize byproduct formation during the photodeprotection of peptides containing o-nitrobenzyl (ONB) or similar photolabile protecting groups.

Materials:

  • Peptide with photolabile protecting group

  • Degassed photolysis solvent (e.g., acetonitrile/water, DMF, or a buffered solution)

  • Aldehyde scavenger (e.g., Semicarbazide hydrochloride)

  • Inert gas (Argon or Nitrogen)

  • Photoreactor equipped with a specific wavelength lamp (e.g., 365 nm)

  • HPLC system for reaction monitoring

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the protected peptide in the chosen degassed solvent to a concentration of approximately 0.1-1.0 mg/mL. The optimal concentration should be determined empirically.

    • Add an aldehyde scavenger to the solution. A 10-50 fold molar excess of semicarbazide hydrochloride relative to the peptide is a good starting point.

    • Transfer the solution to a quartz reaction vessel.

  • Degassing:

    • Bubble inert gas (Argon or Nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen.

  • Irradiation:

    • Place the reaction vessel in the photoreactor.

    • Irradiate the solution with a lamp of the appropriate wavelength (typically 350-365 nm for o-nitrobenzyl groups). The use of longer wavelengths is generally preferred to minimize potential peptide damage.[5]

    • Maintain the reaction at a constant temperature, typically room temperature, using a cooling fan or a circulating water bath.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture.

    • Analyze the aliquot by HPLC to monitor the disappearance of the starting material and the appearance of the deprotected peptide.

    • Continue irradiation until the starting material is consumed or the yield of the desired product no longer increases. Prolonged irradiation can lead to the degradation of the desired peptide.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Resuspend the crude peptide in a suitable solvent for purification.

    • Purify the deprotected peptide using preparative HPLC.

    • Characterize the final product by mass spectrometry and analytical HPLC.

Frequently Asked Questions (FAQs)

Q1: My photodeprotection reaction is very slow. What can I do to speed it up?

A1: Several factors can influence the reaction rate:

  • Light Intensity: Ensure your lamp is functioning correctly and is of sufficient power. The distance of the sample from the light source is also critical.

  • Solvent: The choice of solvent can affect the quantum yield of the photodeprotection. Experiment with different solvent systems.

  • Concentration: At high concentrations, the "inner filter effect" can occur, where the photolabile compound or the byproduct absorbs the incident light, reducing the reaction efficiency.[1] Try diluting your reaction mixture.

  • Temperature: While most photodeprotections are performed at room temperature, a modest increase in temperature may sometimes improve the rate, but this should be approached with caution to avoid thermal side reactions.

Q2: I see a significant amount of a yellow-colored byproduct in my reaction mixture. What is it and how can I get rid of it?

A2: The yellow color is characteristic of the o-nitrosobenzaldehyde byproduct formed from the photolysis of o-nitrobenzyl protecting groups.[3][4] To address this:

  • Use a Scavenger: As detailed in the protocol above, adding an aldehyde scavenger like semicarbazide can trap this byproduct.

  • Purification: This byproduct can typically be separated from your peptide during reverse-phase HPLC purification.

Q3: My peptide seems to have been modified during photodeprotection, as indicated by an unexpected mass in the mass spectrum. What could have happened?

A3: This could be due to several side reactions:

  • Reaction with Byproducts: The deprotected peptide, particularly the N-terminal amine, can react with the o-nitrosobenzaldehyde byproduct.[1] Using a scavenger should prevent this.

  • Alkylation: If your peptide contains sensitive residues like Trp, Met, Cys, or Tyr, they may have been alkylated by reactive species generated during photolysis. Including scavengers like TIS can mitigate this.

  • Photodegradation: High-energy UV light can directly damage certain amino acid residues.[5] Try using a longer wavelength of light or reducing the irradiation time.

Q4: Is it possible to achieve 100% deprotection? My HPLC always shows a small amount of starting material remaining.

A4: Achieving quantitative deprotection can be challenging and is not always possible.[3][4] The inner filter effect, where the byproduct absorbs the light needed for the reaction, can lead to incomplete conversion.[1] It is often more practical to stop the reaction when the yield of the desired product is maximized and then separate the unreacted starting material during purification.

Q5: What is the optimal wavelength for photodeprotection?

A5: The optimal wavelength depends on the specific photolabile protecting group. For most common o-nitrobenzyl-based groups, irradiation at around 365 nm is a good compromise between efficient cleavage and minimizing damage to the peptide.[5] Shorter wavelengths (e.g., below 300 nm) can have higher energy and may lead to undesired side reactions and peptide degradation. Consult the literature for the specific PPG you are using to find its absorption maximum and recommended irradiation wavelength.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting common issues during peptide photodeprotection.

G Troubleshooting Peptide Photodeprotection start Problem Observed low_yield Low Yield / Incomplete Reaction start->low_yield byproduct Byproduct Formation start->byproduct peptide_mod Peptide Modification start->peptide_mod cause_incomplete Cause: Incomplete Deprotection low_yield->cause_incomplete cause_aggregation Cause: Peptide Aggregation low_yield->cause_aggregation cause_byproduct_reaction Cause: Reaction with Byproduct byproduct->cause_byproduct_reaction peptide_mod->cause_byproduct_reaction cause_alkylation Cause: Alkylation peptide_mod->cause_alkylation cause_oxidation Cause: Oxidation peptide_mod->cause_oxidation cause_photodamage Cause: Photodamage peptide_mod->cause_photodamage solution_time_intensity Solution: Optimize Irradiation Time/Intensity cause_incomplete->solution_time_intensity solution_wavelength Solution: Optimize Wavelength cause_incomplete->solution_wavelength solution_solvent Solution: Change Solvent / Add Chaotrope cause_aggregation->solution_solvent solution_scavenger_aldehyde Solution: Add Aldehyde Scavenger cause_byproduct_reaction->solution_scavenger_aldehyde solution_scavenger_cation Solution: Add Cation Scavenger cause_alkylation->solution_scavenger_cation solution_inert Solution: Use Inert Atmosphere cause_oxidation->solution_inert cause_photodamage->solution_wavelength

References

Technical Support Center: Synthesis of 3-Nitropropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-nitropropanoic acid (3-NPA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 3-nitropropanoic acid (3-NPA) and its derivatives?

A1: The synthesis of 3-NPA and its derivatives presents several challenges. For the parent acid, common issues include low yields, particularly in reactions involving 3-halopropanoic acids and nitrite salts, and difficulties in purification, as the product can sometimes be obtained as a liquid instead of a solid, complicating crystallization.[1] When synthesizing derivatives such as esters and amides, challenges include potential side reactions involving the nitro group, decomposition of the starting material or product under harsh conditions, and purification of the final compounds from reaction byproducts and coupling agents. The choice of coupling agents and reaction conditions is critical to minimize side reactions and maximize yield, especially for amide synthesis where the nitro group can potentially interfere with the reaction.

Q2: What are the main synthetic routes to 3-nitropropanoic acid?

A2: Several synthetic routes to 3-NPA have been reported, with varying degrees of success. Key methods include:

  • Nucleophilic substitution: Reaction of a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) with a nitrite source like sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). Using AgNO₂ is reported to give yields of up to 60%.[1]

  • Oxidation of 3-nitropropanal: This method involves the oxidation of 3-nitropropanal, which can be prepared from acrolein.

  • From β-propiolactone: Reaction of β-propiolactone with sodium nitrite has also been described as a one-step method, though it may result in moderate yields.[2]

  • Michael Addition: The synthesis can proceed via a Michael addition to acrylic acid, followed by subsequent functional group manipulations.[3]

Q3: Why is 3-nitropropanoic acid and its derivatives significant for drug development?

A3: 3-NPA is a well-known neurotoxin that irreversibly inhibits succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) and the Krebs cycle.[4][5] This inhibition leads to cellular energy depletion, oxidative stress, and ultimately neuronal cell death, mimicking some of the pathological features of neurodegenerative disorders like Huntington's disease.[4][5] Consequently, 3-NPA and its derivatives are widely used to create animal models of Huntington's disease, which are invaluable for studying disease mechanisms and for the preclinical testing of potential therapeutic agents.[4]

Troubleshooting Guides

Synthesis of 3-Nitropropanoic Acid Esters
Problem Possible Cause(s) Troubleshooting Suggestions
Low Yield - Incomplete reaction. - Decomposition of starting material or product. - Inefficient purification.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Use mild reaction conditions. For acid-catalyzed esterification, use a catalytic amount of a strong acid (e.g., H₂SO₄) and avoid excessively high temperatures. - For purification, use silica gel column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to minimize product loss.
Side Reactions - Polymerization of acrylic acid derivatives if used as starting materials. - Base-catalyzed decomposition of the nitroalkane moiety.- Use stabilized starting materials. - Avoid strong bases. If a base is required, use a mild, non-nucleophilic base and maintain a low temperature.
Purification Difficulties - Co-elution of the product with starting materials or byproducts. - Oily product that is difficult to crystallize.- Optimize the solvent system for column chromatography to achieve better separation. - If the product is an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation. Alternatively, purification by distillation under reduced pressure may be an option for volatile esters.
Synthesis of 3-Nitropropanoic Acid Amides
Problem Possible Cause(s) Troubleshooting Suggestions
Low or No Product Formation - Ineffective coupling agent. - Steric hindrance from the amine or carboxylic acid. - Deactivation of the coupling agent. - Low nucleophilicity of the amine.- Screen different coupling agents (e.g., HATU, EDC/HOBt, T3P). HATU is often effective for challenging couplings. - For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary. - Ensure all reagents and solvents are anhydrous, as water can deactivate many coupling agents. - For poorly nucleophilic amines (e.g., anilines), consider using a more reactive acylating agent, such as the corresponding acyl chloride of 3-NPA.
Formation of Multiple Byproducts - Side reactions involving the nitro group. - Epimerization if chiral amines are used. - Formation of N-acylurea byproduct with carbodiimide coupling agents (e.g., EDC).- The impact of the nitro group on common coupling reactions should be considered. While direct interference is not extensively documented for this specific molecule, it's a possibility. Using pre-formed activated esters might mitigate this. - To minimize epimerization, use additives like HOBt or Oxyma Pure and maintain a low reaction temperature. - Add HOBt or another auxiliary nucleophile when using EDC to suppress N-acylurea formation.
Difficult Purification - Removal of coupling agent byproducts (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC). - Removal of excess base (e.g., DIPEA, triethylamine).- Perform an aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) will remove basic impurities, and washing with a base (e.g., saturated NaHCO₃) will remove acidic impurities. - Water-soluble byproducts from EDC can be removed by aqueous washes. - For byproducts that are difficult to remove by extraction, purification by column chromatography or recrystallization is necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Nitropropanoate

This protocol is adapted from a patented procedure for the preparation of 3-nitropropanoic acid and its ethyl ester.[3]

Step 1: Synthesis of 3-Bromopropanoic Acid from Acrylic Acid

  • To a round-bottom flask equipped with a reflux condenser, add acrylic acid and a 47% aqueous solution of hydrobromic acid (HBr) in a 1:1.5 molar ratio.

  • Heat the mixture to reflux and maintain for 4-5 hours.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromopropanoic acid.

Step 2: Esterification to Ethyl 3-Bromopropanoate

  • Dissolve 3-bromopropanoic acid in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 6 hours.

  • Remove the ethanol under reduced pressure.

  • Perform an aqueous workup by adding water and extracting with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3-bromopropanoate.

Step 3: Nitration to Ethyl 3-Nitropropanoate

  • Dissolve sodium nitrite (NaNO₂) in dimethyl sulfoxide (DMSO).

  • Slowly add ethyl 3-bromopropanoate to the solution at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to obtain pure ethyl 3-nitropropanoate.

Quantitative Data for Ethyl 3-Nitropropanoate Synthesis

StepProductStarting MaterialsReagentsSolventYield
13-Bromopropanoic acidAcrylic acid47% HBr (aq)Water~90%
2Ethyl 3-bromopropanoate3-Bromopropanoic acidH₂SO₄ (cat.)Ethanol~73%
3Ethyl 3-nitropropanoateEthyl 3-bromopropanoateNaNO₂DMSO~40%
Protocol 2: General Procedure for the Synthesis of N-Substituted 3-Nitropropanamides using HATU

This is a general protocol for amide bond formation using HATU as the coupling agent, which is known for its high efficiency.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitropropanoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq).

  • Add HATU (1.1 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of the same anhydrous solvent.

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 3-nitropropanamide.

Visualizations

Signaling Pathway of 3-NPA-Induced Neurotoxicity

G cluster_Mitochondrion Mitochondrion cluster_Downstream_Pathways Downstream Pathways TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain (Complex I-IV) ATP ATP ETC->ATP Oxidative_Stress Oxidative Stress (↑ ROS) ETC->Oxidative_Stress Dysfunction SDH Succinate Dehydrogenase (Complex II) SDH->ETC Fumarate Fumarate SDH->Fumarate Succinate->SDH Energy_Depletion Energy Depletion (↓ ATP) NPA 3-Nitropropanoic Acid (3-NPA) NPA->SDH Irreversible Inhibition Neuronal_Death Neuronal Cell Death Energy_Depletion->Neuronal_Death Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Excitotoxicity Excitotoxicity Excitotoxicity->Neuronal_Death Apoptosis->Neuronal_Death Neuroinflammation->Neuronal_Death

Caption: Mechanism of 3-NPA induced neurotoxicity.

Experimental Workflow for Amide Synthesis

G start Start reagents 1. Combine 3-NPA, Solvent, and Base start->reagents activation 2. Add Coupling Agent (e.g., HATU) & Stir (Pre-activation) reagents->activation add_amine 3. Add Amine Solution activation->add_amine reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->reaction workup 5. Aqueous Workup (Acid/Base Washes) reaction->workup purification 6. Purification (Column Chromatography or Recrystallization) workup->purification product Pure N-Substituted 3-Nitropropanamide purification->product G start Low Yield in Amide Synthesis check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_coupling Evaluate Coupling Agent and Reaction Time coupling_ok Coupling Conditions Optimal? check_coupling->coupling_ok check_workup Review Workup and Purification Procedure workup_ok Purification Efficient? check_workup->workup_ok reagents_ok->check_coupling Yes solution1 Use fresh, dry reagents and anhydrous solvents. reagents_ok->solution1 No coupling_ok->check_workup Yes solution2 Try alternative coupling agent (e.g., T3P). Increase reaction time/temperature. coupling_ok->solution2 No solution3 Optimize extraction pH. Consider alternative purification (e.g., recrystallization). workup_ok->solution3 No end Improved Yield workup_ok->end Yes solution1->end solution2->end solution3->end

References

Technical Support Center: Enhancing the Quantum Yield of Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with photolabile protecting groups (PPGs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the quantum yield of your light-sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What is quantum yield (Φ) and why is it a critical parameter for my experiments?

A: The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules that undergo a specific event (e.g., cleavage of the protecting group) to the number of photons absorbed by the system.[1][2] In the context of photolabile protecting groups, it represents the efficiency with which absorbed light is converted into the desired uncaging event.[1] A high quantum yield is crucial as it means that fewer photons are needed to release the desired amount of your active molecule. This minimizes the required light intensity and irradiation time, which in turn reduces the risk of phototoxicity and damage to biological samples.[3] For many biological applications, a quantum yield greater than 0.10 is considered a benchmark for efficient cleavage.[4]

Q2: My quantum yield is significantly lower than reported values for the same PPG. What are the potential causes?

A: Several factors can lead to a lower-than-expected quantum yield. Here are some common culprits to investigate:

  • Purity of the Caged Compound: Impurities can absorb light at the excitation wavelength or quench the excited state of your PPG, thus reducing the efficiency of the photoreaction.[5] Ensure your compound is highly pure.

  • Solvent and pH: The polarity, viscosity, and pH of the solvent can significantly influence the stability of excited states and reaction intermediates.[6][7] For example, the quantum yield of p-hydroxyphenacyl (pHP) derivatives is known to decrease in buffered aqueous media at pH values exceeding the ground-state pKa of the chromophore.[8][9]

  • Leaving Group: The nature of the molecule being released (the leaving group) can dramatically affect the quantum yield. The efficiency of release is often correlated with the pKa of the leaving group; however, this relationship is not always straightforward.[10]

  • Excitation Wavelength: The quantum yield can be wavelength-dependent. Ensure you are using the optimal excitation wavelength for your specific PPG.[7]

  • Oxygen Content: Dissolved oxygen can quench the triplet excited state of some PPGs, leading to a lower quantum yield. Degassing your solution by bubbling with nitrogen or argon can mitigate this effect.

  • Concentration Effects: At high concentrations, self-quenching or inner filter effects can occur, where molecules of the PPG or the photoproducts absorb the excitation light, reducing the number of photons available to initiate the desired photoreaction.[3][6]

Q3: How can I strategically modify my photolabile protecting group to enhance its quantum yield?

A: Enhancing the quantum yield often involves chemical modifications to the PPG structure. Here are some established strategies:

  • Substitution on the Aromatic Ring: Adding electron-donating or electron-withdrawing groups to the aromatic core of the PPG can significantly alter its photophysical properties. For instance, introducing a second nitro group to the 2-nitrobenzyl scaffold (creating a 2,6-dinitrobenzyl PPG) can increase the quantum yield by increasing the probability of forming the reactive aci-nitro intermediate.[4]

  • Benzylic Substitution: Modifications at the benzylic carbon of nitrobenzyl-based PPGs can also lead to a substantial increase in quantum yield.[4]

  • Cation Stabilization: For PPGs that undergo heterolytic cleavage, stabilizing the intermediate cation can dramatically increase the quantum yield by preventing recombination of the ion pair. This has been successfully demonstrated with coumarin and BODIPY-based PPGs by introducing allylic substituents.[11][12][13]

  • Choice of Linker: For poor leaving groups like alcohols and amines, using a carbonate or carbamate linker can improve the efficiency of their release.[10][14]

Q4: Are there any trade-offs to consider when trying to enhance the quantum yield?

A: Yes, optimizing one photophysical property can sometimes negatively impact another. A common trade-off is observed between red-shifting the absorption maximum and maintaining a high quantum yield. Extending the π-conjugation of a chromophore to allow for excitation with longer, less damaging wavelengths of light often leads to a decrease in the quantum yield.[15][16] Therefore, the choice of a PPG should be a careful balance of properties tailored to the specific application.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no uncaging observed Insufficient light intensity or incorrect wavelength.Verify the output of your light source and ensure the excitation wavelength matches the absorption maximum of your PPG.
Incompatibility of solvent with the photoreaction.Test the reaction in different solvents of varying polarity and proticity. Refer to literature for optimal conditions for your PPG class.
Degradation of the caged compound.Check the stability of your compound under the experimental conditions (temperature, pH) in the dark.
Inconsistent quantum yield measurements Fluctuations in light source intensity.Use a power meter to monitor the light source stability. Employ a chemical actinometer for accurate photon flux determination.
Inner filter effects due to high concentration.Work with solutions having an absorbance below 0.1 at the excitation wavelength.[17]
Presence of quenching impurities.Repurify the caged compound. Use high-purity solvents.
Formation of unwanted byproducts Secondary photoreactions.The photoproducts themselves might be photosensitive. Monitor the reaction progress over time to identify the formation of secondary products. Consider using a different PPG known for cleaner photochemistry, like p-hydroxyphenacyl (pHP) which is known for a lack of secondary photoreactions.[4]
Reaction with solvent or other components.Ensure the solvent and any other molecules in the system are inert to the excited state of the PPG and the reactive intermediates.
Low water solubility of the PPG Hydrophobic nature of the chromophore.Introduce hydrophilic groups (e.g., carboxylates, sulfonates) to the PPG structure. For coumarin-based PPGs, bromo-substitution has been used to lower the pKa of a hydroxyl group, enhancing deprotonation and water solubility at physiological pH.[18]

Quantitative Data on Quantum Yields

The following tables summarize the quantum yields of common photolabile protecting groups under various conditions.

Table 1: Quantum Yields of Nitrobenzyl-Based PPGs

Photolabile Protecting GroupLeaving GroupWavelength (nm)SolventQuantum Yield (Φ)Reference(s)
2-NitrobenzylCarbonate365Dioxane/Water0.033[4]
2,6-DinitrobenzylCarbonate365Dioxane/Water0.12[4]
4,5-Dimethoxy-2-nitrobenzyl (NV)-305-0.16[5]
4,5-Dimethoxy-2-nitrobenzyl (NV)-365-0.006[5]
Nitrobiphenyl with Carbazole---0.2[15]
Nitrobiphenyl with Phenothiazine---0.1[15]

Table 2: Quantum Yields of Carbonyl-Based PPGs

Photolabile Protecting GroupLeaving GroupWavelength (nm)SolventQuantum Yield (Φ)Reference(s)
p-Hydroxyphenacyl (pHP)General--0.1 - 0.4[4]
p-Hydroxyphenacyl (pHP)Tosylate--~1.0[4]
p-Hydroxyphenacyl (pHP)GABA (pH 5)300CH3CN/H2O0.24[9]
p-Hydroxyphenacyl (pHP)GABA (pH 7.3)300CH3CN/H2O0.12[9]
o-HydroxyphenacylGeneral--0.1 - 0.3[4]
3',5'-Dimethoxybenzoin (DMB)---up to 0.64[4]

Table 3: Quantum Yields of Coumarin-Based PPGs

Photolabile Protecting GroupLeaving GroupWavelength (nm)SolventQuantum Yield (Φ)Reference(s)
7-Amino-coumarylmethylPhosphates--0.03 - 0.2[18]
Allylic CoumarinAcetate400Water/MeCN0.27[11]
Primary CoumarinAcetate400Water/MeCN~0.017[11]
Allylic CoumarinCarbamate-Water/MeCN>35-fold increase vs primary[11][12]

Table 4: Quantum Yields of BODIPY-Based PPGs

Photolabile Protecting GroupLeaving GroupWavelength (nm)SolventQuantum Yield (Φ)Reference(s)
First-generation BODIPYAcetic Acid>500MeOHLower than o-nitrobenzyl[19]
Second-generation BODIPYVariousVisible/NIR-Much higher than first-generation[14][20]

Experimental Protocols

Protocol: Measurement of Uncaging Quantum Yield by the Relative Method

This protocol describes the determination of the uncaging quantum yield of a photolabile protecting group relative to a well-characterized chemical actinometer.

1. Materials and Equipment:

  • Spectrophotometer (for absorbance measurements)

  • Spectrofluorometer or a custom photolysis setup with a monochromatic light source (laser or lamp with a monochromator)

  • Quartz cuvettes

  • Your caged compound

  • Chemical actinometer with a known quantum yield at the desired wavelength (e.g., potassium ferrioxalate)

  • High-purity solvents

  • Analytical software for data processing

2. Experimental Procedure:

Step 1: Preparation of Solutions

  • Prepare a stock solution of your caged compound in a suitable solvent.

  • Prepare a series of dilutions from the stock solution.

  • Prepare a stock solution of the chemical actinometer in the appropriate solvent system.

  • Prepare a series of dilutions of the actinometer.

Step 2: Absorbance Measurements

  • Using the spectrophotometer, measure the absorbance of each dilution of your caged compound and the actinometer at the intended photolysis wavelength.

  • The absorbance of the solutions used for photolysis should be kept low (typically < 0.1) to ensure uniform light absorption and avoid inner filter effects.[17]

Step 3: Photolysis

  • Place a known volume of your caged compound solution in a quartz cuvette.

  • Irradiate the solution with monochromatic light at the chosen wavelength for a specific period. Ensure the light source is stable.

  • Repeat the irradiation for the same duration with a solution of the chemical actinometer having a similar absorbance at the irradiation wavelength.

  • The extent of photoconversion should be kept low (typically < 10%) to simplify the kinetics.

Step 4: Analysis of Photoproducts

  • After photolysis, determine the concentration of the released substrate or the disappearance of the caged compound. This can be done using various analytical techniques such as HPLC, LC-MS, or by monitoring changes in the UV-Vis absorption spectrum if the photoproducts have distinct spectral features.

  • For the chemical actinometer, follow the established protocol for quantifying the amount of photoproduct formed (e.g., for potassium ferrioxalate, this involves a colorimetric reaction with 1,10-phenanthroline).

Step 5: Calculation of Quantum Yield

The relative quantum yield (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_actinometer * (N_sample / N_actinometer) * (f_actinometer / f_sample)

Where:

  • Φ_actinometer is the known quantum yield of the actinometer.

  • N_sample is the number of moles of the photoproduct from your sample.

  • N_actinometer is the number of moles of the photoproduct from the actinometer.

  • f_sample is the fraction of light absorbed by your sample.

  • f_actinometer is the fraction of light absorbed by the actinometer.

The fraction of light absorbed (f) is calculated as f = 1 - 10^(-A), where A is the absorbance at the photolysis wavelength.

Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep_sample Prepare Sample Solutions abs_measure Measure Absorbance (A < 0.1) prep_sample->abs_measure prep_act Prepare Actinometer Solutions prep_act->abs_measure photolysis Photolysis (Monochromatic Light) abs_measure->photolysis analysis Analyze Photoproducts (HPLC, LC-MS, etc.) photolysis->analysis calc_qy Calculate Quantum Yield (Φ) analysis->calc_qy

Caption: Workflow for relative quantum yield measurement.

Troubleshooting_Low_Quantum_Yield cluster_compound Compound-Related Issues cluster_conditions Experimental Conditions start Low Quantum Yield Observed purity Check Purity start->purity Is the compound pure? solvent_ph Optimize Solvent/pH start->solvent_ph Are conditions optimal? leaving_group Evaluate Leaving Group purity->leaving_group structure Modify PPG Structure leaving_group->structure wavelength Verify Wavelength solvent_ph->wavelength concentration Check Concentration wavelength->concentration oxygen Degas Solution concentration->oxygen

Caption: Troubleshooting logic for low quantum yield.

References

minimizing cellular damage during in-vivo uncaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers conducting in-vivo uncaging experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize cellular damage and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of cellular damage during in-vivo uncaging experiments?

A1: Cellular damage, often referred to as photodamage or phototoxicity, is a major concern in in-vivo uncaging. The primary sources of this damage are:

  • Direct UV Damage: Although two-photon excitation uses near-infrared (NIR) light, there can still be some level of UV-like damage, especially at high laser powers. High-energy UV photons can be directly absorbed by cellular components, leading to the formation of reactive oxygen species (ROS).[1][2]

  • Reactive Oxygen Species (ROS) Production: The interaction of the excitation light with endogenous or exogenous fluorophores (including the caged compound itself) can generate ROS.[2] These highly reactive molecules can damage proteins, lipids, and nucleic acids, leading to cellular stress and apoptosis.

  • Thermal Damage: High laser power can cause localized heating in the tissue, potentially leading to thermal damage and cell death.[3] This is particularly a concern with high repetition rate lasers.

  • Caged Compound Toxicity: The caged compound itself, even before uncaging, can sometimes have off-target pharmacological effects.[4][5] For example, MNI-glutamate can act as a GABA-A receptor antagonist.[4] The byproducts of the uncaging reaction can also be toxic to cells.[1]

Q2: How can I tell if my cells are being damaged during an uncaging experiment?

A2: Several indicators can suggest cellular damage:

  • Morphological Changes: Look for signs of cellular stress such as membrane blebbing, vacuolization, or dendritic swelling and fragmentation under the microscope.

  • Functional Changes: A decline in normal physiological responses, such as a decrease in neuronal firing rate or a change in synaptic plasticity, can indicate damage. A gradual reduction in the amplitude of uncaging-evoked postsynaptic currents (uEPSCs) over time can also be a sign of photodamage.[6]

  • Increased Autofluorescence: Damaged cells often exhibit increased autofluorescence.

  • Cell Viability Assays: Post-experiment histological analysis using cell viability stains (e.g., Propidium Iodide or TUNEL assay) can confirm cell death.

Q3: What is two-photon uncaging, and how does it help minimize cellular damage?

A3: Two-photon (2P) uncaging is a technique that uses the principle of two-photon excitation to release a biologically active molecule from an inert "caged" precursor.[7][8] Instead of using a single high-energy UV photon, 2P uncaging uses two lower-energy (typically near-infrared) photons that arrive at the focal point nearly simultaneously.[7][8]

This approach offers several advantages for minimizing cellular damage:

  • Increased Penetration Depth: NIR light scatters less in biological tissue than UV light, allowing for deeper penetration into the sample.[3]

  • Reduced Out-of-Focus Excitation: Two-photon absorption is a non-linear process that is highly localized to the focal volume of the microscope objective.[1][7][8] This minimizes excitation and potential damage to the surrounding tissue.

  • Lower Phototoxicity: The use of lower-energy NIR photons reduces the likelihood of direct absorption by cellular components outside the focal volume, thus decreasing phototoxicity.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
No or weak uncaging response - Insufficient laser power at the sample. - Inefficient caged compound. - Incorrect uncaging wavelength. - Low concentration of the caged compound at the target site.[6] - Photobleaching of the caged compound.- Optimize Laser Power: Gradually increase the laser power while monitoring for signs of photodamage. Use the minimum power necessary to elicit a reliable response. - Choose an Efficient Caged Compound: Select a caged compound with a high two-photon absorption cross-section and quantum yield.[1][4] - Verify Wavelength: Ensure the laser is tuned to the optimal two-photon excitation wavelength for your caged compound.[7] - Increase Concentration: If possible, increase the concentration of the caged compound. However, be mindful of potential off-target effects.[4][6] - Minimize Pre-Experiment Light Exposure: Protect the caged compound solution from light to prevent premature uncaging and degradation.[1]
Evidence of cellular damage (e.g., blebbing, swelling) - Excessive laser power. - Prolonged or repeated laser exposure. - High concentration of the caged compound leading to toxicity.[4] - Phototoxicity from the caged compound or its byproducts.[1]- Reduce Laser Power and Exposure: Use the lowest laser power and the shortest pulse duration that still produces a reliable uncaging effect.[9] - Optimize Stimulation Protocol: Use longer intervals between uncaging events to allow for cellular recovery.[9] - Lower Caged Compound Concentration: Use the lowest effective concentration of the caged compound. - Consider a Different Caged Compound: Some caged compounds are less phototoxic than others. Research and test alternative compounds.[9][10]
Gradual decrease in uncaging response over time - Photobleaching of the caged compound in the focal volume. - Cellular damage leading to a decline in responsiveness. - Depletion of the caged compound at the target site.- Replenish Caged Compound: If using local perfusion, ensure a constant supply of fresh caged compound. - Monitor Cell Health: Check for morphological or functional signs of damage. If damage is suspected, reduce laser power or exposure time. - Use a Recirculating Bath with Caution: Be aware that photolysis byproducts can accumulate in a recirculating system.[1]
High background uncaging (out-of-focus effects) - Using a one-photon uncaging system. - High laser power leading to some out-of-focus two-photon excitation. - Spontaneous hydrolysis of the caged compound.[11]- Switch to a Two-Photon System: Two-photon excitation provides superior spatial localization.[1] - Optimize Laser Power: Use the minimum necessary laser power. - Choose a Stable Caged Compound: Select a caged compound with a low rate of spontaneous hydrolysis.[11] Some newer compounds are designed for increased stability.

Data Summary Tables

Table 1: Recommended Laser Parameters for Two-Photon Glutamate Uncaging

ParameterRecommended RangeNotes
Wavelength 720 - 800 nmOptimal wavelength depends on the specific caged glutamate compound (e.g., MNI-Glu, RuBi-Glu).[6][7][9]
Laser Power at Sample 5 - 50 mWThis is highly dependent on the depth of the target, the objective's numerical aperture, and the specific caged compound.[4][6] Power should be empirically determined.
Pulse Duration 0.5 - 5 msShorter pulse durations are generally preferred to minimize thermal effects.[6][9]
Repetition Rate 0.5 - 2 HzHigher frequencies can increase the risk of photodamage.[4]

Table 2: Properties of Common Caged Glutamate Compounds

Caged CompoundTypical Uncaging Wavelength (2P)Key FeaturesPotential Issues
MNI-Glutamate ~720 nm[6][7]Widely used, commercially available.Can act as a GABA-A receptor antagonist at high concentrations.[4][5]
RuBi-Glutamate ~800 nm[9]Can be excited by visible light (one-photon) and has high quantum efficiency.[9]Less commonly used than MNI-glutamate.
CDNI-Glutamate ~720-740 nm[7]A simple nitroaromatic caged compound.May have lower two-photon cross-sections compared to others.
DEAC450-Glutamate ~900 nm[7]Allows for two-color experiments with blue-sensitive probes.Less common and may not be as readily available.

Experimental Protocols

Protocol 1: Assessing Cell Viability Post-Uncaging

This protocol provides a general framework for assessing cell health after an in-vivo uncaging experiment using a fluorescent viability dye like Propidium Iodide (PI).

  • Animal Preparation and Uncaging Experiment:

    • Perform the in-vivo uncaging experiment according to your established protocol.

    • Include a control region in the same animal that is not exposed to the uncaging laser but is otherwise treated identically.

  • Tissue Collection and Preparation:

    • Following the experiment, perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) to fix the tissue.

    • Carefully dissect the brain or relevant tissue and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.

    • Freeze the tissue and cut into sections (e.g., 30-50 µm) using a cryostat or vibratome.

  • Staining:

    • Wash the tissue sections with PBS.

    • Permeabilize the sections with a solution of 0.25% Triton X-100 in PBS for 10-15 minutes (optional, depending on the target).

    • Incubate the sections with a solution of Propidium Iodide (e.g., 1-5 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light. PI will stain the nuclei of dead or dying cells with compromised membranes.

    • (Optional) Co-stain with a nuclear counterstain like DAPI to visualize all cell nuclei.

  • Imaging and Analysis:

    • Mount the stained sections on slides with an anti-fade mounting medium.

    • Image the sections using a fluorescence microscope with the appropriate filter sets for PI and DAPI.

    • Quantify the number of PI-positive cells in the uncaging region and the control region.

    • An increase in the number of PI-positive cells in the uncaging region compared to the control region indicates cellular damage.

Protocol 2: Calibration of Uncaging Laser Power

This protocol helps determine the minimum laser power required for effective uncaging while minimizing photodamage.

  • Prepare a Test Sample:

    • Use a brain slice preparation or a fluorescent bead sample to calibrate the laser power. For a more direct in-vivo calibration, a fluorescent dye can be applied to the brain surface to estimate the point spread function.[6]

  • Initial Laser Power Setting:

    • Start with a very low laser power (e.g., 1-5 mW at the objective).

  • Uncaging and Response Measurement:

    • Deliver a short uncaging pulse (e.g., 1 ms).

    • Measure the response. In a brain slice, this could be the amplitude of the uncaging-evoked postsynaptic current (uEPSC) recorded via patch-clamp.[4] With a fluorescent dye, this would be the fluorescence intensity at the focal point.

  • Iterative Power Increase:

    • Gradually increase the laser power in small increments (e.g., 2-5 mW).

    • At each power level, repeat the uncaging pulse and measure the response.

    • Plot the response amplitude as a function of laser power.

  • Determine Optimal Power:

    • The optimal laser power is typically in the rising phase of the power-response curve, just before it starts to saturate. This ensures a reliable response without using excessive power that could lead to photodamage.

    • Simultaneously, monitor the health of the cell or the integrity of the fluorescent bead. Look for any signs of damage as the power is increased.

  • In-Vivo Application:

    • Start with the optimized power determined from the calibration. Be aware that scattering in deep tissue in-vivo may require a higher power than in slices.[6] An exponential function can be used to estimate the required power increase with depth.[6]

Visualizations

G cluster_0 Sources of Cellular Damage High_Laser_Power High Laser Power ROS Reactive Oxygen Species (ROS) High_Laser_Power->ROS Direct_UV_Damage Direct UV-like Damage High_Laser_Power->Direct_UV_Damage Thermal_Damage Thermal Damage High_Laser_Power->Thermal_Damage Caged_Compound Caged Compound Off_Target_Effects Off-Target Effects Caged_Compound->Off_Target_Effects Byproduct_Toxicity Byproduct Toxicity Caged_Compound->Byproduct_Toxicity Cellular_Damage Cellular Damage (Apoptosis, Necrosis) ROS->Cellular_Damage Direct_UV_Damage->Cellular_Damage Thermal_Damage->Cellular_Damage Off_Target_Effects->Cellular_Damage Byproduct_Toxicity->Cellular_Damage

Caption: Key contributors to cellular damage in uncaging experiments.

G cluster_1 Troubleshooting Workflow for Poor Uncaging Efficiency Start Low/No Uncaging Response Check_Power Increase Laser Power? Start->Check_Power Check_Wavelength Correct Wavelength? Check_Power->Check_Wavelength No Monitor_Damage Monitor for Photodamage Check_Power->Monitor_Damage Yes Check_Compound Increase Compound Concentration? Check_Wavelength->Check_Compound No Success Successful Uncaging Check_Wavelength->Success Yes Consider_New_Compound Consider Different Caged Compound Check_Compound->Consider_New_Compound No Check_Compound->Success Yes Monitor_Damage->Success

Caption: A logical workflow for troubleshooting inefficient uncaging.

G cluster_2 Experimental Workflow for Assessing Phototoxicity Experiment In-Vivo Uncaging Experiment Tissue_Processing Tissue Fixation & Sectioning Experiment->Tissue_Processing Control Control Region (No Uncaging) Control->Tissue_Processing Staining Viability Staining (e.g., PI) Tissue_Processing->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify Cell Death Imaging->Analysis Conclusion Assess Phototoxicity Analysis->Conclusion

Caption: A streamlined process for evaluating cellular damage post-experiment.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis: 3-(2-Nitrophenyl)propanoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 3-(2-Nitrophenyl)propanoic acid in comparison to structurally related molecules. This guide provides predicted spectral data for the target molecule and experimental data for analogs, supported by a standardized experimental protocol.

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Among the suite of analytical techniques employed, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, provides unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the predicted 1H NMR spectrum of this compound and compares it with the experimental spectra of key structural analogs: 3-phenylpropanoic acid, 2-nitrotoluene, and propanoic acid.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the propanoic acid chain protons. The electron-withdrawing nature of the ortho-nitro group is expected to significantly influence the chemical shifts of the aromatic protons, leading to a downfield shift compared to unsubstituted benzene. The protons of the propanoic acid moiety will also display characteristic shifts and coupling patterns.

Comparative Spectral Data

The following table summarizes the predicted 1H NMR data for this compound and the experimental data for its structural analogs. This comparative data facilitates a deeper understanding of the influence of the nitro group and the phenyl ring on the chemical environment of the protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3'~ 7.9 - 8.1Doublet~ 8.0
(Predicted)H-4', H-5', H-6'~ 7.4 - 7.7Multiplet-
-CH2- (β to COOH)~ 3.2 - 3.4Triplet~ 7.5
-CH2- (α to COOH)~ 2.8 - 3.0Triplet~ 7.5
-COOH> 10.0Singlet (broad)-
3-Phenylpropanoic acid Aromatic (5H)7.17 - 7.34Multiplet-
-CH2- (β to COOH)2.97Triplet7.8
-CH2- (α to COOH)2.69Triplet7.8
2-Nitrotoluene H-37.93Doublet of doublets8.1, 1.4
H-4, H-57.33Multiplet-
H-67.49Triplet7.7
-CH32.57Singlet-
Propanoic acid -COOH11.7Singlet (broad)-
-CH2-2.38Quartet7.4
-CH31.16Triplet7.4

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution 1H NMR spectrum is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution into a clean 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.

  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants.

1H NMR Experimental Workflow

The following diagram illustrates the general workflow for a 1H NMR experiment, from sample preparation to spectral analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_calibrate Phase and Calibrate ft->phase_calibrate integrate Integrate Signals phase_calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for 1H NMR Spectroscopy.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-Nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the anticipated mass spectrometric behavior of 3-(2-Nitrophenyl)propanoic acid against alternative analytical methodologies, supported by established fragmentation principles and experimental data from analogous compounds.

This document will delve into the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, drawing parallels with the known fragmentation of 3-phenylpropanoic acid to highlight the influence of the nitro group. Furthermore, it will present High-Performance Liquid Chromatography (HPLC) as a complementary analytical technique and provide detailed experimental protocols.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound under electron ionization is expected to be governed by the interplay of its three key structural features: the carboxylic acid group, the alkyl chain, and the ortho-substituted nitrophenyl ring. The molecular ion ([M]⁺˙) is anticipated at an m/z of 195, corresponding to its molecular weight.

Key predicted fragmentation pathways include:

  • Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH), which would result in a fragment ion at m/z 150.[1]

  • Decarboxylation: The expulsion of a neutral carbon dioxide molecule (CO₂) from the molecular ion would lead to a fragment at m/z 151.

  • Loss of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (•NO₂), yielding a fragment at m/z 149.

  • Loss of Nitric Oxide: The loss of a nitric oxide radical (•NO) can also occur from the molecular ion, producing a fragment at m/z 165.

  • The "Ortho Effect": The presence of the nitro group in the ortho position to the propanoic acid side chain can induce specific rearrangements. One such possibility is the intramolecular transfer of a hydrogen atom from the side chain to the nitro group, followed by the elimination of a water molecule (H₂O), resulting in a fragment at m/z 177.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the carboxyl group is a common fragmentation for carboxylic acids.[1] For this compound, this would lead to the formation of a resonance-stabilized benzylic-type cation.

  • McLafferty Rearrangement: While less likely due to the aromatic ring, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could be considered.[2]

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Fragmentation_of_3-(2-Nitrophenyl)propanoic_acid M [C₉H₉NO₄]⁺˙ m/z 195 Molecular Ion F150 [C₉H₈O₂]⁺˙ m/z 150 M->F150 - •COOH F151 [C₉H₉O₂]⁺ m/z 151 M->F151 - CO₂ F149 [C₉H₉O₂]⁺ m/z 149 M->F149 - •NO₂ F165 [C₉H₉O₃]⁺ m/z 165 M->F165 - •NO F177 [C₉H₇NO₃]⁺˙ m/z 177 M->F177 - H₂O (ortho effect)

Figure 1: Predicted EI-MS fragmentation of this compound.

Comparative Analysis: 3-Phenylpropanoic Acid

To understand the influence of the nitro group on the fragmentation pattern, a comparison with 3-phenylpropanoic acid is insightful. The mass spectrum of 3-phenylpropanoic acid is well-documented. Its molecular ion appears at m/z 150.

The fragmentation of 3-phenylpropanoic acid is dominated by:

  • Loss of the Carboxyl Group: Similar to its nitrated counterpart, a major fragmentation is the loss of the •COOH group, leading to a fragment at m/z 105.

  • Decarboxylation: The loss of CO₂ results in a fragment at m/z 106.

  • Benzylic Cleavage: Cleavage of the bond between the alpha and beta carbons results in the formation of the tropylium ion at m/z 91.

The table below summarizes the key fragment ions for both compounds, highlighting the diagnostic fragments introduced by the nitro group.

Fragment Ion (m/z) Proposed Structure/Loss for this compound Proposed Structure/Loss for 3-Phenylpropanoic acid
195Molecular Ion [M]⁺˙-
177[M - H₂O]⁺˙-
165[M - •NO]⁺-
151[M - CO₂]⁺-
150[M - •COOH]⁺˙Molecular Ion [M]⁺˙
149[M - •NO₂]⁺-
105-[M - •COOH]⁺
106-[M - CO₂]⁺˙
91-[C₇H₇]⁺ (Tropylium ion)

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

While mass spectrometry provides structural information, HPLC is a powerful technique for the separation, identification, and quantification of this compound, especially in complex mixtures. A reverse-phase HPLC method would be a suitable alternative or complementary technique.

An exemplary HPLC workflow is depicted below:

HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC System Sample->Injection Column Separation on C18 Column (Isocratic or Gradient Elution) Injection->Column Detection UV Detection (e.g., at 254 nm) Column->Detection Data Data Analysis (Quantification and Identification) Detection->Data

Figure 2: General workflow for HPLC analysis.

Experimental Protocols

Mass Spectrometry (GC-MS) Protocol

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization would involve the following steps. Note that derivatization to a more volatile ester (e.g., methyl ester) is often necessary for carboxylic acids.

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).

    • Add a derivatizing agent such as diazomethane or perform Fischer esterification with methanol and a catalytic amount of acid.

    • Neutralize the reaction mixture and extract the methyl ester into an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC) Protocol

A typical HPLC protocol for the analysis of this compound would be as follows:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for better peak shape). For example, a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

References

comparing 2-nitrobenzyl with other photolabile protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Photolabile Protecting Groups for Researchers and Drug Development Professionals: Featuring the 2-Nitrobenzyl Group

In the fields of chemical biology, pharmacology, and materials science, photolabile protecting groups (PPGs), also known as caging groups, are indispensable tools for exerting precise spatiotemporal control over the activity of molecules. By masking a specific functional group of a molecule, its biological activity is temporarily inhibited. The activity can be restored on-demand by irradiation with light of a specific wavelength, leading to the cleavage of the PPG. This guide provides a detailed comparison of the widely used 2-nitrobenzyl (o-NB) protecting group with other common classes of PPGs, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Key Photolabile Protecting Groups

The efficacy of a PPG is determined by several key photophysical parameters: the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε) at that wavelength, and the quantum yield of uncaging (Φu).[1] The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the overall uncaging efficiency, a critical metric for practical applications.[1] An ideal PPG exhibits a long absorption wavelength to minimize cellular damage and enhance tissue penetration, a high molar extinction coefficient for efficient light absorption, and a high quantum yield for effective release of the caged molecule.[1][2]

The following table summarizes the performance characteristics of several popular classes of photolabile protecting groups, providing a basis for selecting the most appropriate PPG for a given application.

Protecting Group ClassExample Compoundλmax (nm)ε (M⁻¹cm⁻¹)ΦuSolvent/Conditions
o-Nitrobenzyl o-Nitrobenzyl (ONB)~280-3505,000-15,0000.01-0.5Various
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~5,0000.01-0.1Various
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)~365~2300.41Methanol
Coumarin-Based (7-Diethylamino-coumarin-4-yl)methyl (DEACM)~380-400~20,000-40,0000.002-0.2Aqueous solutions
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~370-390~15,000-20,0000.1-0.3Aqueous solutions
Phenacyl-Based Phenacyl~250-280~10,000-15,0000.1-0.4Various
p-Hydroxyphenacyl (pHP)~275-320~10,000-20,0000.1-0.4Aqueous solutions
3',5'-Dimethoxybenzoin (DMB)~254~15,000up to 0.64Dioxane/Water
BODIPY-Based BODIPY-caged compounds~500-650>70,0000.01-0.5Various
Nitroindoline-Based 5,7-Dinitroindolinyl (DNI)~360~10,0000.01-0.1Aqueous solutions

Note: The values presented are approximate and can vary significantly depending on the specific substrate being protected, the solvent system, pH, and the presence of other molecules.

In-depth Look at the 2-Nitrobenzyl Group and its Alternatives

o-Nitrobenzyl (o-NB) and its Derivatives

The ortho-nitrobenzyl group is one of the most widely used PPGs due to its synthetic accessibility and versatility in protecting a wide range of functional groups, including alcohols, amines, carboxylates, and phosphates.[3][4] The photolysis of o-NB protected compounds typically occurs upon irradiation with UV light in the range of 300-360 nm.

Advantages:

  • Well-established chemistry and synthetic accessibility.

  • Broad applicability for protecting various functional groups.[3]

  • Relatively stable under physiological conditions in the dark.[2]

Disadvantages:

  • Requires UV irradiation, which can be damaging to biological samples.

  • The photolysis byproducts, such as o-nitrosobenzaldehyde, can be reactive and may absorb at the same wavelength as the parent compound, leading to an "inner filter" effect.

  • Quantum yields can be modest and are highly dependent on the leaving group and substitution on the benzyl ring.[5]

Derivatives such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) were developed to red-shift the absorption maximum to longer, less damaging wavelengths.[1] Other modifications, like the introduction of a methyl group at the benzylic position (e.g., in NPPOC), can increase the rate of cleavage.[6]

Coumarin-Based PPGs

Coumarin-based PPGs have gained popularity due to their longer-wavelength absorption profiles, often extending into the visible light spectrum (400-500 nm).[2] This makes them particularly suitable for applications in living cells where UV light is a concern.

Advantages:

  • Excitation with visible light, which is less phototoxic to cells.[2]

  • High molar extinction coefficients, allowing for efficient light absorption.

  • Some derivatives exhibit fluorescence, which can be used to monitor the uncaging process.

Disadvantages:

  • The synthesis of coumarin-based PPGs can be more complex than that of o-NB derivatives.

  • The stability of the protected compound can be an issue, and they often require a carbonate or carbamate linker.[2]

  • Quantum yields can be low, although recent research has focused on improving this through structural modifications.[2]

Phenacyl and Benzoin-Based PPGs

Phenacyl and benzoin derivatives are another important class of PPGs, often used for the protection of carboxylic acids, phosphates, and sulfonates.[3] They are typically cleaved with UV light. The p-hydroxyphenacyl (pHP) group is a notable example that undergoes a photo-Favorskii rearrangement, leading to clean photoproducts.[3] The 3',5'-dimethoxybenzoin (DMB) group can exhibit very high quantum yields under certain conditions.[3]

Advantages:

  • Can provide high quantum yields of uncaging.[3]

  • The pHP group in particular offers clean photochemistry with non-interfering byproducts.[3]

Disadvantages:

  • Generally require UV irradiation for cleavage.

  • The reactivity can be highly dependent on the leaving group.[3]

BODIPY-Based PPGs

Boron-dipyrromethene (BODIPY)-based PPGs are a more recent development, offering excitation with visible to near-infrared (NIR) light.[2]

Advantages:

  • Very high molar extinction coefficients.[2]

  • Excitation at long wavelengths, enabling deeper tissue penetration and reduced phototoxicity.[2]

  • High uncaging efficiencies have been reported.[2]

Disadvantages:

  • Synthetically challenging to prepare.

  • The large, hydrophobic nature of the BODIPY core can affect the solubility and biological properties of the caged compound.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of a 2-Nitrobenzyl Protected Compound

This protocol provides a general guideline for the photolytic deprotection of a substrate in solution. The optimal conditions, including solvent, concentration, and irradiation time, will need to be determined empirically for each specific compound.

Materials:

  • 2-Nitrobenzyl protected compound

  • An appropriate solvent (e.g., methanol, acetonitrile, aqueous buffer)

  • A UV light source (e.g., mercury arc lamp, UV LED) with a suitable filter to isolate the desired wavelength (e.g., 365 nm)

  • Quartz cuvette or other UV-transparent reaction vessel

  • Stirring apparatus (e.g., magnetic stir bar and stir plate)

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)

Procedure:

  • Prepare a solution of the 2-nitrobenzyl protected compound in the chosen solvent at a known concentration (e.g., 0.1-1 mM).

  • Transfer the solution to the quartz cuvette or reaction vessel.

  • If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can sometimes quench the excited state.

  • Place the reaction vessel in a position where it will be uniformly irradiated by the UV light source.

  • Begin stirring the solution to ensure homogeneity.

  • Turn on the UV light source to initiate the photolysis reaction.

  • At regular time intervals, withdraw small aliquots of the reaction mixture for analysis.

  • Analyze the aliquots using a suitable analytical technique (e.g., HPLC) to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Continue the irradiation until the desired level of conversion is achieved.

  • Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by standard methods (e.g., chromatography) if necessary.

Protocol 2: Determination of the Quantum Yield of Uncaging

The quantum yield (Φu) is a measure of the efficiency of a photochemical reaction and is defined as the ratio of the number of molecules undergoing a specific event (i.e., uncaging) to the number of photons absorbed by the system.

Materials:

  • Caged compound of interest

  • A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate for UV wavelengths)

  • UV-Vis spectrophotometer

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

  • Two identical quartz cuvettes

Procedure:

  • Actinometry:

    • Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).

    • Fill one quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a specific period (t). Ensure that the absorbance of the solution at the irradiation wavelength is high enough to absorb most of the incident light.

    • After irradiation, develop the actinometer solution according to the established protocol (e.g., by adding a solution of 1,10-phenanthroline and a buffer to form a colored complex with the Fe²⁺ ions produced).

    • Measure the absorbance of the colored complex at its λmax (e.g., 510 nm for the ferrioxalate/phenanthroline system).

    • Calculate the number of photons absorbed using the known quantum yield of the actinometer and the amount of photoproduct formed (determined from the absorbance measurement and the molar extinction coefficient of the colored complex). This gives the photon flux of the light source.

  • Sample Photolysis:

    • Prepare a solution of the caged compound in the same solvent that will be used for the application. The concentration should be adjusted so that the absorbance at the irradiation wavelength is similar to that of the actinometer solution.

    • Fill the second, identical quartz cuvette with the caged compound solution.

    • Irradiate this solution under the exact same conditions (same light source, geometry, and time, t) as the actinometer.

    • Determine the number of moles of the caged compound that have been photolyzed. This can be done by analyzing the solution before and after irradiation using a quantitative method such as HPLC or by monitoring the change in absorbance at a wavelength where the reactant and product have different molar extinction coefficients.

  • Calculation of Quantum Yield:

    • The quantum yield of uncaging (Φu) is calculated using the following formula:

      Φu = (moles of caged compound photolyzed) / (moles of photons absorbed)

    • The moles of photons absorbed by the sample can be determined from the actinometry experiment, correcting for any difference in the fraction of light absorbed by the sample and the actinometer if their absorbances were not identical.

Visualizing the Processes

Uncaging Mechanism of the 2-Nitrobenzyl Group

The photolysis of 2-nitrobenzyl compounds proceeds through a well-established intramolecular redox reaction, often referred to as a Norrish Type II-like reaction.

Uncaging_Mechanism Start o-Nitrobenzyl Protected Substrate Excited Excited State (n,π*) Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Product Released Substrate Cyclic->Product Cleavage Byproduct o-Nitrosobenzaldehyde Cyclic->Byproduct Cleavage

Caption: Photochemical cleavage mechanism of a 2-nitrobenzyl photolabile protecting group.

General Experimental Workflow for PPG Evaluation

The systematic evaluation of a new photolabile protecting group involves several key steps, from synthesis to the determination of its photochemical properties.

PPG_Workflow Synthesis Synthesis of Caged Compound Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Photolysis Photolysis Experiment Purification->Photolysis Analysis Analysis of Photoproducts (HPLC, LC-MS) Photolysis->Analysis QuantumYield Quantum Yield Determination Analysis->QuantumYield Evaluation Evaluation of Performance QuantumYield->Evaluation

Caption: A typical workflow for the synthesis and evaluation of a photolabile protecting group.

References

Validating the Purity of 3-(2-Nitrophenyl)propanoic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 3-(2-Nitrophenyl)propanoic acid purity. The following sections detail experimental protocols, present comparative data, and offer visualizations to support your analytical method development and validation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its reliability and wide range of applications in assessing the purity of drug substances.[1][2] It is particularly effective for the analysis of small molecule pharmaceuticals, including the identification and quantification of impurities and degradation products.[1] The development of robust HPLC methods is essential for meeting both scientific and regulatory standards in the pharmaceutical industry.[3]

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is crucial for accurately determining the purity of this compound. Below is a comparison of two potential reversed-phase HPLC methods. Method A represents a standard approach, while Method B is an optimized alternative designed for improved resolution and sensitivity.

ParameterMethod A: Standard IsocraticMethod B: Optimized Gradient
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic: 60:40 (A:B)0-15 min: 30-70% B; 15-20 min: 70% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL
Detection UV at 254 nmUV at 254 nm
Run Time 20 min25 min

Method B, with its phenyl-hexyl stationary phase, can offer alternative selectivity for aromatic compounds like this compound and its potential impurities. The use of formic acid makes it compatible with mass spectrometry (MS) for impurity identification.[4]

Experimental Protocols

A detailed protocol for the validation of the chosen HPLC method is outlined below. This protocol is based on established guidelines for analytical method validation.

1. System Suitability: Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution of this compound multiple times.

  • Procedure: Inject the working standard solution (e.g., 100 µg/mL) six times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.

2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample spiked with known related substances.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatogram.

3. Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Prepare a series of at least five concentrations of this compound (e.g., from 1 µg/mL to 200 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area versus concentration) should be greater than 0.999.

4. Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known sample with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Procedure:

    • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The RSD for the results should be not more than 2.0%.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Visualizing the Workflow and a Relevant Pathway

To better understand the logical flow of the validation process and the potential context of the compound, the following diagrams are provided.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis & Reporting MD Method Development MO Method Optimization MD->MO SS System Suitability MO->SS SP Specificity SS->SP LN Linearity SP->LN AC Accuracy LN->AC PR Precision AC->PR RB Robustness PR->RB SA Sample Analysis RB->SA DR Data Review & Report SA->DR

Caption: Workflow for HPLC Method Validation.

G cluster_0 Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Compound 3-(2-Nitrophenyl)propanoic Acid Derivative Compound->Kinase2 Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

References

A Comparative Analysis of Ortho, Meta, and Para-Nitrophenylpropanoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers of nitrophenylpropanoic acid. These compounds are of significant interest in medicinal chemistry and materials science due to the influence of the nitro group's position on their physicochemical properties, reactivity, and biological activity. This document summarizes key quantitative data, outlines experimental protocols, and explores the underlying chemical principles governing the behavior of these isomers.

Physicochemical Properties

The position of the electron-withdrawing nitro group on the phenyl ring significantly impacts the physicochemical properties of nitrophenylpropanoic acid isomers. These differences are critical for predicting their behavior in various chemical and biological systems.

A summary of the key physicochemical properties is presented in the table below. The acidity (pKa) of the carboxylic acid is influenced by the electronic effects of the nitro group. The para and ortho isomers are expected to be more acidic than the meta isomer due to the direct resonance-based electron-withdrawing effect of the nitro group, which stabilizes the carboxylate anion. The melting point is affected by the crystal lattice packing, which is influenced by the isomer's symmetry. The para isomer, with its higher symmetry, exhibits a significantly higher melting point.

PropertyOrtho-Nitrophenylpropanoic AcidMeta-Nitrophenylpropanoic AcidPara-Nitrophenylpropanoic Acid
Molecular Formula C₉H₉NO₄C₉H₉NO₄C₉H₉NO₄
Molecular Weight 195.17 g/mol 195.17 g/mol 195.17 g/mol
Melting Point (°C) 115110-112167-170
pKa Not Found~4.50 (Predicted)Not Found
Solubility Not FoundSoluble in MethanolNot Found

Synthesis and Reactivity

The synthesis of nitrophenylpropanoic acid isomers typically involves the nitration of phenylpropanoic acid or the use of a pre-nitrated starting material. The specific synthetic route can influence the yield and purity of the desired isomer.

The reactivity of these isomers is largely governed by the electronic effects of the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution, making reactions at the ring more difficult compared to unsubstituted phenylpropanoic acid. The position of the nitro group directs further substitution. For the ortho and para isomers, the nitro group is a meta-director for subsequent electrophilic substitution on the ring, while for the meta isomer, it directs to the ortho and para positions relative to itself (but meta to the propanoic acid side chain).

The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction. The rate of these reactions can be subtly influenced by the electronic effects of the nitro group on the carbonyl carbon's electrophilicity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Nitration Reaction cluster_separation Isomer Separation Phenylpropanoic Acid Phenylpropanoic Acid Nitration Nitration Phenylpropanoic Acid->Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Nitration Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Chromatography/Crystallization Chromatography/Crystallization Isomer Mixture->Chromatography/Crystallization Ortho Isomer Ortho Isomer Chromatography/Crystallization->Ortho Isomer Meta Isomer Meta Isomer Chromatography/Crystallization->Meta Isomer Para Isomer Para Isomer Chromatography/Crystallization->Para Isomer

Biological Activity

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The biological activity of the nitrophenylpropanoic acid isomers is expected to vary depending on the position of the nitro group, which can affect the molecule's interaction with biological targets.

While specific comparative studies on the biological activities of these three isomers are not extensively documented in publicly available literature, research on related nitroaromatic compounds suggests potential for these molecules as bioactive agents. For instance, various nitro-containing ligands and their metal complexes have demonstrated significant antimicrobial and anticancer properties. The nitro group can participate in redox reactions within cells, leading to cytotoxicity.

Further research is required to systematically evaluate and compare the biological effects of the ortho, meta, and para isomers of nitrophenylpropanoic acid. Such studies would be valuable for identifying potential therapeutic applications.

Biological_Screening_Workflow Test Compounds Ortho, Meta, Para Nitrophenylpropanoic Acids Cytotoxicity Assay Cytotoxicity Assay Test Compounds->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Test Compounds->Antimicrobial Assay Cell Lines Cancer & Normal Cell Lines Cell Lines->Cytotoxicity Assay Microbial Strains Bacterial & Fungal Strains Microbial Strains->Antimicrobial Assay IC50 Values IC50 Values Cytotoxicity Assay->IC50 Values MIC/MBC/MFC Values MIC/MBC/MFC Values Antimicrobial Assay->MIC/MBC/MFC Values Mechanism of Action Studies Mechanism of Action Studies Target Identification Target Identification Mechanism of Action Studies->Target Identification IC50 Values->Mechanism of Action Studies MIC/MBC/MFC Values->Mechanism of Action Studies

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of the nitrophenylpropanoic acid isomers. Below are generalized procedures for key experiments.

Synthesis of Nitrophenylpropanoic Acid Isomers

Materials:

  • Phenylpropanoic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluents (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Nitration: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to phenylpropanoic acid with stirring. To this mixture, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC). Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Workup: Filter the crude product and wash with cold water. Dissolve the crude product in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any remaining acid. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of isomers can be separated and purified by column chromatography on silica gel, followed by recrystallization to obtain the pure ortho, meta, and para isomers.

Characterization of Isomers

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification. The propanoic acid side chain will also show characteristic signals.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet or obtain the spectrum using an ATR accessory.

  • Analysis: Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group. The fingerprint region will also show differences between the isomers.

3. Melting Point Determination:

  • Procedure: Use a calibrated melting point apparatus to determine the melting point range of the purified crystals of each isomer. A sharp melting point is indicative of high purity.

Conclusion

The ortho, meta, and para isomers of nitrophenylpropanoic acid exhibit distinct physicochemical properties due to the positional differences of the nitro group. These differences in acidity, melting point, and electronic distribution have significant implications for their reactivity and potential biological activity. This guide provides a foundational comparison to aid researchers and drug development professionals in the selection and application of these versatile chemical compounds. Further experimental investigation into their comparative biological effects is warranted to fully elucidate their therapeutic potential.

Controlling Cellular Processes with Light: A Comparative Guide to Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, caged compounds offer an unparalleled ability to control cellular processes with high spatial and temporal precision. By masking a bioactive molecule with a photolabile protecting group, these compounds allow for the light-induced release of the active molecule, enabling precise manipulation of signaling pathways and other cellular functions.

This guide provides a comparative analysis of the efficacy of different caged compounds in controlling cellular processes. We will delve into their photochemical properties, provide detailed experimental protocols for their use, and visualize key pathways and workflows to aid in experimental design and interpretation.

Performance Comparison of Key Caged Compounds

The efficacy of a caged compound is determined by several key photochemical parameters. The quantum yield (Φ) represents the efficiency of photorelease upon absorption of a photon. The two-photon absorption cross-section (δu) is a measure of the efficiency of two-photon excitation, which is crucial for high-resolution 3D uncaging. The rate of release determines the temporal precision of the experiment, and for caged ions like Ca2+, the dissociation constant (Kd) before and after photolysis dictates the change in free ion concentration.

Caged CompoundBioactive MoleculeCaging GroupQuantum Yield (Φ)Two-Photon Cross-Section (δu) (GM)Release Rate (s⁻¹)Kd Before PhotolysisKd After Photolysis
NPE-caged ATP ATP1-(2-Nitrophenyl)ethyl~0.07[1]~1[2]~220 (pH 7)[3]N/AN/A
DM-nitrophen Ca²⁺1-(4,5-Dimethoxy-2-nitrophenyl)EDTA0.18[4]Not widely reported38,000[5]5 nM[6]3 mM[6]
MNI-caged Glutamate Glutamate4-Methoxy-7-nitroindolinyl0.065 - 0.085[2][3]0.06 @ 730 nm[2][3]>10,000[7]N/AN/A
ci-IP₃/PM Inositol TrisphosphateCell-permeant cagedNot readily availableNot readily availableNot readily availableN/AN/A

Visualizing Cellular Control with Caged Compounds

To better understand the application of caged compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G General Workflow for Caged Compound Experiments cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Load Load Cells with Caged Compound Incubate Incubation/ Equilibration Load->Incubate Photolysis Photolysis (Uncaging) Incubate->Photolysis Response Cellular Response Photolysis->Response Imaging Imaging (e.g., Fluorescence) Response->Imaging Electro Electrophysiology Response->Electro G IP₃-Mediated Calcium Release Pathway Caged_IP3 Caged IP₃ IP3 IP₃ Caged_IP3->IP3 Light UV Light Light->Caged_IP3 Photolysis IP3R IP₃ Receptor (on ER) IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) IP3R->ER Opens channel on Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response Ca2+->Cellular_Response Triggers

References

A Comparative Guide to the Biocompatibility of Photolysis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of light to cleave specific chemical bonds, a process known as photolysis, offers remarkable spatial and temporal control in various biomedical applications, including drug delivery and tissue engineering. Photocleavable linkers, which are molecular bridges that break upon light exposure, are central to these technologies. While the parent materials are often designed for biocompatibility, a critical and often overlooked aspect is the biological impact of the small molecule byproducts generated during photolysis. This guide provides a comparative assessment of the biocompatibility of byproducts from three common classes of photocleavable linkers: o-nitrobenzyl, coumarin, and BODIPY-based systems.

Executive Summary

The biocompatibility of photolysis byproducts is a crucial consideration for the clinical translation of light-responsive biomaterials and drug delivery systems. This guide summarizes available data on the cytotoxicity and genotoxicity of byproducts generated from the photolysis of o-nitrobenzyl, coumarin, and BODIPY-based linkers. While in vivo data on the specific byproducts is limited, in vitro cytotoxicity and genotoxicity assays provide valuable insights into their potential biological effects.

Key Findings:

  • o-Nitrobenzyl Byproducts: The primary photolysis byproduct, 2-nitrosobenzaldehyde, is generally considered more cytotoxic than its precursor, 2-nitrobenzaldehyde. However, quantitative data on its cytotoxicity is still emerging. Genotoxicity data for these byproducts is also limited, with some indications of weak mutagenic potential for related compounds.

  • Coumarin Byproducts: Coumarin and its derivatives, such as 7-hydroxycoumarin, are common photolysis byproducts. These compounds generally exhibit lower cytotoxicity compared to the byproducts of o-nitrobenzyl photolysis. Some coumarin derivatives have been shown to be non-mutagenic in the Ames test.

  • BODIPY Byproducts: There is a significant lack of publicly available data on the specific byproducts of BODIPY photolysis and their biocompatibility. While BODIPY dyes themselves are often considered biocompatible, the toxicity of their degradation products remains an area for further investigation.

This guide emphasizes the importance of rigorous biocompatibility testing of photolysis byproducts as part of the safety assessment for any new light-activated biomedical technology.

Comparison of Photolysis Byproduct Biocompatibility

The following tables summarize the available quantitative data on the cytotoxicity of byproducts from common photocleavable linkers. It is important to note that direct comparative studies are scarce, and the data has been compiled from various sources with different cell lines and experimental conditions.

Table 1: In Vitro Cytotoxicity of Photolysis Byproducts

Photocleavable Linker FamilyPrimary Byproduct(s)Cell LineAssayIC50 (µM)Reference
o-Nitrobenzyl 2-NitrobenzaldehydeMouseLD50 (Oral)~3970 µM (600 mg/kg)[1]
2,3-DihydroxybenzaldehydeHuman Glioblastoma (SF-295)MTT1.34 µg/mL (~9.7 µM)[2]
2,5-DihydroxybenzaldehydeHuman Glioblastoma (SF-295)MTT1.51 µg/mL (~10.9 µM)[2]
Coumarin 7-Hydroxycoumarin (Umbelliferone)Human Breast Cancer (MCF-7)Not Specified10.31[3]
7-Hydroxycoumarin (Umbelliferone)Human Breast Cancer (MDA-MB-231)Not Specified15.56[3]
6,7-DihydroxycoumarinNot SpecifiedTrypan Blue> 32 µg/mL (~179 µM)[4]
4-MethylesculetinNot SpecifiedTrypan Blue> 32 µg/mL (~166 µM)[4]
BODIPY Not well characterized--Data Not Available-

Note: IC50 values are highly dependent on the cell line, assay duration, and other experimental conditions. This table is for comparative purposes only.

Experimental Protocols for Biocompatibility Assessment

Standardized in vitro assays are essential for evaluating the biocompatibility of photolysis byproducts. The following are detailed methodologies for key experiments.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a suitable solvent, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the photolysis byproduct for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the exposure period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[2][5]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.

Protocol:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains.

  • Metabolic Activation (Optional): The test can be performed with or without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and (if used) the S9 mix in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay is used to detect chromosomal damage.[4][6] It identifies the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Principle: Cells are exposed to the test substance, and then cell division is blocked at the cytokinesis stage using an agent like cytochalasin B. This results in binucleated cells, making it easier to identify micronuclei.

Protocol:

  • Cell Culture and Exposure: Treat cultured mammalian cells with various concentrations of the photolysis byproduct.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates that the compound has genotoxic potential.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involved in biocompatibility assessment can aid in understanding and planning experiments.

Biocompatibility_Assessment_Workflow cluster_0 Photolysis & Byproduct Generation cluster_1 In Vitro Biocompatibility Testing cluster_2 Data Analysis & Risk Assessment Photomaterial Photocleavable Material Light Light Activation Byproducts Photolysis Byproducts Light->Byproducts Cytotoxicity Cytotoxicity Assays (e.g., MTT) Byproducts->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Byproducts->Genotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mutagenicity Mutagenicity Assessment Genotoxicity->Mutagenicity Risk Biocompatibility Risk Assessment IC50->Risk Mutagenicity->Risk

Caption: Workflow for assessing the biocompatibility of photolysis byproducts.

Apoptosis_Signaling_Pathway Byproduct Cytotoxic Byproduct Cell Cell Membrane Byproduct->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified signaling pathway for apoptosis induced by cytotoxic byproducts.

Conclusion and Future Directions

The data compiled in this guide highlight the necessity of evaluating the biocompatibility of photolysis byproducts. While some general trends can be observed, with coumarin-based systems appearing to have a more favorable byproduct toxicity profile than o-nitrobenzyl systems, there is a clear need for more direct, comparative studies. The lack of data on BODIPY photolysis byproducts is a significant knowledge gap that needs to be addressed.

For researchers and drug development professionals, the key takeaway is that the biocompatibility of a light-activated system is not solely determined by the parent material. A thorough risk assessment must include a comprehensive evaluation of the potential toxicity of all degradation products. Future research should focus on:

  • Standardized Testing: The development and adoption of standardized protocols for testing the biocompatibility of photolysis byproducts to allow for more direct comparisons between different systems.

  • Quantitative Analysis: Generating more quantitative cytotoxicity and genotoxicity data (e.g., IC50 values) for a wider range of byproducts on relevant cell lines.

  • In Vivo Studies: Conducting in vivo studies to understand the clearance and long-term effects of these byproducts in a physiological context.

  • "Benign-by-Design" Linkers: The rational design of new photocleavable linkers that degrade into known non-toxic or readily metabolized byproducts.

By proactively addressing the biocompatibility of photolysis byproducts, the field can advance the development of safer and more effective light-activated therapies and biomedical devices.

References

performance comparison of photolabile protecting groups in drug development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photolabile protecting group (PPG) is critical for the successful spatiotemporal control of bioactive molecules. This guide provides an objective comparison of the performance of commonly used PPGs, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The ideal PPG for drug development should exhibit high uncaging efficiency upon irradiation with light at wavelengths that are minimally invasive to biological systems, typically in the visible or near-infrared range. Key performance indicators include the absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). The product of the molar extinction coefficient and the quantum yield (ε × Φu) provides a measure of the overall uncaging efficiency.[1]

Performance Comparison of Key Photolabile Protecting Groups

The following table summarizes the key performance characteristics of three major classes of photolabile protecting groups: o-nitrobenzyl, coumarin, and BODIPY-based PPGs. These groups are widely utilized for their distinct advantages in different biological applications.

Protecting Group ClassExample Compoundλmax (nm)ε (M⁻¹cm⁻¹)ΦuUncaging Efficiency (ε × Φu) (M⁻¹cm⁻¹)Solvent/Conditions
o-Nitrobenzyl o-Nitrobenzyl (ONB)~280-3505,000 - 15,0000.01 - 0.550 - 7,500Various
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~5,000~0.1~500Aqueous Buffer
1-(2-Nitrophenyl)ethyl (NPE)~350~5,000~0.6~3,000Aqueous Buffer
Coumarin 7-(Diethylamino)coumarin-4-yl)methyl (DEACM)~400~40,000~0.02~800PBS (pH 7.4)
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~390~20,000~0.25~5,000Aqueous Buffer
BODIPY BODIPY-caged 4-methoxyphenol~500>80,000~0.2>16,000Tris buffer (pH 7.5)
Styryl-BODIPY~635>100,000~0.15>15,000PBS (pH 7.4)

Experimental Protocols

Accurate determination of the performance of photolabile protecting groups is essential for their effective application. Below are detailed methodologies for key experiments.

Protocol for Determination of Uncaging Quantum Yield (Φu)

The quantum yield of uncaging is a measure of the efficiency of the photochemical reaction that leads to the release of the active molecule. It is defined as the ratio of the number of molecules uncaged to the number of photons absorbed.

Materials:

  • Caged compound of interest

  • Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)

  • Spectrophotometer (UV-Vis)

  • Light source with a monochromator or narrow bandpass filter to select the irradiation wavelength

  • Quartz cuvettes

  • Solvent appropriate for the caged compound and actinometer

Procedure:

  • Prepare Solutions: Prepare a solution of the caged compound and a separate solution of the chemical actinometer in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is between 0.1 and 1.

  • Measure Initial Absorbance: Record the UV-Vis absorption spectrum of both the caged compound solution and the actinometer solution before irradiation.

  • Irradiation:

    • Place the cuvette containing the caged compound solution in the light path and irradiate for a specific period.

    • Stir the solution during irradiation if possible to ensure homogeneity.

    • Repeat the irradiation for the same duration and under identical conditions with the actinometer solution.

  • Measure Final Absorbance: After irradiation, record the UV-Vis absorption spectrum of both solutions again.

  • Quantify Photoproducts:

    • For the caged compound, determine the concentration of the released molecule or the degraded caged compound from the change in absorbance at a specific wavelength, using a previously established calibration curve.

    • For the actinometer, determine the concentration of the photoproduct according to the standard procedure for that actinometer (e.g., for potassium ferrioxalate, this involves a colorimetric reaction with 1,10-phenanthroline).

  • Calculate Quantum Yield: The uncaging quantum yield (Φu) can be calculated using the following formula:

    Φu = Φactinometer × (ΔA_caged / ΔA_actinometer) × (ε_actinometer / ε_caged)

    where Φactinometer is the known quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient.

Protocol for Determination of Cleavage Efficiency

Cleavage efficiency is a practical measure of the extent of photorelease under specific experimental conditions. It is often determined by monitoring the disappearance of the caged compound or the appearance of the released molecule over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Caged compound of interest

  • Light source (e.g., LED, laser) with a defined wavelength and power output

  • Reaction vessel (e.g., quartz cuvette, NMR tube)

  • HPLC system with a suitable column and detector, or an NMR spectrometer

  • Appropriate solvents and mobile phases

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound at a known concentration in a suitable solvent.

  • Initial Analysis: Analyze the sample before irradiation using HPLC or NMR to obtain a baseline measurement.

  • Photolysis: Irradiate the sample with the light source for a set period. The power output and distance from the sample should be kept constant.

  • Time-course Analysis: At various time points during the irradiation, take aliquots of the sample and analyze them using HPLC or NMR.

  • Data Analysis:

    • For HPLC analysis, quantify the peak areas of the caged compound and the released molecule.

    • For NMR analysis, integrate the signals corresponding to specific protons of the caged compound and the released molecule.

  • Calculate Cleavage Efficiency: The cleavage efficiency at each time point can be calculated as the percentage of the caged compound that has been converted to the released molecule. Plotting the cleavage efficiency against irradiation time provides the photolysis kinetics.

Visualizations

Experimental Workflow for PPG Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new photolabile protecting group.

G cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_biological Biological Application s1 Design & Synthesis of PPG s2 Caging of Bioactive Molecule s1->s2 s3 Purification & Structural Characterization (NMR, MS) s2->s3 p1 UV-Vis Spectroscopy (λmax, ε) s3->p1 p2 Quantum Yield (Φu) Determination p1->p2 p3 Cleavage Efficiency (HPLC/NMR) p1->p3 b1 In Vitro Uncaging in Cell Culture p2->b1 p3->b1 b2 Functional Assay (e.g., Ca2+ imaging) b1->b2 b3 In Vivo Studies (Animal Models) b2->b3

Caption: Workflow for PPG development.

Signaling Pathway: Glutamate Uncaging and Postsynaptic Activation

This diagram depicts the activation of a postsynaptic neuron through the photolytic release of glutamate, a key excitatory neurotransmitter.

G cluster_presynaptic Extracellular Space cluster_postsynaptic Postsynaptic Neuron caged_glu Caged Glutamate glu Glutamate caged_glu->glu Photolysis light Light (hν) light->caged_glu receptor Glutamate Receptor (e.g., AMPA, NMDA) glu->receptor ion_channel Ion Channel Opening receptor->ion_channel depolarization Membrane Depolarization ion_channel->depolarization ca_influx Ca2+ Influx depolarization->ca_influx downstream Downstream Signaling (e.g., LTP, LTD) ca_influx->downstream

Caption: Glutamate uncaging pathway.

References

A Comparative Guide to Bioisosteres for Photolabile Monomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of photolabile protecting groups, or "photocages," has revolutionized the study of complex biological processes by providing precise spatiotemporal control over the release of bioactive molecules. The archetypal ortho-nitrobenzyl (oNB) group, while effective, suffers from drawbacks such as requiring UV light for activation, which can be phototoxic to cells, and the generation of a reactive nitroso byproduct.[1][2] This has spurred the development of alternative photocages and bioisosteric replacements that offer improved photochemical properties and biocompatibility. This guide provides an objective comparison of traditional photolabile monomers with their bioisosteric alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Photolabile Monomers and Bioisosteres

The selection of a photocage is dictated by several key parameters, including its absorption wavelength, quantum yield of uncaging (Φu), and two-photon absorption cross-section (δu). Ideally, a photocage should be activated by longer wavelength light (visible or near-infrared) to minimize cellular damage and maximize tissue penetration.[3] A high quantum yield is desirable for efficient release of the caged molecule with minimal light exposure. For applications requiring high spatial resolution, a large two-photon absorption cross-section is crucial.

Photolabile GroupBioisosteric ReplacementMax. Absorption (λmax)Quantum Yield (Φu)Key Advantages of BioisostereKey Disadvantages of Bioisostere
ortho-Nitrobenzyl (oNB)ortho-Trifluoromethylbenzyl~260-420 nm[4]Typically 0.01-0.1[4]Potentially reduced toxicity by avoiding nitroso byproduct; improved metabolic stability.[5]Synthesis can be more complex; photolytic properties may be altered.
ortho-Nitrobenzyl (oNB)ortho-CyanobenzylVariesCan be lower than oNB derivatives[6]May offer alternative photochemical pathways and byproducts.Lower quantum yields reported in some cases.[6]
CoumarinExtended π-system Coumarins~320-400 nm~0.004-0.2[7]Red-shifted absorption into the visible spectrum, reducing phototoxicity.Can be prone to photo-isomerization.
BODIPYHalogenated/Alkylated BODIPY~500-700 nm[3]Up to ~0.2-0.3[3]Strong absorption in the visible/NIR range; high quantum yields.[3]Can be hydrophobic, affecting aqueous solubility.

Experimental Protocols

Protocol 1: Determination of Uncaging Quantum Yield (Φu)

The quantum yield of uncaging is a critical parameter for evaluating the efficiency of a photolabile protecting group. It is defined as the ratio of the number of molecules of photoreleased product to the number of photons absorbed by the photocaged compound.

Materials:

  • Photocaged compound of interest

  • Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)

  • Spectrophotometer (UV-Vis)

  • Fluorometer (if the product is fluorescent)

  • Light source with a monochromator or bandpass filter to select the irradiation wavelength

  • Quartz cuvettes

Procedure:

  • Actinometry:

    • Prepare a solution of the actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).

    • Irradiate the actinometer solution in a cuvette for a defined period.

    • Measure the change in absorbance at the appropriate wavelength to determine the number of photons absorbed.

  • Sample Photolysis:

    • Prepare a solution of the photocaged compound with a known concentration in a suitable solvent. The absorbance at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

    • Irradiate the sample solution under the identical conditions used for the actinometer (same wavelength, light intensity, and irradiation time).

    • Monitor the progress of the photorelease reaction by a suitable analytical method (e.g., UV-Vis spectroscopy to follow the disappearance of the starting material or appearance of the product, or fluorescence spectroscopy if the product is fluorescent).

  • Calculation:

    • The quantum yield (Φu) is calculated using the following formula: Φu = (Δ[C] * V * Nₐ) / (I₀ * (1 - 10⁻ᴬ) * t * A) Where:

      • Δ[C] is the change in concentration of the photoreleased product.

      • V is the volume of the solution.

      • Nₐ is Avogadro's number.

      • I₀ is the incident photon flux (determined by actinometry).

      • A is the absorbance of the sample at the irradiation wavelength.

      • t is the irradiation time.

Protocol 2: Photo-activated Release of a Bioactive Molecule in Cell Culture

This protocol describes a general procedure for the light-induced release of a caged compound in a cell culture model, using a caged MEK inhibitor (e.g., a derivative of U0126) as an example to study the MAPK/ERK signaling pathway.[1]

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Caged MEK inhibitor (e.g., photocaged U0126)

  • Vehicle control (e.g., DMSO)

  • Light source for uncaging (e.g., 365 nm or 405 nm LED)

  • 96-well plates

  • MTT or other viability assay reagents

  • Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • Lysis buffer

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare a stock solution of the caged MEK inhibitor in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Replace the medium in the wells with the medium containing the caged compound or vehicle control.

    • Incubate for a predetermined time to allow for cellular uptake.

  • Photorelease (Uncaging):

    • Expose the designated wells to light from the uncaging light source for a specific duration. The light dose should be optimized to achieve significant uncaging without causing phototoxicity.

    • Keep a set of wells with the caged compound in the dark as a negative control.

  • Assessment of Biological Activity:

    • Cell Viability (MTT Assay):

      • After a further incubation period (e.g., 24-48 hours), add MTT reagent to each well and incubate for 2-4 hours.

      • Add solubilization buffer and measure the absorbance at 570 nm to determine cell viability.

    • Western Blotting for MAPK Pathway Inhibition:

      • At various time points after uncaging, lyse the cells in lysis buffer.

      • Determine the protein concentration of the lysates.

      • Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK and total-ERK to assess the inhibition of MEK activity. Use GAPDH as a loading control.

Visualizations

MAPK/ERK Signaling Pathway with Photocaged MEK Inhibitor

MAPK_Pathway cluster_nucleus Nucleus EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Differentiation) TF->Gene CagedMEK Caged MEK Inhibitor (e.g., Caged-U0126) UncagedMEK Active MEK Inhibitor CagedMEK->UncagedMEK Photolysis UncagedMEK->MEK Light Light (e.g., 405 nm) Light->CagedMEK Drug_Release_Workflow start Start cell_culture 1. Seed Cancer Cells (e.g., HeLa) in 96-well plate start->cell_culture add_caged_drug 2. Add Photocaged Prodrug (e.g., Caged Doxorubicin) cell_culture->add_caged_drug incubate 3. Incubate for Cellular Uptake add_caged_drug->incubate irradiate 4. Targeted Light Irradiation (e.g., 405 nm LED) incubate->irradiate dark_control Dark Control (No Irradiation) incubate->dark_control post_incubation 5. Post-Irradiation Incubation (24-48 hours) irradiate->post_incubation dark_control->post_incubation cytotoxicity_assay 6. Assess Cytotoxicity (e.g., MTT Assay) post_incubation->cytotoxicity_assay microscopy 7. Fluorescence Microscopy (Visualize Drug Localization) post_incubation->microscopy end End cytotoxicity_assay->end microscopy->end Photocage_Logic problem Limitations of Traditional Probes design Photocage Design problem->design synthesis Chemical Synthesis design->synthesis characterization Photophysical Characterization synthesis->characterization bio_assay Biological Assay characterization->bio_assay data Data Analysis & Interpretation bio_assay->data application Spatiotemporal Control of Biological Processes data->application application->design Feedback for Optimization

References

Safety Operating Guide

Safe Disposal of 3-(2-Nitrophenyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2-Nitrophenyl)propanoic acid, a compound that requires careful management due to its hazardous properties.

I. Understanding the Hazards

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications underscore the importance of stringent adherence to safety protocols to minimize exposure and prevent environmental contamination. Nitro compounds, in particular, are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[2]

II. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles meeting OSHA or EN 166 standardsTo prevent eye contact and serious eye irritation.[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile)To prevent skin contact and irritation.[3]
Body Protection Laboratory coat or apronTo protect against accidental spills and contamination of personal clothing.[3]
Respiratory Protection Not typically required for small quantities with adequate ventilation. A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary for large-scale operations or in case of spills.[3]To prevent inhalation and respiratory irritation.[3]

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid generating dust.

  • Avoid all personal contact, including inhalation of dust or vapors.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly after handling.[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and national regulations. Never dispose of this chemical down the drain or in the regular trash. [2][3]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, absorbent pads), in a designated hazardous waste container.[3]

  • The container must be made of a material compatible with the chemical, be in good condition, and have a secure, sealable lid.[4]

  • Do not mix this waste with other incompatible waste streams.[4]

Step 2: Container Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[4]

  • The label must include the full chemical name: "this compound" and list any other components in the waste mixture with their approximate percentages.[4]

  • Indicate the date when the waste was first added to the container.[4]

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[3][4]

  • The storage area should be away from heat, sparks, and open flames.[5]

  • Ensure the container is stored in secondary containment to prevent spills.[4]

Step 4: Disposal of Empty Containers

  • Thoroughly empty all contents from the original container.

  • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]

  • After proper rinsing and air-drying under a fume hood, deface the label and dispose of the container as directed by your institution's environmental health and safety (EHS) office.[4]

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste container.[2][4]

  • Provide them with a complete and accurate description of the waste.

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, use an inert absorbent material to soak up the chemical.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • For large spills, contact your EHS department immediately.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated materials) C Collect waste in a designated, sealed, and compatible container. A->C B Is the waste container properly labeled 'Hazardous Waste' with full chemical name? D Label the container correctly. B->D No E Store the sealed container in a secure, ventilated area with secondary containment. B->E Yes C->B D->E F Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. E->F G Final Disposal by Licensed Professional F->G

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 3-(2-Nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 3-(2-Nitrophenyl)propanoic acid. Adherence to these guidelines is critical to ensure personal safety and environmental protection in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks:

  • Harmful if swallowed: Accidental ingestion can lead to adverse health effects.

  • Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.

  • Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage.

  • May cause respiratory irritation: Inhalation of dust or powder can irritate the respiratory tract.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this substance.

HazardRequired Personal Protective Equipment (PPE)
Eye Irritation Chemical splash goggles that form a complete seal around the eyes are required to protect against accidental splashes.[1]
Skin Irritation Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron must be worn to prevent skin contact.[1][2][3]
Respiratory Irritation When handling the solid form where dust may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of irritating particles.[4][5][6][7] All handling should be done in a well-ventilated area, preferably a chemical fume hood.
Harmful if Swallowed To prevent accidental ingestion, eating, drinking, and smoking are strictly prohibited in the laboratory.[8] Always wash hands thoroughly after handling the chemical.[8][9]

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve or React handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose post_doff Doff PPE Correctly cleanup_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a lab coat and closed-toe shoes.

    • Don the required PPE: chemical splash goggles and nitrile gloves.

    • Prepare your designated workspace in a certified chemical fume hood.

    • Gather all necessary equipment, including a calibrated scale, glassware, and reagents.

  • Handling:

    • Perform all manipulations of solid this compound within the chemical fume hood to minimize inhalation exposure.

    • When weighing the solid, use a spatula and handle it carefully to avoid generating dust.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Segregate all waste generated. This includes contaminated gloves, weighing paper, and any residual chemical.

  • Post-Procedure:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after completing your work.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Nitrophenyl compounds should be treated as hazardous waste.[2][10]

Waste Segregation and Disposal Workflow:

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, Weighing Paper) collection_solid Designated Solid Hazardous Waste Container waste_solid->collection_solid waste_liquid Liquid Waste (Unused Solutions, Rinsates) collection_liquid Designated Liquid Hazardous Waste Container waste_liquid->collection_liquid disposal_ehs Arrange for Pickup by Environmental Health & Safety (EHS) collection_solid->disposal_ehs collection_liquid->disposal_ehs

Caption: Waste Disposal Workflow for this compound.

Disposal Protocol:

  • Waste Characterization: All waste contaminated with this compound must be considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a dedicated, clearly labeled hazardous waste container for solids.[10]

    • Liquid Waste: Collect any unused solutions or solvent rinsates in a separate, compatible, and clearly labeled hazardous waste container for liquids.[10]

    • Do not mix this waste with other incompatible waste streams.

  • Storage: Store waste containers in a designated and secure satellite accumulation area with secondary containment.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office for disposal via incineration or other approved methods.[11] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]

By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.